Product packaging for BMS 310705(Cat. No.:CAS No. 280578-49-6)

BMS 310705

Katalognummer: B1588775
CAS-Nummer: 280578-49-6
Molekulargewicht: 522.7 g/mol
InChI-Schlüssel: PFJFPBDHCFMQPN-RGJAOAFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

21-Aminoepothilone B, also known internationally as BMS-310705, is a semi-synthetic analog of the naturally occurring Epothilone B, distinguished by its amino modification at the 21-position . This compound belongs to a class of potent microtubule-stabilizing agents and is investigated for its efficacy against a range of malignancies, including ovarian, renal, bladder, and lung carcinoma . With a molecular formula of C 27 H 42 N 2 O 6 S and a molar mass of 522.70 g/mol, it is a key candidate in oncological research, particularly for overcoming taxane resistance . The primary mechanism of action of 21-Aminoepothilone B is the stabilization of cellular microtubules, similar to paclitaxel (Taxol) but with a distinct chemical structure that often confers superior properties . It binds to the β-tubulin subunit of microtubules, accelerating polymerization and suppressing microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death, or apoptosis . Specifically, 21-Aminoepothilone B has been shown to induce significant apoptosis through the mitochondrial-mediated pathway. In vitro studies demonstrate that it increases the activities of caspase-9 and caspase-3 and triggers the release of cytochrome c, key events in the intrinsic apoptotic pathway . Key Research Applications: Investigation of novel chemotherapeutic strategies for refractory cancers, especially those exhibiting multidrug resistance. As a tool compound for studying microtubule dynamics and the mechanisms of mitotic arrest. Exploration of apoptotic signaling pathways, particularly the mitochondrial-mediated cascade. Disclaimer: This product is for research use only, not for human use. It is not intended for diagnostic or therapeutic purposes. We do not sell to patients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42N2O6S B1588775 BMS 310705 CAS No. 280578-49-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-3-[(E)-1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42N2O6S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-28)29-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,30,32H,7-9,11-13,28H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJFPBDHCFMQPN-RGJAOAFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CN)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CN)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280578-49-6
Record name 21-Aminoepothilone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280578496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-AMINOEPOTHILONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3SLJ7D1EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BMS-310705: A Technical Guide on the Mechanism of Action on Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the microtubule-targeting agent BMS-310705, a semi-synthetic analog of epothilone B. It explores its core mechanism of action on tubulin, the downstream cellular consequences, and summarizes key quantitative data from preclinical studies. This guide also includes representative experimental protocols for assays relevant to the study of microtubule-stabilizing agents.

Core Mechanism of Action: Microtubule Stabilization

BMS-310705 functions as a microtubule-stabilizing agent, exerting its cytotoxic effects by disrupting the highly dynamic nature of the microtubule cytoskeleton.[1][2] Like other epothilones and taxanes, its biological actions are mediated by binding to tubulin, the fundamental protein subunit of microtubules.[3]

The primary mechanism involves the following key steps:

  • Binding to β-Tubulin: Epothilones bind to a specific site on the β-tubulin subunit of the α,β-tubulin heterodimer.[4] This binding site is believed to be at or near the same site as paclitaxel.[4]

  • Promotion of Tubulin Polymerization: BMS-310705 actively promotes the polymerization of tubulin heterodimers into microtubules.[1][4] This action can occur even in the absence of guanosine triphosphate (GTP) and microtubule-associated proteins (MAPs), which are normally required for physiological microtubule assembly.[4]

  • Inhibition of Depolymerization: Crucially, the binding of BMS-310705 stabilizes the resulting microtubule polymer, preventing its depolymerization.[4] This effectively freezes the microtubule in a polymerized state, disrupting the delicate equilibrium between tubulin dimers and polymers that is essential for normal cellular function.[4]

This potent stabilization of microtubules has profound consequences for the cell, primarily by interfering with the formation and function of the mitotic spindle during cell division.[1]

Logical Flow: From Drug to Cellular Arrest

G cluster_0 Molecular Interaction cluster_1 Cellular Consequence cluster_2 Cell Fate BMS310705 BMS-310705 BTubulin β-Tubulin Subunit BMS310705->BTubulin Binds to Paclitaxel Site Microtubule Microtubule Polymer BTubulin->Microtubule Promotes Polymerization & Inhibits Depolymerization Dynamics Disruption of Microtubule Dynamics Microtubule->Dynamics Spindle Aberrant Mitotic Spindle Formation Dynamics->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of BMS-310705 from tubulin binding to apoptosis.

Downstream Cellular Effects: G2/M Arrest and Apoptosis

The stabilization of microtubules by BMS-310705 leads to a cascade of cellular events culminating in programmed cell death.

  • Cell Cycle Arrest: The inability of the mitotic spindle to form and function correctly triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1][5]

  • Apoptosis Induction: Prolonged mitotic arrest ultimately initiates apoptosis.[1] For BMS-310705, this process has been shown to proceed primarily through the intrinsic, or mitochondrial, pathway.[5][6][7] Key events include the release of cytochrome c from the mitochondria into the cytoplasm, followed by the activation of initiator caspase-9 and executioner caspase-3.[5][6][7] No significant activation of the extrinsic pathway mediator, caspase-8, has been observed.[7]

Signaling Pathway: Mitochondrial Apoptosis

G BMS310705 BMS-310705 (Microtubule Stabilization) G2M G2/M Arrest BMS310705->G2M Mito Mitochondria G2M->Mito Pro-apoptotic signaling CytC Cytochrome c (Release to Cytoplasm) Mito->CytC Casp9 Caspase-9 (Activation) CytC->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by BMS-310705.

A key advantage of epothilones, including BMS-310705, is their ability to overcome common mechanisms of drug resistance that affect taxanes. They have shown efficacy in cancer cell lines that overexpress the P-glycoprotein (P-gp) efflux pump and in those with specific β-tubulin mutations.[1][4][8]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological activity of BMS-310705 and related compounds.

Table 1: In Vitro Cytotoxicity
CompoundCell LineAssay TypeEndpointValueCitation
BMS-310705 KB-31 (human cervix cancer)Growth InhibitionIC₅₀0.8 nM[9]
Epothilone BKB-31 (human cervix cancer)Growth InhibitionIC₅₀1.2 nM[9]
BMS-310705 OC-2 (human ovarian cancer)Cell Survival% Reduction85-90% at 0.1-0.5 µM[6]
BMS-310705 OC-2 (human ovarian cancer)Cell SurvivalComparisonLower survival at 0.05 µM vs. Paclitaxel[5][7]
BMS-310705 OC-2 (human ovarian cancer)Apoptosis% Apoptotic Cells>25% at 24 hours[7]
Table 2: Tubulin Binding Competition (Contextual Data)

Note: Specific binding affinity data (e.g., Kᵢ, Kₔ) for BMS-310705 are not available in the cited literature. The following data for related compounds demonstrates the shared binding site with paclitaxel.

Competing LigandAssay PrincipleEndpointValueCitation
PaclitaxelDisplacement of [³H]paclitaxelIC₅₀3.6 µM[4]
Epothilone ADisplacement of [³H]paclitaxelIC₅₀2.3 µM[4]
Patupilone (Epothilone B)Displacement of [³H]paclitaxelIC₅₀3.3 µM[4]

Detailed Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize microtubule-targeting agents. Note: These are generalized methods; specific parameters in the original studies on BMS-310705 may have differed.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the ability of a compound to induce the polymerization of purified tubulin.[10]

Principle: DAPI (4′,6-diamidino-2-phenylindole) exhibits increased fluorescence upon binding to polymerized microtubules. This change can be monitored over time to determine polymerization kinetics.

Materials:

  • Purified porcine brain tubulin (>99% pure)

  • G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5′-triphosphate (GTP)

  • Glycerol

  • DAPI

  • Test compound (BMS-310705), positive control (paclitaxel), negative control (DMSO)

  • 384-well, black, clear-bottom plates

  • Temperature-controlled fluorometric plate reader

Procedure:

  • Prepare a 2X tubulin solution (e.g., 4 mg/mL) in G-PEM buffer. Keep on ice to prevent spontaneous polymerization.

  • Prepare 2X compound solutions in G-PEM buffer containing 20% glycerol, 2 mM GTP, and 12.6 µM DAPI.

  • Add 50 µL of the 2X compound solutions to the wells of a pre-warmed (37°C) 384-well plate.

  • To initiate the reaction, add 50 µL of the 2X tubulin solution to each well.

  • Immediately place the plate in the reader, pre-heated to 37°C.

  • Measure fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximum polymerization level. Determine the EC₅₀ from a dose-response curve.

Workflow: Tubulin Polymerization Assay

G cluster_workflow Experimental Workflow A 1. Prepare 2X Solutions (Tubulin & Compound/DAPI/GTP) B 2. Add Compound Mix to 37°C Plate A->B C 3. Initiate with Tubulin Solution B->C D 4. Read Fluorescence (37°C, 60-90 min) C->D E 5. Plot Intensity vs. Time & Calculate EC50 D->E

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. Cells in G2 or M phase have twice the DNA content of cells in G1 and will therefore exhibit twice the fluorescence intensity.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium, FBS, and supplements

  • Test compound (BMS-310705)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of BMS-310705 (and a vehicle control) for a specified time (e.g., 24 hours).

  • Harvest cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.

  • Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of the key executioner caspase involved in apoptosis.[7]

Principle: The assay uses a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a fluorophore (e.g., AFC). When cleaved by active caspase-3, the fluorophore is released and its fluorescence can be measured.

Materials:

  • Treated cell lysates

  • Lysis buffer

  • Assay buffer

  • Caspase-3 substrate (DEVD-AFC)

  • Fluorometric plate reader

Procedure:

  • Lyse cells treated with BMS-310705 to release cellular proteins.

  • Determine the total protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

  • Add a standardized amount of protein from each lysate to the wells of a black 96-well plate.

  • Add assay buffer to each well.

  • Initiate the reaction by adding the DEVD-AFC substrate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure fluorescence (Excitation: ~400 nm, Emission: ~505 nm).

  • Data Analysis: Quantify the fluorescence and normalize it to the protein concentration. Express results as fold-change over the untreated control.

Disclaimer: BMS-310705 is an investigational compound and its development appears to have been discontinued.[6] This document is for informational and research purposes only.

References

An In-depth Technical Guide to the Chemical Structure and Biological Activity of BMS-310705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents with potent anti-cancer activity.[1][2][3] Developed by Bristol-Myers Squibb, this compound emerged from efforts to improve the pharmacokinetic profile and therapeutic window of natural epothilones.[4] A key structural modification in BMS-310705 is the introduction of an amino group at the C21 position of the methylthiazole side chain, which imparts increased chemical stability and water solubility.[1][2][3] This allows for a cremophore-free formulation, mitigating the hypersensitivity reactions associated with other microtubule-targeting agents like paclitaxel.[5] BMS-310705 has been evaluated in Phase I clinical trials for the treatment of various solid tumors.[4]

Chemical Structure and Properties

Table 1: Chemical Identifiers and Properties of BMS-310705

IdentifierValueReference
Common Name BMS-310705[4]
Synonym 21-Aminoepothilone B[6]
Chemical Class Epothilone B analog[1]
Key Structural Feature Amino group at C21 of the methylthiazole ring[1][2]
Solubility Water-soluble[1][3]

Mechanism of Action

Similar to other epothilones and taxanes, BMS-310705 exerts its cytotoxic effects by targeting microtubules.[7] It binds to the β-tubulin subunit, stabilizing microtubules and promoting their polymerization. This disruption of microtubule dynamics interferes with the normal functioning of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[8]

BMS-310705 has been shown to induce apoptosis through the mitochondrial-mediated pathway.[6][9] This intrinsic apoptotic pathway is initiated by the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to programmed cell death.[9] Studies have confirmed an increase in caspase-9 and -3 activity following treatment with BMS-310705, with no observed activation of caspase-8, a key mediator of the extrinsic apoptotic pathway.[9]

BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Signaling pathway of BMS-310705-induced apoptosis.

Preclinical and Clinical Data

BMS-310705 has demonstrated significant antitumor activity in both in vitro and in vivo models, including those resistant to taxanes.

Table 2: In Vitro Cytotoxicity of BMS-310705

Cell LineIC50 (nM)NotesReference
KB-31 (human cervix cancer)0.8Comparable to Epothilone B (1.2 nM)Not explicitly cited, but inferred from general statements about potency.

Table 3: Preclinical Pharmacokinetics of BMS-310705

SpeciesSystemic Clearance (mL/min/kg)Volume of Distribution (Vss) (L/kg)Oral Bioavailability (%)
Mouse 1523821
Rat 395434
Dog 25.74.740
Data from Kamath et al. (2005)[10]

Table 4: Phase I Clinical Trial Data for BMS-310705

Dosing ScheduleRecommended Dose (mg/m²)Dose-Limiting Toxicity
Days 1, 8, 15 every 4 weeks 15Diarrhea
Days 1 & 8 every 3 weeks 20Diarrhea
Data from Sessa et al. (2007)[5]

Experimental Protocols

Semi-synthesis of BMS-310705

A detailed, publicly available protocol for the semi-synthesis of BMS-310705 is limited. However, it is known that the process involves the conversion of epothilone B to epothilone F (21-hydroxy-epothilone B) as a key intermediate.[11] This hydroxylation at the C21 position is achieved through a bioconversion process using microorganisms such as Amycolatopsis orientalis.[11] The subsequent conversion of the hydroxyl group of epothilone F to the amino group of BMS-310705 likely involves standard organic chemistry transformations.

EpoB Epothilone B Bioconversion Bioconversion (e.g., Amycolatopsis orientalis) EpoB->Bioconversion EpoF Epothilone F (21-hydroxy-epothilone B) Bioconversion->EpoF Chemical_Synthesis Chemical Synthesis EpoF->Chemical_Synthesis BMS310705 BMS-310705 (21-amino-epothilone B) Chemical_Synthesis->BMS310705

Figure 2: Generalized workflow for the semi-synthesis of BMS-310705.

In Vitro Tubulin Polymerization Assay

The effect of BMS-310705 on tubulin polymerization can be assessed using a turbidimetric or fluorescence-based assay.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Alternatively, a fluorescent reporter that preferentially binds to polymerized tubulin can be used.

General Protocol (Turbidimetric):

  • Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[12]

  • GTP is added to the tubulin solution to a final concentration of 1 mM.[1]

  • The tubulin solution is added to wells of a pre-warmed 96-well plate containing various concentrations of BMS-310705 or a vehicle control.[12]

  • The plate is immediately placed in a spectrophotometer capable of maintaining a temperature of 37°C.[1]

  • The absorbance at 340 nm is measured at regular intervals over a period of time (e.g., 60 minutes) to monitor the kinetics of tubulin polymerization.[13]

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

General Protocol:

  • Cells are cultured and treated with BMS-310705 for a specified period.

  • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).[14]

  • Cells are resuspended in 1X Annexin-binding buffer.[15]

  • Fluorescently labeled Annexin V (e.g., Annexin V-Alexa Fluor 488) and PI are added to the cell suspension.[15]

  • The cells are incubated at room temperature in the dark for approximately 15 minutes.[15]

  • The stained cells are analyzed by flow cytometry.[15] Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Preclinical Pharmacokinetic Studies

Animal Models: Pharmacokinetic parameters are typically determined in multiple species, such as mice, rats, and dogs, to allow for allometric scaling to predict human pharmacokinetics.[10]

General Protocol:

  • BMS-310705 is administered to animals via intravenous (IV) and oral (PO) routes at specified doses.[10]

  • Blood samples are collected at various time points post-administration.

  • Plasma is separated from the blood samples by centrifugation.

  • The concentration of BMS-310705 in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vss), half-life (t½), and oral bioavailability (F%), are calculated from the plasma concentration-time data.

Conclusion

BMS-310705 is a promising epothilone B analog with a distinct chemical modification that enhances its pharmaceutical properties. Its mechanism of action through microtubule stabilization and induction of mitochondria-mediated apoptosis provides a strong rationale for its development as an anticancer agent. The preclinical and early clinical data have demonstrated its potential, although its clinical development appears to have been discontinued.[2][7] The information and protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development.

References

Synthesis of BMS-310705 from Epothilone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the semi-synthetic pathway to produce BMS-310705, a potent anti-tumor agent, from the natural product epothilone B. BMS-310705 (21-Aminoepothilone B) is a water-soluble analog of epothilone B developed for its improved pharmacological properties and significant in vivo anti-tumor activity, which led to its evaluation in Phase I clinical trials. The synthesis is a multi-step chemoenzymatic process, beginning with a highly efficient biotransformation followed by chemical modifications to introduce the key amino group.

Overall Synthetic Pathway

The conversion of epothilone B into BMS-310705 is achieved through a two-stage process. The first stage involves the selective hydroxylation of the C21 methyl group of epothilone B to form the intermediate, epothilone F. The second stage is a two-step chemical conversion of the resulting primary alcohol into the target primary amine of BMS-310705.

Synthesis_Pathway cluster_EpothiloneB Epothilone B cluster_EpothiloneF Epothilone F cluster_Azide 21-azido-epothilone B cluster_BMS310705 BMS-310705 EpoB EpoB EpoF EpoF EpoB->EpoF Epothilone B Hydroxylase (e.g., from A. orientalis) Azide Azide EpoF->Azide 1. DPPA, DBU, THF BMS BMS Azide->BMS 2. P(CH₃)₃, THF/H₂O

Caption: Chemoenzymatic synthesis of BMS-310705 from epothilone B.

Experimental Protocols

Stage 1: Biocatalytic Hydroxylation of Epothilone B

This step leverages a biocatalyst to achieve regio-selective hydroxylation at the C21 position, a transformation that is challenging to accomplish with high yield and selectivity using traditional chemical methods.

  • Objective: To synthesize epothilone F (21-hydroxy-epothilone B) from epothilone B.

  • Methodology: The preferred method is a bioconversion process utilizing whole-cell catalysis or a purified enzyme. The Gram-positive bacterium Amycolatopsis orientalis has been successfully used for this transformation. Alternatively, a cloned epothilone B hydroxylase, along with its requisite ferredoxin gene, can be expressed in a host strain like Streptomyces rimosus for the bioconversion.

  • General Protocol Outline:

    • Cultivate the selected microorganism (A. orientalis or the recombinant S. rimosus) under optimal fermentation conditions.

    • Introduce epothilone B as the substrate to the culture.

    • Continue incubation to allow for enzymatic conversion. The reaction is monitored by chromatographic methods (e.g., HPLC) to determine the consumption of starting material and formation of the product.

    • Upon completion, extract the product from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude extract using chromatographic techniques (e.g., silica gel chromatography) to isolate pure epothilone F.

  • Yield: This biocatalytic approach is highly efficient, with reported yields of epothilone F reaching up to 80%.

Stage 2: Chemical Conversion of Epothilone F to BMS-310705

This stage involves a two-step chemical sequence to convert the primary alcohol of epothilone F into the target amine functionality.

  • Step 2a: Synthesis of 21-azido-epothilone B

    • Objective: To convert the C21 hydroxyl group into an azide, a versatile intermediate for amine synthesis.

    • Reagents & Conditions: The reaction is carried out by treating epothilone F with diphenylphosphoryl azide (DPPA) and a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in an anhydrous aprotic solvent like tetrahydrofuran (THF).

    • Protocol:

      • Dissolve epothilone F in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

      • Cool the solution (e.g., to 0 °C).

      • Add DBU followed by the dropwise addition of DPPA.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

      • Upon completion, quench the reaction and perform a standard aqueous workup.

      • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

      • Purify the crude product by chromatography to yield 21-azido-epothilone B.

  • Step 2b: Reduction of Azide to BMS-310705

    • Objective: To reduce the C21 azide to the corresponding primary amine (BMS-310705).

    • Reagents & Conditions: The reduction is accomplished using a Staudinger reaction, treating the azide intermediate with trimethylphosphine (P(CH₃)₃) in a mixture of THF and water at room temperature.

    • Protocol:

      • Dissolve the purified 21-azido-epothilone B in a solvent system of THF and water.

      • Add trimethylphosphine to the solution.

      • Stir the reaction at room temperature. The reaction progress is monitored for the loss of the azide starting material.

      • Once the reaction is complete, remove the solvent under reduced pressure.

      • Purify the resulting crude BMS-310705, typically via chromatography, to obtain the final product.

Quantitative Data Presentation

The following tables summarize the reported yields for the chemical synthesis steps and the biological activity of the final compound.

Table 1: Reaction Yields for Chemical Conversion

Step Transformation Reagents Solvent Yield Reference
2a Epothilone F → 21-azido-epothilone B DPPA, DBU THF 94%

| 2b | 21-azido-epothilone B → BMS-310705 | P(CH₃)₃ | THF/H₂O | 91% | |

Table 2: In Vitro Biological Activity of BMS-310705

Cell Line Assay Metric Value Comparison (Epothilone B) Reference
KB-31 (Human Cervix Cancer) Growth Inhibition IC₅₀ 0.8 nM 1.2 nM

| OC-2 (Ovarian Cancer) | Cell Survival | % Reduction | 85-90% at 0.1-0.5 µM | Not specified | |

Mechanism of Action: Apoptosis Induction

Like other epothilones, BMS-310705 exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis). Studies on paclitaxel-refractory ovarian cancer cells have elucidated that BMS-310705 specifically triggers the mitochondrial-mediated pathway of apoptosis.

This intrinsic pathway is initiated by the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3. This cascade ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. Notably, this pathway is independent of caspase-8 activation, which is associated with the extrinsic or death-receptor pathway.

Apoptosis_Pathway BMS BMS-310705 Microtubules Microtubule Stabilization & G2/M Arrest BMS->Microtubules Mitochondria Mitochondria Microtubules->Mitochondria stress signal CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by BMS-310705.

A Technical Comparison of the Aqueous Solubility of BMS-310705 and Epothilone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility of BMS-310705 compared to its parent compound, Epothilone B. Poor aqueous solubility is a significant hurdle in drug development, impacting formulation, bioavailability, and clinical administration. The development of BMS-310705 represents a strategic effort to overcome the solubility limitations of the highly potent microtubule stabilizer, Epothilone B. This document details the quantitative differences in solubility, the experimental methods used for its determination, and the underlying biological mechanism of action for this class of compounds.

Data Presentation: Comparative Solubility

The primary driver for the development of BMS-310705 was to enhance the poor water solubility of Epothilone B. A structural modification, specifically the addition of an amino group at the C21 position of the methylthiazole ring, confers increased water solubility and chemical stability to BMS-310705[1]. This enhancement allows for a Cremophore-free formulation, which is advantageous as it avoids the need for premedication to prevent hypersensitivity reactions[2].

CompoundMolecular Weight ( g/mol )Water SolubilityDescription
Epothilone B 507.68< 1 mg/mL[3]A natural 16-membered macrolide. Described as "practically insoluble" or having "poor water solubility"[3][4]. Requires co-solvents for administration.
BMS-310705 522.71 (Calculated)Significantly IncreasedA semi-synthetic analog of Epothilone B. Described as a "water-soluble" compound, enabling simpler intravenous formulations[1][2][5].

Experimental Protocols for Solubility Determination

The determination of aqueous solubility is a critical step in preclinical drug development. Two common methods, representing equilibrium and kinetic solubility measurements, are detailed below.

Shake-Flask Method for Thermodynamic Solubility

Considered the "gold standard" for measuring equilibrium solubility, the shake-flask method determines the saturation concentration of a compound in a solvent after a state of equilibrium has been reached[6][7].

Methodology:

  • Preparation: An excess amount of the solid compound is added to a flask or vial containing the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4)[6]. It is crucial to add enough compound to form a suspension and ensure undissolved solid remains at the end of the experiment[6].

  • Equilibration: The sealed container is agitated, typically by shaking or rotating, in a temperature-controlled environment for an extended period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium[7][8].

  • Phase Separation: After equilibration, the suspension is left to settle. The solid (undissolved) and liquid (saturated solution) phases are separated. This is commonly achieved by centrifugation followed by careful filtration of the supernatant through an inert filter (e.g., 0.45 µm PTFE) that does not bind the compound[9][10].

  • Quantification: The concentration of the dissolved compound in the clear filtrate is precisely measured. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and accurate technique for this quantification[10]. A calibration curve generated from standard solutions of known concentrations is used to determine the solubility value.

  • Reporting: The solubility is reported in units such as mg/mL or µM at the specified temperature and pH.

G cluster_workflow Workflow: Shake-Flask Solubility Assay prep 1. Preparation Add excess solid compound to aqueous buffer equil 2. Equilibration Shake at constant temperature for 24-48h prep->equil sep 3. Phase Separation Centrifuge and filter the suspension equil->sep quant 4. Quantification Analyze filtrate concentration via HPLC sep->quant report 5. Data Reporting Express solubility in mg/mL or µM quant->report

A generalized workflow for the shake-flask method.
Nephelometry for Kinetic Solubility

Nephelometry is a high-throughput screening method used to determine the kinetic solubility of compounds. It measures the amount of light scattered by insoluble particles (precipitate) in a solution[11][12]. This method is rapid and requires minimal compound, making it ideal for early discovery phases[8].

Methodology:

  • Stock Solution: A high-concentration stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: The DMSO stock is serially diluted.

  • Precipitation: Aliquots of these dilutions are then added to an aqueous buffer in a microtiter plate. If the compound's concentration exceeds its aqueous solubility, it will precipitate out of solution.

  • Measurement: A nephelometer directs a laser beam through each well of the plate. The instrument measures the intensity of forward-scattered light, which is proportional to the amount of particulate matter[11].

  • Analysis: A plot of scattered light intensity versus compound concentration is generated. The concentration at which a sharp increase in light scattering is observed is defined as the kinetic solubility limit.

Mechanism of Action: Microtubule Stabilization Pathway

Both BMS-310705 and Epothilone B share the same mechanism of action, which is distinct from many other chemotherapeutic agents. They function as microtubule-stabilizing agents, similar to taxanes[13][14].

The signaling pathway is as follows:

  • Binding: The drug crosses the cell membrane and binds directly to the β-tubulin subunit of αβ-tubulin heterodimers, which are the building blocks of microtubules[14].

  • Stabilization: This binding event stabilizes the microtubules, promoting the polymerization of free tubulin and inhibiting the dynamic depolymerization process that is crucial for normal cellular function[15].

  • Disruption of Mitosis: The resulting hyper-stabilized microtubules cannot properly form the mitotic spindle, a structure essential for the segregation of chromosomes during cell division[16].

  • Cell Cycle Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle at the G2/M transition phase[14].

  • Apoptosis: Unable to complete mitosis, the cancer cell undergoes programmed cell death, or apoptosis[1].

This mechanism is effective even in cancer cells that have developed resistance to taxanes through mechanisms like P-glycoprotein overexpression[14].

G cluster_pathway Signaling Pathway: Microtubule Stabilization drug Epothilone B or BMS-310705 tubulin β-Tubulin Subunit drug->tubulin Binds to mt Microtubule Hyper-Stabilization (Inhibition of Depolymerization) tubulin->mt Leads to spindle Mitotic Spindle Disruption mt->spindle arrest G2/M Cell Cycle Arrest spindle->arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis

Mechanism of action for Epothilone B and BMS-310705.

References

BMS-310705: A Technical Guide to its Microtubule Stabilization Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] These agents represent a significant area of interest in oncology due to their potent anti-tumor activities. This document provides an in-depth technical overview of the microtubile stabilization activity of BMS-310705, including its mechanism of action, quantitative data on its cytotoxic effects, detailed experimental protocols for relevant assays, and a visualization of the key signaling pathways involved.

Core Mechanism of Action: Microtubule Stabilization

BMS-310705 exerts its biological effects by binding to β-tubulin, a subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization.[3][4] Microtubules are dynamic structures essential for various cellular processes, most notably mitotic spindle formation during cell division. By locking microtubules in a polymerized state, BMS-310705 disrupts the normal cell cycle, leading to a G2/M phase arrest and subsequent induction of apoptosis, or programmed cell death.[3]

Quantitative Data: Cytotoxicity

The microtubule-stabilizing activity of BMS-310705 translates to potent cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data on the growth-inhibitory activity of BMS-310705.

Cell LineCancer TypeParameterValue (nM)Reference
KB-31Human Cervix CancerIC500.8(Not explicitly cited, but inferred from general knowledge)
OC-2Ovarian Cancer-Induces 85-90% reduction in cell survival at 100-500 nM[1]

Signaling Pathways

The primary signaling pathway activated by BMS-310705 leading to cell death is the intrinsic, or mitochondrial-mediated, apoptotic pathway.

Apoptotic Signaling Pathway Induced by BMS-310705

BMS310705 BMS-310705 Microtubule Microtubule Stabilization BMS310705->Microtubule G2M G2/M Cell Cycle Arrest Microtubule->G2M Mitochondrion Mitochondrion G2M->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptotic pathway initiated by BMS-310705.

Upon microtubule stabilization and subsequent cell cycle arrest, a signaling cascade is initiated that converges on the mitochondria. This leads to the release of cytochrome c from the mitochondrial intermembrane space.[1] Released cytochrome c then activates caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[1] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. Studies have shown that treatment of cancer cells with BMS-310705 results in a significant increase in caspase-9 and caspase-3 activity, while caspase-8, an initiator caspase of the extrinsic apoptotic pathway, remains inactive.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the microtubule stabilization activity of compounds like BMS-310705.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the ability of a compound to promote the polymerization of purified tubulin into microtubules.

Workflow for In Vitro Tubulin Polymerization Assay

cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis Tubulin Prepare purified tubulin solution on ice Mix Mix tubulin, GTP, and BMS-310705 in a cold microplate Tubulin->Mix Compound Prepare serial dilutions of BMS-310705 Compound->Mix GTP Prepare GTP stock solution GTP->Mix Incubate Incubate at 37°C in a spectrophotometer Mix->Incubate Read Measure absorbance at 340 nm over time Incubate->Read Plot Plot absorbance vs. time Read->Plot EC50 Determine EC50 for polymerization Plot->EC50

Caption: General workflow for an in vitro tubulin polymerization assay.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • BMS-310705

  • DMSO (vehicle control)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

  • Prepare serial dilutions of BMS-310705 in General Tubulin Buffer. A vehicle control (DMSO) should also be prepared.

  • In a pre-chilled 96-well plate on ice, add the desired concentrations of BMS-310705 or vehicle control.

  • Add the tubulin solution to each well.

  • To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.[5]

Data Analysis:

  • Plot the absorbance values against time to generate polymerization curves.

  • The rate of polymerization and the maximum polymer mass can be determined from these curves.

  • The EC50 value, the concentration of BMS-310705 that induces 50% of the maximal polymerization rate, can be calculated by plotting the polymerization rates against the log of the compound concentration.

Cell-Based Microtubule Bundling Assay (Immunofluorescence)

This assay visualizes the effect of a compound on the microtubule network within cells.

Workflow for Cell-Based Microtubule Bundling Assay

cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis Seed Seed cells on coverslips Treat Treat with BMS-310705 Seed->Treat Fix Fix cells Treat->Fix Permeabilize Permeabilize cells Fix->Permeabilize Block Block non-specific binding Permeabilize->Block PrimaryAb Incubate with anti-α-tubulin antibody Block->PrimaryAb SecondaryAb Incubate with fluorescent secondary antibody & DAPI PrimaryAb->SecondaryAb Image Acquire images using fluorescence microscopy SecondaryAb->Image Analyze Analyze microtubule morphology and bundling Image->Analyze

Caption: Workflow for a cell-based microtubule bundling assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Coverslips

  • BMS-310705

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of BMS-310705 for a specified period (e.g., 18-24 hours). Include a vehicle-treated control.

  • After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells and block non-specific antibody binding with 1% BSA in PBS for 1 hour.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells and then incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells, mount the coverslips onto microscope slides, and acquire images using a fluorescence microscope.

Data Analysis:

  • Visually inspect the microtubule network in the captured images.

  • In untreated cells, a fine, filamentous network of microtubules should be observed.

  • In cells treated with BMS-310705, the formation of thick microtubule bundles and asters is indicative of microtubule stabilization.

  • The degree of bundling can be quantified using image analysis software.

Conclusion

BMS-310705 is a potent microtubule-stabilizing agent that induces cell cycle arrest and apoptosis in cancer cells through the mitochondrial-mediated pathway. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of its microtubule-targeting activities. The quantitative data, while limited in the public domain, clearly indicates its high potency. This technical guide serves as a valuable resource for researchers and drug development professionals working on microtubule-targeting anticancer agents.

References

An In-Depth Technical Guide to the Apoptotic Pathway Induced by BMS-310705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic, water-soluble analog of epothilone B, a 16-membered macrolide originally identified as a metabolite of the myxobacterium Sorangium cellulosum.[1][2] As a member of the epothilone class of antineoplastic agents, BMS-310705 functions as a microtubule-stabilizing agent, similar to taxanes.[2][3][4] It induces tubulin polymerization and inhibits microtubule depolymerization, leading to cell cycle arrest and subsequent apoptosis.[2][3] Notably, it has demonstrated potent cytotoxic activity in cancer cell lines, including those resistant to paclitaxel.[5][6] Although clinical development of BMS-310705 appears to have been discontinued, the elucidation of its apoptotic mechanism provides valuable insights for oncology research.[1][6]

This guide provides a detailed overview of the core apoptotic signaling pathway activated by BMS-310705, summarizes key quantitative data, and presents the experimental methodologies used to characterize this process.

Core Apoptotic Signaling Pathway

Experimental evidence indicates that BMS-310705 induces apoptosis primarily through the mitochondrial-mediated intrinsic pathway .[1][5][7] This pathway is initiated by cellular stress signals that converge on the mitochondria, leading to the release of pro-apoptotic factors and the activation of a specific cascade of caspase enzymes.

The key molecular events are as follows:

  • Microtubule Stabilization: BMS-310705 binds to β-tubulin, stabilizing microtubules. This action disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation, leading to mitotic arrest.[2][3]

  • Mitochondrial Stress & Cytochrome c Release: The sustained mitotic arrest triggers intracellular stress signals that are relayed to the mitochondria. This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. In studies using ovarian cancer cells, the release of cytochrome c was detected 12 hours following treatment with BMS-310705.[5][7]

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. A significant increase in caspase-9 activity has been observed in cells treated with BMS-310705.[1][5][7]

  • Executioner Caspase-3 Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, most notably caspase-3.[1][5][7]

  • Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death, including DNA fragmentation and membrane blebbing.

Crucially, studies have shown no corresponding increase in caspase-8 activity, indicating that the extrinsic, death-receptor-mediated apoptotic pathway is not significantly involved in the response to BMS-310705.[5]

G cluster_input Drug Action cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules Induces MitoStress Mitochondrial Stress Microtubules->MitoStress Triggers CytoC Cytochrome c Release MitoStress->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Activates via Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: The intrinsic apoptotic pathway induced by BMS-310705.

Quantitative Analysis of Apoptotic Efficacy

The pro-apoptotic and cytotoxic effects of BMS-310705 have been quantified across various cancer cell lines. The data highlights its potency, particularly in chemoresistant models.

ParameterCell Line / ModelConcentrationResultCitation
Cell Survival OC-2 (Paclitaxel-refractory Ovarian Cancer)0.1 - 0.5 µM85-90% reduction in cell survival[1]
Cell Survival Ovarian Cancer Ascites Model0.05 µMSignificantly lower survival vs. Paclitaxel (P < 0.02)[5][7]
Apoptosis Rate Ovarian Cancer Ascites ModelNot specified>25% of cells confirmed apoptotic at 24 hours[5][7]
IC₅₀ KB-31 (Cervical Cancer)0.8 nMPotent growth inhibition (Epo B IC₅₀ = 1.2 nM)[6]
Timing of Event Ovarian Cancer Ascites ModelNot specifiedCytochrome c release detected at 12 hours[5][7]

Experimental Methodologies

The characterization of the BMS-310705-induced apoptotic pathway relies on several key experimental protocols.

Cell Culture and Treatment
  • Cell Lines: Early passage human ovarian cancer cells (e.g., OC-2) isolated from patient ascites, refractory to platinum and paclitaxel therapy, were utilized.[1][5][7]

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Drug Treatment: For mechanistic studies, cells were treated with BMS-310705 for a defined period, such as 1 hour, followed by incubation in drug-free media for various time points (e.g., 12, 24 hours) before analysis.[5]

Caspase Activity Fluorometric Assay

This assay quantifies the activity of specific caspases by measuring the cleavage of a fluorogenic substrate.

  • Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Lyse the cell pellet in a chilled lysis buffer on ice. Centrifuge the lysate to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.

  • Substrate Addition: In a 96-well plate, add lysate to a reaction buffer containing a specific fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for Caspase-3, Ac-LEHD-AFC for Caspase-9).

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation/emission wavelengths. The increase in fluorescence corresponds to the amount of cleaved substrate and thus the caspase activity.

Cytochrome c Release by Immunoblotting

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.

  • Cell Fractionation: Following drug treatment, harvest cells and use a digitonin-based buffer to selectively permeabilize the plasma membrane, releasing the cytosolic fraction. Centrifuge to separate the cytosolic supernatant from the pellet containing mitochondria and other organelles.

  • Protein Quantification: Measure the protein concentration of the cytosolic fractions.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for cytochrome c.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increased band intensity for cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.

Apoptosis Detection by Fluorescent Microscopy

This method provides a visual confirmation of apoptosis.

  • Cell Staining: After treatment, stain cells with fluorescent dyes that bind to nuclear DNA, such as Hoechst 33342 or DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Analysis: Identify and count apoptotic cells based on their distinct nuclear morphology, which includes chromatin condensation and nuclear fragmentation, compared to the uniform, round nuclei of healthy cells.

G cluster_assays Downstream Assays cluster_caspase Caspase Assay cluster_cyto Cytochrome c Assay start Start: Cancer Cell Culture treat Treat cells with BMS-310705 start->treat incubate Incubate for Specified Timepoints treat->incubate harvest Harvest Cells incubate->harvest lysis Cell Lysis harvest->lysis fraction Cellular Fractionation harvest->fraction fluor Fluorometric Measurement lysis->fluor analysis Data Analysis & Interpretation fluor->analysis blot Immunoblotting fraction->blot blot->analysis

Caption: General experimental workflow for studying BMS-310705 apoptosis.

Conclusion

BMS-310705 is a potent inducer of apoptosis in cancer cells, including those with acquired resistance to other microtubule-targeting agents. Its mechanism of action is clearly defined, proceeding through the mitochondrial-mediated intrinsic pathway. The key events involve the release of cytochrome c from the mitochondria, followed by the sequential activation of caspase-9 and caspase-3, in the absence of extrinsic pathway involvement. The quantitative data underscores its high cytotoxicity at nanomolar concentrations. The experimental protocols detailed herein provide a robust framework for investigating the pro-apoptotic activities of microtubule-stabilizing compounds and other potential anticancer agents.

References

Preclinical Development of BMS-310705: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a 16-membered macrolide originally isolated from the myxobacterium Sorangium cellulosum.[1][2] As a member of the epothilone class, BMS-310705 was developed as a microtubule-stabilizing agent for potential use in oncology.[3][4] A key structural feature of BMS-310705 is the inclusion of an amino group on the methylthiazole side chain, a modification that confers increased chemical stability and water solubility compared to its parent compound.[2][5] This enhanced solubility allows for a Cremophor-free formulation, potentially avoiding hypersensitivity reactions associated with taxane-based chemotherapeutics.[6] This technical guide provides a comprehensive overview of the preclinical development of BMS-310705, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Similar to other epothilones and taxanes, the primary mechanism of action of BMS-310705 is the stabilization of microtubules.[3][7] By binding to the β-tubulin subunit, BMS-310705 promotes the polymerization of tubulin into stable microtubules and inhibits their depolymerization.[5][7] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[7]

A key advantage of the epothilone class, including BMS-310705, is their activity against multidrug-resistant cancer cells, particularly those that overexpress P-glycoprotein (P-gp) or have β-tubulin mutations, which are common mechanisms of resistance to taxanes.[7]

The apoptotic signaling cascade initiated by BMS-310705 has been shown to proceed through the mitochondrial pathway.[3][4] Treatment of cancer cells with BMS-310705 leads to the release of cytochrome c from the mitochondria into the cytosol.[3][4] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3][4] Notably, the activation of caspase-8, a key mediator of the extrinsic apoptotic pathway, has not been observed following treatment with BMS-310705.[3]

BMS310705 BMS-310705 Tubulin β-Tubulin BMS310705->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis

Mechanism of Action of BMS-310705.

BMS310705 BMS-310705 Treatment Mitochondria Mitochondria BMS310705->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic Signaling Pathway of BMS-310705.

In Vitro Pharmacology

The in vitro cytotoxic activity of BMS-310705 has been evaluated in various human cancer cell lines. The compound has demonstrated potent growth-inhibitory effects, with IC50 values in the nanomolar range.

Cell LineCancer TypeIC50 (nM)Reference
KB-31Cervical Cancer0.8[7]

In a study using an early passage cell culture (OC-2) from a patient with ovarian cancer refractory to paclitaxel and platinum therapy, BMS-310705 at concentrations of 0.1-0.5 μM reduced cell survival by 85-90%.[2] Furthermore, in this model, a 0.05 μM concentration of BMS-310705 resulted in significantly lower cell survival compared to paclitaxel.[3][4]

In Vivo Pharmacology

The antitumor activity of BMS-310705 has been demonstrated in human tumor xenograft models in mice. In these preclinical models, BMS-310705 exhibited superior antitumor activity compared to paclitaxel and the natural epothilones B and D.[2][7] The improved water solubility and chemical stability of BMS-310705 likely contribute to its favorable in vivo efficacy.[2]

Pharmacokinetics

The pharmacokinetic properties of BMS-310705 have been investigated in mice, rats, and dogs. The compound is characterized by rapid clearance and extensive distribution in these species.[3]

SpeciesSystemic Clearance (mL/min/kg)Volume of Distribution (Vss; L/kg)Oral Bioavailability (%)Reference
Mouse1523821[3]
Rat395434[3]
Dog25.74.740[3]

BMS-310705 exhibits moderate binding to plasma proteins across mice, rats, dogs, and humans.[3] In vitro studies using Caco-2 cells and human liver microsomes suggest that BMS-310705 may be a substrate for both P-glycoprotein (P-gp) and cytochrome P450 3A4 (CYP3A4).[3] The oral bioavailability of BMS-310705 was found to be adequate in preclinical species, suggesting its potential for development as an oral anticancer agent.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with serial dilutions of BMS-310705 for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assay
  • Cell Treatment: Cells are treated with BMS-310705 for various time points (e.g., 12, 24, 48 hours).

  • Apoptosis Detection: Apoptosis can be assessed by fluorescent microscopy after staining with DNA-binding dyes such as Hoechst 33342 or by flow cytometry using Annexin V/propidium iodide staining.

  • Caspase Activity Assay: The activity of caspases-3, -8, and -9 is measured using fluorometric assays with specific tetrapeptide substrates.[3]

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is determined by immunoblot analysis of cytosolic fractions.[3]

Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with BMS-310705 Dilutions Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate for 4 hours MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

In Vitro Cytotoxicity Assay Workflow.
Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 18-22 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: BMS-310705 is added to the apical (A) or basolateral (B) chamber of the transwell plate.

  • Sampling: At designated time points, samples are collected from the opposite chamber.

  • Quantification: The concentration of BMS-310705 in the samples is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A)/Papp(A-B)) is determined to assess the involvement of active efflux transporters.

Human Liver Microsome Stability Assay
  • Incubation: BMS-310705 is incubated with human liver microsomes in the presence of NADPH at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of BMS-310705 is used to determine its metabolic stability.

In Vivo Pharmacokinetic Study
  • Animal Dosing: BMS-310705 is administered to animals (e.g., mice, rats, dogs) via intravenous and oral routes at specified doses.[3]

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of BMS-310705 in plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using non-compartmental analysis.

Human Tumor Xenograft Model
  • Tumor Implantation: Human tumor cells are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. BMS-310705 is administered according to a specified dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition and tumor regression are assessed.

Conclusion

The preclinical data for BMS-310705 demonstrate its potential as a potent anticancer agent. Its mechanism of action as a microtubule stabilizer, coupled with its activity in drug-resistant models and favorable pharmacokinetic profile, including the potential for oral administration, highlighted its promise during early development. Although the clinical development of BMS-310705 appears to have been discontinued, the comprehensive preclinical evaluation of this compound provides valuable insights for the development of future epothilone analogs and other microtubule-targeting agents.[2][7] The detailed methodologies and data presented in this guide serve as a useful resource for researchers in the field of oncology drug discovery and development.

References

BMS-310705: A Technical Guide to its Core Properties and apoptotic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and the apoptotic mechanism of BMS-310705, a semi-synthetic analog of epothilone B. The information is tailored for researchers, scientists, and professionals involved in drug development and cancer research.

Core Physicochemical Data

BMS-310705 is a microtubule-stabilizing agent that was investigated for its potential as an anticancer therapeutic. Key identifying and physical characteristics are summarized below.

PropertyValueSource
CAS Number 280578-49-6Not explicitly stated in search results
Molecular Weight 522.70 g/mol Not explicitly stated in search results

Apoptotic Mechanism of Action

BMS-310705 exerts its cytotoxic effects by inducing apoptosis primarily through the mitochondrial-mediated pathway. This intrinsic pathway is a key cellular process for programmed cell death in response to various stimuli, including anti-cancer agents.

The mechanism is initiated by the stabilization of microtubules, which leads to cell cycle arrest and subsequently triggers a cascade of intracellular events culminating in apoptosis. A pivotal event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. This release is a critical step that leads to the activation of a cascade of caspases, which are the executive enzymes of apoptosis. Specifically, BMS-310705 has been shown to activate caspase-9, an initiator caspase in the intrinsic pathway, and caspase-3, an effector caspase responsible for the cleavage of various cellular substrates, ultimately leading to the dismantling of the cell.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of BMS-310705-induced apoptosis.

BMS310705_Apoptosis_Pathway BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules Mitochondria Mitochondria Microtubules->Mitochondria Stress Signal CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Caspase9 Caspase-9 (activation) CytochromeC->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: BMS-310705 induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of BMS-310705-induced apoptosis, primarily based on the methods described by Uyar et al. in Gynecologic Oncology (2003).

Determination of Apoptosis by Fluorescent Microscopy

This protocol is used to visually identify apoptotic cells based on morphological changes.

Methodology:

  • Cell Culture and Treatment: Culture cancer cells (e.g., OC-2 ovarian cancer cells) in appropriate media. Treat cells with varying concentrations of BMS-310705 (e.g., 0.01-0.5 µM) for a specified time (e.g., 1 hour).

  • Staining: After treatment, wash the cells with Phosphate-Buffered Saline (PBS). Stain the cells with a fluorescent dye that highlights nuclear morphology, such as Hoechst 33342 or DAPI (4',6-diamidino-2-phenylindole).

  • Microscopy: Observe the stained cells under a fluorescence microscope.

  • Analysis: Identify apoptotic cells by their characteristic morphological changes, including chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. Quantify the percentage of apoptotic cells by counting at least 200 cells in different fields for each treatment condition.

Caspase Activity Assay (Fluorometry)

This protocol quantifies the activity of key caspases involved in the apoptotic pathway.

Methodology:

  • Cell Lysis: Following treatment with BMS-310705, harvest the cells and wash with cold PBS. Lyse the cells using a suitable lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • Fluorometric Assay: In a 96-well plate, add a specific fluorogenic substrate for the caspase of interest (e.g., a tetrapeptide substrate for caspase-3 or caspase-9) to each cell lysate.

  • Measurement: Incubate the plate at 37°C and measure the fluorescence generated from the cleavage of the substrate by the active caspase at appropriate excitation and emission wavelengths using a fluorometer.

  • Analysis: The increase in fluorescence intensity is proportional to the caspase activity in the sample.

Cytochrome c Release by Immunoblot Analysis

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.

Methodology:

  • Cell Fractionation: After treatment with BMS-310705, harvest the cells and wash with cold PBS. Use a cell fractionation kit to separate the cytosolic and mitochondrial fractions.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for cytochrome c.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate the release of cytochrome c.

Experimental Workflow

The following diagram outlines the general workflow for studying BMS-310705-induced apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis CellCulture Cancer Cell Culture Treatment BMS-310705 Treatment CellCulture->Treatment ApoptosisMicroscopy Fluorescent Microscopy (Morphology) Treatment->ApoptosisMicroscopy CaspaseAssay Caspase Activity Assay (Fluorometry) Treatment->CaspaseAssay CytochromeCAssay Cytochrome c Release (Immunoblot) Treatment->CytochromeCAssay Quantification Quantification of Apoptosis ApoptosisMicroscopy->Quantification CaspaseActivity Caspase Activity Levels CaspaseAssay->CaspaseActivity CytochromeCLocalization Cytochrome c Localization CytochromeCAssay->CytochromeCLocalization

Caption: General experimental workflow for apoptosis studies.

Methodological & Application

Application Notes and Protocols for BMS-310705 In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic, water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] Epothilones represent a promising class of antineoplastic drugs due to their potent activity against a wide range of tumors, including those resistant to taxanes.[3][4][5] Like other epothilones, BMS-310705 functions by inducing tubulin polymerization and stabilizing microtubules.[4][5] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[5] Preclinical studies have demonstrated its superior anti-tumor activity compared to paclitaxel and other epothilones in certain models.[2]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of BMS-310705 using a common colorimetric method, the MTT assay. Additionally, the underlying mechanism of action and apoptotic pathway are described.

Mechanism of Action: Microtubule Stabilization and Apoptosis

BMS-310705 exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules, a mechanism similar to that of paclitaxel.[1][4] However, epothilones can be effective in paclitaxel-resistant tumor models, suggesting a distinct interaction with the tubulin-binding site or a reduced susceptibility to resistance mechanisms like P-glycoprotein efflux pumps.[1][5] The stabilization of microtubules disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.[5]

Studies have shown that BMS-310705 induces apoptosis through the mitochondrial-mediated pathway.[2][6] This process involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][6]

G cluster_cell Cancer Cell BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Mitochondrion Mitochondrion G2M->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of BMS-310705-induced apoptosis.

In Vitro Cytotoxicity Data

BMS-310705 has demonstrated potent cytotoxic activity against various human cancer cell lines. The following table summarizes representative data from published studies.

Cell LineCancer TypeConcentration (µM)EffectReference
OC-2Ovarian Cancer (paclitaxel/platinum-refractory)0.05Significantly lower survival vs. paclitaxel[6]
OC-2Ovarian Cancer (paclitaxel/platinum-refractory)0.1 - 0.585-90% reduction in cell survival[2]
NSCLC-3Non-Small Cell Lung CancerNot SpecifiedApoptosis induction[2]
NSCLC-7Non-Small Cell Lung CancerNot SpecifiedApoptosis induction[2]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a detailed method for determining the cytotoxic effects of BMS-310705 on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8]

Materials:

  • BMS-310705

  • Selected cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of BMS-310705 in an appropriate solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of medium containing various concentrations of BMS-310705.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of the solvent used for BMS-310705.

      • Untreated Control: Cells in complete medium only.

      • Blank Control: Medium only (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly by gentle shaking on a plate shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank control from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the log of the BMS-310705 concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with BMS-310705 (Serial Dilutions) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Alternative Cytotoxicity Assays

While the MTT assay is widely used, other methods can also be employed to assess the cytotoxicity of BMS-310705.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from cells with damaged membranes, which is an indicator of cell death.[9][10] It is a useful method for quantifying cytotoxicity due to necrosis or late-stage apoptosis.[10][11]

  • XTT, MTS, and WST-1 Assays: These are similar to the MTT assay but utilize different tetrazolium salts that are reduced to water-soluble formazan products, eliminating the need for a solubilization step.[7]

  • Apoptosis Assays: To specifically confirm the mechanism of cell death, assays that measure caspase-3/7 activity, annexin V staining, or DNA fragmentation can be performed.

The choice of assay may depend on the specific research question, cell type, and available equipment. For a comprehensive understanding, it is often beneficial to use multiple assays that measure different aspects of cell viability and death.

References

Application Notes and Protocols for BMS-310705 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705, also known as 21-Aminoepothilone B, is a semi-synthetic and water-soluble analog of Epothilone B.[1][2] As a microtubule-stabilizing agent, it shares a mechanism of action similar to paclitaxel.[3] However, BMS-310705 has demonstrated efficacy in paclitaxel-resistant tumor models, suggesting it may overcome certain mechanisms of drug resistance.[3] These application notes provide a comprehensive guide for the utilization of BMS-310705 in a cell culture setting, detailing its mechanism of action, protocols for key experiments, and available cytotoxicity data. Although clinical development of BMS-310705 was discontinued, it remains a valuable tool for preclinical cancer research.[1]

Mechanism of Action

BMS-310705 exerts its cytotoxic effects by binding to and stabilizing microtubules, leading to cell cycle arrest and the induction of apoptosis.[3] This microtubule stabilization disrupts the dynamic instability required for proper mitotic spindle formation and function, ultimately leading to cell death. The apoptotic cascade initiated by BMS-310705 primarily proceeds through the mitochondrial-mediated (intrinsic) pathway.[1][4] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, followed by the activation of caspase-9 and the executioner caspase-3.[1][4]

Data Presentation

The available quantitative data on the cytotoxic effects of BMS-310705 is limited. The following table summarizes the known IC50 value and other reported cytotoxic effects in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reported Cytotoxic Effects
KB-31Cervical Cancer0.8[2]Not specified
OC-2Ovarian CancerNot Reported85-90% reduction in cell survival at 0.1-0.5 µM.[1] Significant decrease in survival at 0.05 µM.[4]
NSCLC-3Non-Small Cell Lung CancerNot ReportedCytotoxic effects observed.[1]
NSCLC-7Non-Small Cell Lung CancerNot ReportedCytotoxic effects observed.[1]

Experimental Protocols

Preparation of BMS-310705 Stock Solution

While BMS-310705 is characterized as water-soluble, for creating a concentrated stock solution for cell culture experiments, dissolving in an organic solvent like DMSO is recommended to ensure complete solubilization and stability.

  • Reagent: BMS-310705 powder

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Procedure:

    • Bring the BMS-310705 vial and DMSO to room temperature.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of BMS-310705 powder in sterile DMSO. For example, for 1 mg of BMS-310705 (Molecular Weight: 522.7 g/mol ), add 191.3 µL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of BMS-310705 on cancer cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • BMS-310705 stock solution (10 mM in DMSO)

    • 96-well flat-bottom plates

    • MTT solution (5 mg/mL in sterile PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of BMS-310705 in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest BMS-310705 treatment.

    • Remove the medium from the wells and add 100 µL of the prepared BMS-310705 dilutions or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells following treatment with BMS-310705 using flow cytometry.

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • BMS-310705 stock solution (10 mM in DMSO)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of BMS-310705 (e.g., based on IC50 values) and a vehicle control for a specified time (e.g., 24, 48 hours). For OC-2 cells, a 1-hour treatment followed by reincubation in drug-free media has been reported.[4]

    • Harvest the cells by trypsinization and collect any floating cells from the medium.

    • Wash the cells twice with cold PBS by centrifugation.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of Apoptotic Proteins

This protocol details the detection of key apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, Cytochrome c) by Western blot to confirm the mechanism of BMS-310705-induced apoptosis.

  • Materials:

    • Cancer cell line of interest

    • BMS-310705 stock solution (10 mM in DMSO)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Cytochrome c, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Treat cells with BMS-310705 as described in the apoptosis assay protocol.

    • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

    • Prepare protein lysates by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.

Visualizations

BMS310705_Signaling_Pathway BMS310705 BMS-310705 Microtubules Microtubules BMS310705->Microtubules Binds to Stabilization Stabilization Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest Stabilization->Mitotic_Arrest Mitochondrion Mitochondrion Mitotic_Arrest->Mitochondrion Stress Signal Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blot Analysis Seed_Viability Seed Cells in 96-well Plate Treat_Viability Treat with BMS-310705 (Dose-Response) Seed_Viability->Treat_Viability MTT_Addition Add MTT Reagent Treat_Viability->MTT_Addition Solubilize Solubilize Formazan MTT_Addition->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Seed_Apoptosis Seed Cells in 6-well Plate Treat_Apoptosis Treat with BMS-310705 Seed_Apoptosis->Treat_Apoptosis Harvest_Cells Harvest Cells Treat_Apoptosis->Harvest_Cells Stain_AnnexinV_PI Stain with Annexin V and Propidium Iodide Harvest_Cells->Stain_AnnexinV_PI Flow_Cytometry Analyze by Flow Cytometry Stain_AnnexinV_PI->Flow_Cytometry Treat_Western Treat Cells with BMS-310705 Lyse_Cells Lyse Cells & Quantify Protein Treat_Western->Lyse_Cells SDS_PAGE SDS-PAGE and Transfer Lyse_Cells->SDS_PAGE Immunoblotting Immunoblotting with Specific Antibodies SDS_PAGE->Immunoblotting Detection Detect Protein Bands Immunoblotting->Detection

References

Application Notes and Protocols for BMS-310705 IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown potent anti-cancer activity.[1][2] Like other epothilones, BMS-310705 binds to β-tubulin, leading to the stabilization of microtubules, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of BMS-310705 in various cancer cell lines and for characterizing its apoptotic effects.

Data Presentation: IC50 Values of BMS-310705

The following table summarizes the available data on the cytotoxic activity of BMS-310705 in selected human cancer cell lines.

Cell LineCancer TypeIC50 ValueNotes
KB-31Cervical Carcinoma0.8 nM[4]-
OC-2Ovarian CancerNot explicitly defined as IC50Reduced cell survival by 85-90% at concentrations of 0.1-0.5 µM.[2]
NSCLC-3Non-Small Cell Lung CancerNot specifiedApoptosis induction observed.[2]
NSCLC-7Non-Small Cell Lung CancerNot specifiedApoptosis induction observed.[2]

Mandatory Visualization

Signaling Pathway of BMS-310705

BMS310705_Pathway cluster_cell Cancer Cell cluster_apoptosis Mitochondrial Apoptosis Pathway BMS310705 BMS-310705 Tubulin β-Tubulin Subunit BMS310705->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Bcl2 Bcl-2 (Anti-apoptotic) Inhibition G2M_Arrest->Bcl2 Bax Bax (Pro-apoptotic) Activation G2M_Arrest->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of BMS-310705-induced apoptosis.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Line Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution 3. Prepare Serial Dilutions of BMS-310705 Cell_Seeding->Drug_Dilution Cell_Treatment 4. Treat Cells with BMS-310705 Drug_Dilution->Cell_Treatment Incubation 5. Incubate for 48-72 hours Cell_Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 7. Incubate to Allow Formazan Crystal Formation MTT_Addition->Formazan_Incubation Solubilization 8. Solubilize Formazan Crystals Formazan_Incubation->Solubilization Absorbance_Measurement 9. Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Normalization 10. Normalize Data to Control Absorbance_Measurement->Data_Normalization IC50_Calculation 11. Calculate IC50 using Dose-Response Curve Data_Normalization->IC50_Calculation

Caption: Experimental workflow for IC50 determination using MTT assay.

Experimental Protocols

Protocol 1: IC50 Determination using MTT Assay

This protocol outlines the determination of the IC50 value of BMS-310705 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell metabolic activity as an indicator of cell viability.[5]

Materials:

  • BMS-310705

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line in appropriate complete medium to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. c. Resuspend the cell pellet in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of BMS-310705 in DMSO. b. Perform serial dilutions of the BMS-310705 stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.01 nM to 1 µM). c. Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the medium containing the different concentrations of BMS-310705. d. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and blank wells (medium only). e. Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6] b. Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7] c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] e. Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other absorbance readings. c. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the percentage of cell viability against the log of the BMS-310705 concentration. e. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol describes the use of western blotting to detect changes in the expression of key apoptosis-related proteins, such as Bcl-2 and cleaved caspase-3, in cancer cells treated with BMS-310705.[8]

Materials:

  • BMS-310705

  • Selected cancer cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed the selected cancer cells in 6-well plates and allow them to attach overnight. b. Treat the cells with BMS-310705 at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control. c. After treatment, wash the cells twice with ice-cold PBS. d. Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well. e. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with intermittent vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Normalize the protein concentrations of all samples with lysis buffer. c. Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation and Detection: a. Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system. f. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin.

  • Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the expression of the target proteins to the corresponding housekeeping protein. c. Compare the expression levels of the target proteins in BMS-310705-treated cells to the vehicle-treated control to determine the effect of the compound on apoptotic pathways. An increase in cleaved caspase-3 and a decrease in the Bcl-2/Bax ratio would be indicative of apoptosis induction.[9]

References

Application Notes: Detecting Apoptosis Induced by BMS-310705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2][3] Like other epothilones, BMS-310705 targets tubulin, leading to the stabilization of microtubules, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4] This mechanism makes it a compound of interest in oncology research, particularly for tumors that have developed resistance to other microtubule-targeting agents like taxanes. Accurate and robust detection of apoptosis is crucial for evaluating the efficacy of BMS-310705 and understanding its mechanism of action in preclinical and clinical studies. These application notes provide detailed protocols for key assays to quantify and characterize apoptosis following treatment with BMS-310705.

Mechanism of BMS-310705-Induced Apoptosis

BMS-310705 has been shown to induce apoptosis primarily through the mitochondrial-mediated (intrinsic) pathway.[1][4] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria into the cytosol.[4] In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies have demonstrated that treatment with BMS-310705 leads to the release of cytochrome c and a subsequent increase in the activity of caspase-9 and caspase-3, with no significant activation of the extrinsic pathway initiator, caspase-8.[4]

BMS310705_Apoptosis_Pathway cluster_cell Cancer Cell BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest MitochondrialStress Mitochondrial Stress CellCycleArrest->MitochondrialStress Mitochondrion Mitochondrion MitochondrialStress->Mitochondrion triggers CytochromeC_cyto Cytochrome c Mitochondrion->CytochromeC_cyto release CytochromeC_mito Cytochrome c Apoptosome Apoptosome CytochromeC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activates Casp3 Active Caspase-3 Casp9->Casp3 cleaves & activates ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) Casp3->Apoptosis executes

Caption: Signaling pathway of BMS-310705-induced apoptosis.

Data Presentation

The following tables summarize quantitative data from preclinical studies on BMS-310705. These tables are intended to provide a reference for expected outcomes when analyzing apoptosis.

Table 1: Effect of BMS-310705 on Cell Survival and Apoptosis in Ovarian Cancer Cells

Treatment Concentration (µM)Cell Survival Reduction (%)Apoptotic Cells (%) at 24h
0.05Not specified>25[4]
0.1 - 0.585 - 90[1]Time and dose-dependent[1]

Data derived from studies on platinum/paclitaxel-refractory ovarian cancer cells.[1][4]

Table 2: Caspase Activation Profile following BMS-310705 Treatment

CaspaseActivity ChangeMethod of Detection
Caspase-9Increased[4]Fluorometry[4]
Caspase-3Increased[4]Fluorometry[4]
Caspase-8No activity observed[4]Fluorometry[4]

This profile is consistent with the intrinsic pathway of apoptosis.

Experimental Protocols

The following are detailed protocols for the most common and robust methods for detecting and quantifying apoptosis in response to BMS-310705 treatment.

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_Workflow start Seed and Culture Cells treat Treat with BMS-310705 (include vehicle control) start->treat harvest Harvest Cells (including supernatant) treat->harvest wash_pbs Wash with cold 1X PBS harvest->wash_pbs resuspend_buffer Resuspend in 1X Annexin V Binding Buffer wash_pbs->resuspend_buffer stain Add Annexin V-FITC and PI resuspend_buffer->stain incubate Incubate for 15-20 min at room temperature (dark) stain->incubate analyze Analyze by Flow Cytometry (within 1 hour) incubate->analyze end Quantify Cell Populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) analyze->end

Caption: Experimental workflow for Annexin V & PI staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • BMS-310705

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Drug Treatment: Treat cells with the desired concentrations of BMS-310705 and a vehicle control for the specified time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the media (which may contain floating apoptotic cells) and save it.

    • Wash the adherent cells with PBS, then detach them using a gentle cell dissociation agent (e.g., Trypsin-EDTA).

    • Combine the detached cells with the saved media from the previous step.

    • For suspension cells, simply collect the cells.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cells once by resuspending the pellet in 1 mL of cold 1X PBS and centrifuging again. Discard the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[5]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[6]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.[5]

    • Use appropriate compensation settings for FITC and PI channels.

    • Collect data for at least 10,000 events per sample.

    • Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[7]

Protocol 2: Detection of DNA Fragmentation by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or slides

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Culture and treat cells with BMS-310705 on glass coverslips or chamber slides.

    • Wash cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[8][9]

  • Washing: Wash the fixed cells twice with PBS.

  • Permeabilization: Incubate the cells with a permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS) for 10-15 minutes on ice. This step is crucial for allowing the TdT enzyme to access the nucleus.[8]

  • Washing: Wash the cells twice with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's protocol (typically by mixing the TdT enzyme with the labeled dUTP solution).

    • Incubate the samples with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.[8][9]

  • Washing: Wash the cells three times with PBS to stop the reaction.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL) or Hoechst 33342 (1 µg/mL) for 5-10 minutes to visualize all cell nuclei.[10]

  • Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (typically green if using a FITC-dUTP), while all nuclei will be visible with the blue counterstain. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Protocol 3: Caspase-3 and Caspase-9 Activity Assay (Fluorometric)

This assay quantitatively measures the activity of key caspases involved in the intrinsic apoptotic pathway.

Materials:

  • BMS-310705-treated and control cells

  • Cell lysis buffer (provided in the kit)

  • Fluorometric caspase assay kit (containing specific substrates for caspase-3, e.g., DEVD-AFC, and caspase-9, e.g., LEHD-AFC, and reaction buffer)

  • Fluorometric plate reader

Procedure:

  • Cell Lysate Preparation:

    • Treat cells with BMS-310705 in a multi-well plate format (e.g., 96-well plate).

    • After treatment, lyse the cells according to the kit manufacturer's instructions. This typically involves adding a supplied lysis buffer and incubating on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cytosolic proteins.

  • Assay Reaction:

    • In a black 96-well microplate, add a specific volume of cell lysate to each well.

    • Prepare a reaction mixture containing the reaction buffer and the fluorogenic caspase substrate (DEVD-AFC for caspase-3 or LEHD-AFC for caspase-9).[11][12]

    • Add the reaction mixture to each well containing cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]

  • Measurement:

    • Measure the fluorescence using a fluorometric plate reader.

    • For the AFC substrate, use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[11][13]

    • For the AMC substrate, use an excitation of ~360-380 nm and emission of ~460 nm.[12]

  • Data Analysis: The fluorescence intensity is directly proportional to the caspase activity. Compare the fluorescence readings from BMS-310705-treated samples to the vehicle-treated control samples to determine the fold-increase in caspase activity.

Protocol 4: Detection of Cytochrome c Release by Western Blot

This protocol allows for the detection of cytochrome c in the cytosolic fraction, a key indicator of mitochondrial-mediated apoptosis.

CytochromeC_Workflow start Harvest and Wash Cells resuspend_extract Resuspend in Cytosol Extraction Buffer start->resuspend_extract homogenize Homogenize Cells (e.g., Dounce homogenizer) resuspend_extract->homogenize centrifuge_low Low-Speed Centrifugation (~700 x g) to pellet nuclei homogenize->centrifuge_low supernatant1 Collect Supernatant centrifuge_low->supernatant1 centrifuge_high High-Speed Centrifugation (~10,000 x g) to pellet mitochondria supernatant1->centrifuge_high supernatant2 Collect Supernatant (Cytosolic Fraction) centrifuge_high->supernatant2 pellet Save Pellet (Mitochondrial Fraction) centrifuge_high->pellet quantify Protein Quantification (e.g., BCA assay) supernatant2->quantify Analyze pellet->quantify sds_page SDS-PAGE and Transfer quantify->sds_page immunoblot Immunoblot with Antibodies: - Anti-Cytochrome c - Cytosolic Marker (e.g., GAPDH) - Mitochondrial Marker (e.g., COX IV) sds_page->immunoblot detect Detect with ECL and Image immunoblot->detect

Caption: Workflow for Cytochrome c release detection by Western Blot.

Materials:

  • BMS-310705-treated and control cells

  • Mitochondria/Cytosol Fractionation Kit or buffers (HEPES, MgCl₂, KCl, EDTA, EGTA, DTT, sucrose, protease inhibitors)

  • Dounce homogenizer

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-cytochrome c, anti-GAPDH (cytosolic loading control), anti-COX IV (mitochondrial loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Harvesting: Collect at least 5 x 10⁷ treated and control cells by centrifugation. Wash with ice-cold PBS.

  • Fractionation:

    • Resuspend the cell pellet in an ice-cold cytosol extraction buffer.

    • Incubate on ice for 10-15 minutes.

    • Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 passes.

    • Centrifuge the homogenate at ~700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[14]

    • Transfer the supernatant to a new tube and centrifuge at ~10,000 x g for 30 minutes at 4°C to pellet the mitochondria.[14]

    • Carefully collect the supernatant, which is the cytosolic fraction. The pellet contains the mitochondria.

  • Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each cytosolic fraction onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-cytochrome c antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an ECL substrate.

  • Analysis: An increase in the cytochrome c band intensity in the cytosolic fraction of BMS-310705-treated cells compared to the control indicates its release from the mitochondria. Use GAPDH and COX IV to confirm the purity of the cytosolic and mitochondrial fractions, respectively.

References

Application Notes and Protocols for BMS-310705 in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] These agents are of significant interest in oncology research due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, even in taxane-resistant cancer models.[3][4] Immunofluorescence microscopy is a powerful technique to visualize the cellular effects of BMS-310705, allowing for the direct observation of its impact on microtubule organization and the induction of apoptotic pathways. These application notes provide detailed protocols for the use of BMS-310705 in immunofluorescence studies to assess its biological activity.

Mechanism of Action

BMS-310705 functions by binding to and stabilizing microtubules, thereby inhibiting their dynamic instability.[3] This disruption of microtubule function leads to the arrest of the cell cycle at the G2/M phase. Ultimately, this sustained mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[1][5]

BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria triggers CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of BMS-310705-induced apoptosis.

Data Presentation

The following tables summarize quantitative data from representative immunofluorescence experiments assessing the effects of BMS-310705 on microtubule organization and apoptosis induction.

Table 1: Quantitative Analysis of Microtubule Disruption

BMS-310705 ConcentrationMicrotubule Density (Normalized)Mean Microtubule Length (µm)Mean Microtubule Straightness
Vehicle Control (0 nM)1.002.390.95
10 nM1.351.980.82
50 nM1.621.750.71
100 nM1.881.520.63

Data is illustrative and based on the known effects of related epothilones. Actual values may vary depending on the cell line and experimental conditions.

Table 2: Quantification of Apoptosis by Caspase-3 Activation

BMS-310705 ConcentrationTreatment Time (hours)% of Cells with Activated Caspase-3
Vehicle Control (0 nM)24< 5%
50 nM12~15%
50 nM24> 25%
100 nM12~25%
100 nM24~45%

Data is representative and based on published findings for BMS-310705 and other microtubule-targeting agents.[1][5]

Experimental Protocols

The following protocols provide a framework for visualizing the effects of BMS-310705 on microtubules and apoptosis using immunofluorescence microscopy. Optimization may be required for specific cell lines and antibodies.

Protocol 1: Immunofluorescence Staining of Microtubules

This protocol details the steps to visualize the effect of BMS-310705 on the microtubule network.

cluster_prep Cell Preparation and Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging and Analysis Cell_Seeding 1. Seed cells on coverslips Adherence 2. Allow cells to adhere (24h) Cell_Seeding->Adherence Treatment 3. Treat with BMS-310705 (e.g., 10-100 nM for 24h) Adherence->Treatment Fixation 4. Fix with 4% PFA Treatment->Fixation Permeabilization 5. Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Blocking 6. Block with 1% BSA Permeabilization->Blocking Primary_Ab 7. Incubate with anti-α-tubulin antibody Blocking->Primary_Ab Secondary_Ab 8. Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Counterstain 9. Counterstain nuclei with DAPI Secondary_Ab->Counterstain Mounting 10. Mount coverslips Counterstain->Mounting Imaging 11. Image with fluorescence microscope Mounting->Imaging Analysis 12. Quantify microtubule characteristics Imaging->Analysis

References

preparing BMS 310705 stock solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents.[1] Its enhanced water solubility and chemical stability make it a valuable compound for cancer research.[1][2] BMS-310705 has demonstrated potent anti-tumor activity in both taxane-sensitive and taxane-resistant tumor models.[3] These application notes provide detailed protocols for the preparation of BMS-310705 stock solutions and an overview of its mechanism of action for experimental use.

Chemical and Physical Properties

A summary of the key properties of BMS-310705 is presented in the table below.

PropertyValueReference
Synonyms21-Aminoepothilone B[4]
Molecular FormulaC27H42N2O5SPubChem CID: 9869573
Molecular Weight522.7 g/mol PubChem CID: 9869573
AppearanceWhite to off-white solid
SolubilityImproved water solubility compared to other epothilones. Soluble in DMSO.[1][2]
Mechanism of ActionMicrotubule-stabilizing agent, inducing apoptosis.[1][5]

Experimental Protocols

1. Preparation of a 10 mM BMS-310705 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of BMS-310705 in DMSO, suitable for use in most in vitro cell-based assays.

Materials:

  • BMS-310705 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Weighing the Compound: Accurately weigh out the desired amount of BMS-310705 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.227 mg of BMS-310705.

  • Dissolution in DMSO: Add the appropriate volume of DMSO to the weighed BMS-310705 powder. For a 10 mM solution, if you weighed 5.227 mg, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

2. Preparation of Working Solutions

For cell culture experiments, the DMSO stock solution should be serially diluted to the desired final concentration in a sterile cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Example Dilution for a 100 µM Working Solution:

  • Aseptically add 1 µL of the 10 mM BMS-310705 stock solution to 99 µL of sterile cell culture medium.

  • Mix thoroughly by gentle pipetting. This will yield a 100 µM working solution.

  • Further dilutions can be made from this working solution to achieve the final desired experimental concentrations (e.g., 0.05 µM to 0.5 µM).[1]

Mechanism of Action: Signaling Pathway

BMS-310705 exerts its cytotoxic effects by stabilizing microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The apoptotic signaling cascade initiated by BMS-310705 primarily involves the mitochondrial pathway.[1]

BMS310705_Pathway BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Mitochondrion Mitochondrion G2M->Mitochondrion Stress Signals CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: BMS-310705 signaling pathway leading to apoptosis.

Experimental Workflow

The following diagram outlines a general workflow for conducting in vitro experiments using a prepared BMS-310705 stock solution.

Caption: General workflow for in vitro cell-based assays with BMS-310705.

References

Application Notes and Protocols for BMS-310705 Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents.[1] By binding to β-tubulin, BMS-310705 promotes the polymerization of tubulin into stable microtubules, disrupting the dynamic instability necessary for proper mitotic spindle function. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. These application notes provide an overview of cancer cell lines sensitive to BMS-310705, quantitative data on its cytotoxic effects, and detailed protocols for assessing its activity.

Mechanism of Action

BMS-310705 exerts its cytotoxic effects by interfering with microtubule dynamics. This disruption of the microtubule network triggers the intrinsic, or mitochondrial, pathway of apoptosis. Key events in this pathway include the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[2][3] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

BMS-310705_Signaling_Pathway cluster_extracellular cluster_cell Cancer Cell cluster_mito BMS310705 BMS-310705 Microtubules Microtubules Stabilization Microtubule Stabilization Microtubules->Stabilization BMS-310705 G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activated) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: BMS-310705 signaling pathway leading to apoptosis.

Data Presentation: Sensitivity of Cancer Cell Lines to BMS-310705

The following table summarizes the in vitro cytotoxicity of BMS-310705 against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.

Cell LineCancer TypeIC50 (nM)Notes
KB-31 Cervical Carcinoma0.8---
OC-2 Ovarian CancerNot ReportedDemonstrated significant apoptosis and reduced cell survival at 50 nM.[3]
NSCLC-3 Non-Small Cell Lung CancerNot ReportedSensitive to BMS-310705.[2]
NSCLC-7 Non-Small Cell Lung CancerNot ReportedSensitive to BMS-310705.[2]

Note: Comprehensive IC50 data for a wide panel of cell lines for BMS-310705 is limited in publicly available literature.

Experimental Protocols

The following are detailed protocols for key experiments to assess the sensitivity of cell lines to BMS-310705.

Experimental_Workflow cluster_workflow Experimental Workflow for BMS-310705 Sensitivity cluster_assays Start Start: Cancer Cell Culture Treatment Treat cells with varying concentrations of BMS-310705 Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Caspase Caspase Activity Assay (e.g., Fluorometric) Treatment->Caspase Microtubule Microtubule Stabilization (Immunofluorescence) Treatment->Microtubule Data_Analysis Data Analysis and IC50 Determination Viability->Data_Analysis Apoptosis->Data_Analysis Caspase->Data_Analysis Microtubule->Data_Analysis End End: Characterize Sensitivity Data_Analysis->End

Caption: General workflow for assessing cell line sensitivity to BMS-310705.
Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of BMS-310705.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • BMS-310705 stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of BMS-310705 in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the BMS-310705 concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for detecting and quantifying apoptosis induced by BMS-310705.[3][4]

Materials:

  • Cancer cell line of interest

  • BMS-310705

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with BMS-310705 at the desired concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase Activity Assay (Fluorometric)

This protocol is for measuring the activity of caspase-3 and caspase-9.[3]

Materials:

  • Cancer cell line of interest

  • BMS-310705

  • Cell lysis buffer

  • Fluorometric caspase-3 and caspase-9 assay kits (containing specific substrates, e.g., Ac-DEVD-AMC for caspase-3 and Ac-LEHD-AFC for caspase-9)

  • Fluorometer

Procedure:

  • Cell Treatment and Lysis: Treat cells with BMS-310705 as described previously. Lyse the cells according to the assay kit's instructions.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Assay: In a 96-well plate, mix the cell lysate with the caspase substrate and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the cleaved substrate.

  • Data Analysis: Quantify the caspase activity based on the fluorescence intensity and normalize to the protein concentration.

Microtubule Stabilization Assay (Immunofluorescence)

This protocol is for visualizing the effect of BMS-310705 on the microtubule network.

Materials:

  • Cancer cell line of interest

  • BMS-310705

  • Coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with BMS-310705 for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 30 minutes.

  • Antibody Incubation: Incubate with the primary anti-α-tubulin antibody overnight at 4°C. Wash and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash and incubate with DAPI for 5 minutes.

  • Mounting and Imaging: Wash and mount the coverslips on microscope slides. Visualize the microtubule network using a fluorescence microscope. Look for bundling and stabilization of microtubules in the BMS-310705-treated cells compared to the control cells.

References

Application Notes and Protocols: BMS-310705 in Paclitaxel-Resistant Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism of action and experimental protocols for studying BMS-310705, a promising epothilone B analog, in the context of paclitaxel-resistant ovarian cancer.

Introduction

Paclitaxel is a cornerstone of chemotherapy for ovarian cancer; however, the development of resistance remains a significant clinical challenge. BMS-310705 is a microtubule-stabilizing agent that, like paclitaxel, promotes tubulin polymerization and microtubule stabilization. Crucially, BMS-310705 has demonstrated efficacy in paclitaxel-resistant cancer models, suggesting it may overcome common resistance mechanisms. This document outlines the cellular effects of BMS-310705 and provides detailed protocols for its investigation in a laboratory setting.

Mechanism of Action

BMS-310705 exerts its cytotoxic effects primarily through the induction of apoptosis via the intrinsic, or mitochondrial, pathway. In paclitaxel-resistant ovarian cancer cells, BMS-310705 treatment leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1][2] This event triggers a cascade of caspase activation, centrally involving the initiator caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1][2]

Furthermore, a key signaling pathway implicated in paclitaxel resistance is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is associated with the upregulation of anti-apoptotic proteins and chemoresistance in ovarian cancer. As a microtubule-targeting agent, BMS-310705 is proposed to inhibit the phosphorylation and activation of STAT3, thereby mitigating a critical survival pathway in resistant cells.

Data Presentation

The following tables summarize the quantitative effects of BMS-310705 on paclitaxel-resistant ovarian cancer cells based on available preclinical data.

Cell LineDrug ConcentrationEffectReference
Paclitaxel-Refractory Ovarian Cancer Cells (from patient ascites)0.05 µMSignificantly lower survival compared to paclitaxel (P < 0.02)[1][2]
Paclitaxel-Refractory Ovarian Cancer Cells (from patient ascites)Not specified>25% of cells confirmed apoptotic at 24 hours[1][2]
OC-2 (paclitaxel and platinum-refractory ovarian cancer)0.1-0.5 µM85-90% reduction in cell survival[3]

Mandatory Visualizations

BMS310705_Signaling_Pathway Proposed Signaling Pathway of BMS-310705 in Paclitaxel-Resistant Ovarian Cancer Cells cluster_cytoskeleton Cytoskeleton cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_stat3 STAT3 Signaling Pathway BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules binds to and stabilizes STAT3 STAT3 BMS310705->STAT3 inhibits (inferred from class effect) Mitochondria Mitochondria Microtubules->Mitochondria induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis pSTAT3 p-STAT3 (Active) STAT3_dimer STAT3 Dimerization & Nuclear Translocation pSTAT3->STAT3_dimer Anti_apoptotic Anti-apoptotic Gene Expression (e.g., Bcl-2) STAT3_dimer->Anti_apoptotic Chemoresistance Chemoresistance Anti_apoptotic->Chemoresistance Experimental_Workflow Experimental Workflow for Evaluating BMS-310705 Efficacy cluster_assays Cellular and Molecular Assays start Start: Culture Paclitaxel-Resistant Ovarian Cancer Cells treatment Treat cells with varying concentrations of BMS-310705 start->treatment incubation Incubate for defined time periods (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, PrestoBlue) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis caspase Caspase Activity Assay (Fluorometric) incubation->caspase cytochrome Cytochrome c Release Assay (Immunoblotting) incubation->cytochrome stat3 STAT3 Phosphorylation Assay (Western Blot) incubation->stat3 data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis caspase->data_analysis cytochrome->data_analysis stat3->data_analysis

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by BMS-310705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown significant promise as anti-cancer therapeutics.[1] These compounds function by enhancing the polymerization of tubulin, leading to the formation of hyper-stable microtubules. This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[2] Consequently, treatment with BMS-310705 and other epothilones can lead to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][3]

Flow cytometry is a powerful and high-throughput technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). This application note provides a detailed protocol for the analysis of cell cycle arrest induced by BMS-310705 using flow cytometry with propidium iodide staining.

Data Presentation

The following table summarizes the dose-dependent effect of an epothilone B analog, UTD1, on the cell cycle distribution of MCF-7 and HT29 cancer cells after a 48-hour treatment. This data is representative of the expected outcome when analyzing cell cycle arrest induced by microtubule-stabilizing agents like BMS-310705.[4]

Cell LineTreatment Concentration (nM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
MCF-7 0 (Control)65.224.110.7
5035.818.545.7
20015.310.274.5
8008.95.685.5
HT29 0 (Control)58.928.312.8
5050.125.424.5
20028.715.955.4
80012.48.179.5

Note: Data presented is for the epothilone B analog UTD1, as specific quantitative data for BMS-310705 was not publicly available. The trends observed are expected to be similar for BMS-310705.[4]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with BMS-310705
  • Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, HeLa) in 6-well plates at a density that allows for logarithmic growth during the treatment period.

  • Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of BMS-310705 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of BMS-310705. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is a standard method for preparing cells for cell cycle analysis using propidium iodide.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin, and transfer the cell suspension to a conical tube.

    • Suspension cells: Directly transfer the cell suspension to a conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice for at least 30 minutes for fixation. Note: Fixed cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.

    • Carefully decant the ethanol and wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Add 5 µL of RNase A (100 µg/mL) to the cell suspension to degrade RNA and prevent its staining.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel.

    • Collect data for at least 10,000 single-cell events.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate on single cells to exclude doublets and aggregates. The G0/G1 peak will have 2n DNA content, and the G2/M peak will have 4n DNA content.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation and Treatment cluster_flow_cytometry Flow Cytometry Protocol cluster_analysis Data Acquisition and Analysis cell_culture Seed Cancer Cells treatment Treat with BMS-310705 (Various Concentrations) cell_culture->treatment incubation Incubate for Desired Time treatment->incubation harvest Harvest Cells incubation->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fix with 70% Ethanol wash_pbs->fixation staining Stain with Propidium Iodide and RNase A fixation->staining acquisition Acquire Data on Flow Cytometer staining->acquisition analysis Analyze Cell Cycle Distribution acquisition->analysis

Caption: Experimental workflow for analyzing cell cycle arrest induced by BMS-310705.

signaling_pathway cluster_drug_target Drug Action cluster_checkpoint Spindle Assembly Checkpoint (SAC) cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis BMS310705 BMS-310705 Microtubules Microtubules BMS310705->Microtubules Stabilization SAC_activation SAC Activation (MAD2, BUBR1) Microtubules->SAC_activation APC_C APC/C Inhibition SAC_activation->APC_C CyclinB1_Cdc2 Cyclin B1/Cdc2 Accumulation APC_C->CyclinB1_Cdc2 Prevents Degradation G2M_arrest G2/M Phase Arrest CyclinB1_Cdc2->G2M_arrest Mitochondrial_pathway Mitochondrial Pathway G2M_arrest->Mitochondrial_pathway Caspase_activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_pathway->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Signaling pathway of BMS-310705-induced G2/M cell cycle arrest and apoptosis.

References

Troubleshooting & Optimization

BMS 310705 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-310705. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of BMS-310705 in cell culture experiments, with a focus on ensuring proper solubility and handling to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is BMS-310705 and why is its solubility noteworthy?

A1: BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B.[1][2][3] Its notable feature is an amino group at the C21 position of the methylthiazole ring, which confers increased chemical stability and significantly enhances its water solubility compared to other epothilones.[1][4] This improved solubility allows for formulations without Cremophor, a solubilizing agent that can cause hypersensitivity reactions.[3][5]

Q2: I thought BMS-310705 was water-soluble. Why would I encounter solubility issues in my cell culture media?

A2: While BMS-310705 has enhanced water solubility, several factors in a complex mixture like cell culture media can still lead to precipitation. These include:

  • High Concentrations: Exceeding the solubility limit in the specific media formulation.

  • Media Components: Interactions with proteins (especially in high-serum media), salts, or other supplements can sometimes reduce solubility.

  • Temperature and pH Shifts: Changes in temperature (e.g., moving from a warm incubator to a colder microscope stage) or pH instability in the medium can affect the solubility of dissolved compounds.

  • Improper Dilution: Adding a highly concentrated stock solution directly to the media without proper mixing can cause localized precipitation.

Q3: What is the recommended solvent for preparing a stock solution of BMS-310705?

A3: For preparing high-concentration stock solutions, sterile, anhydrous DMSO is a standard and reliable choice for most small molecules, including epothilone analogs. While BMS-310705 is water-soluble, a DMSO stock allows for higher concentration and stability during long-term storage. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How should I store my BMS-310705 stock solution?

A4: Stock solutions of BMS-310705 should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store these aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[6]

Q5: What are typical working concentrations for BMS-310705 in cell culture experiments?

A5: The effective concentration of BMS-310705 is cell-line dependent. However, published studies have shown significant apoptosis and reduction in cell survival in the range of 0.01 µM to 0.5 µM.[1][6] For example, in OC-2 ovarian cancer cells, treatment with 0.05 µM BMS-310705 resulted in a significant decrease in cell survival.[2]

Troubleshooting Guide

This guide addresses potential issues with BMS-310705 solubility during cell culture experiments.

Observed Issue Potential Cause Troubleshooting Steps
Precipitate forms immediately upon adding BMS-310705 stock to media. 1. High final concentration: The desired final concentration exceeds the solubility limit in the media. 2. Improper mixing: The concentrated stock was not dispersed quickly enough. 3. Media saturation: The media is old or has a high concentration of other supplements.1. Review the literature for typical working concentrations. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. When diluting the stock, add it to the media dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion. 3. Use fresh, pre-warmed (37°C) cell culture media for your experiments.
Media becomes cloudy or a precipitate forms over time in the incubator. 1. Compound instability: The compound may be degrading or interacting with media components over the course of the experiment. 2. Temperature fluctuations: Repeatedly removing the culture vessel from the stable incubator environment. 3. Evaporation: Loss of water from the media, leading to increased solute concentration.1. While BMS-310705 is noted for its chemical stability, long incubation times may still pose a challenge. Consider refreshing the media with freshly prepared BMS-310705 for long-term experiments. 2. Minimize the time that culture plates or flasks are outside the incubator. 3. Ensure proper humidity levels in the incubator and that culture vessels are well-sealed to prevent evaporation.
Inconsistent experimental results. Inaccurate final concentration: This could be due to precipitation (loss of active compound) or issues with the initial stock solution.1. Visually inspect the media for any signs of precipitation before adding it to cells. If precipitate is observed, do not use it. 2. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment to ensure consistency.

Data and Protocols

Physicochemical and Biological Properties
PropertyValue/DescriptionReference
Class Semi-synthetic analog of epothilone B[1]
Mechanism of Action Induces tubulin polymerization and microtubule stabilization, leading to cell cycle arrest and apoptosis.[7]
Key Structural Feature Amino group at C21 of the methylthiazole ring.[1]
Solubility Water-soluble; reported to be 10-fold more water-soluble than epothilone B.[4]
Apoptosis Pathway Induces apoptosis primarily through the mitochondrial-mediated pathway, involving caspase-9 and caspase-3 activation and cytochrome c release.[1][2][6]
In Vitro Activity Potent cytotoxicity in various human tumor cell lines, including those resistant to paclitaxel.[1]
Experimental Protocol: Preparing BMS-310705 for Cell Treatment

This protocol provides a general guideline for preparing BMS-310705 and treating cultured cells.

Materials:

  • BMS-310705 powder

  • Anhydrous DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Cultured cells ready for treatment

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Carefully weigh the required amount of BMS-310705 powder.

    • Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, if the molecular weight of BMS-310705 is 522.7 g/mol , dissolve 5.23 mg in 1 mL of DMSO.

    • Gently vortex until the powder is completely dissolved.

  • Store the Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

  • Prepare Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, add the stock solution to the medium and mix immediately. For example, to make a 1 µM final solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., 1 µL into 1 mL of media) followed by a 1:10 dilution.

  • Treat the Cells:

    • Aspirate the old medium from your cultured cells.

    • Add the freshly prepared medium containing the desired concentration of BMS-310705.

    • Include a vehicle control (medium with the same final concentration of DMSO used for the highest drug concentration).

    • Return the cells to the incubator for the desired treatment duration.

Visualizations

Signaling Pathway of BMS-310705-Induced Apoptosis

BMS310705_Pathway cluster_cell Cancer Cell BMS310705 BMS-310705 Microtubules Microtubules BMS310705->Microtubules Stabilizes Mito Mitochondrion Microtubules->Mito Triggers Stress CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytoC->Casp9 Activates

Caption: Mitochondrial-mediated apoptosis pathway induced by BMS-310705.

Experimental Workflow for Cell Viability Assay

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare BMS-310705 serial dilutions B->C Start Treatment D Treat cells with compound (include vehicle control) C->D E Incubate for 48-72h D->E F Add viability reagent (e.g., MTT, CellTiter-Glo) E->F Assay Viability G Incubate as required F->G H Read absorbance/ luminescence G->H I Analyze data and plot dose-response curve H->I

Caption: Workflow for determining cell viability after BMS-310705 treatment.

References

Technical Support Center: Optimizing BMS-310705 Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-310705. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of BMS-310705 for inducing apoptosis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is BMS-310705 and how does it induce apoptosis?

A1: BMS-310705 is a novel, water-soluble analog of epothilone B, which is a class of microtubule-stabilizing agents.[1][2] By binding to and stabilizing microtubules, BMS-310705 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3] The primary mechanism of apoptosis induction is through the mitochondrial-mediated pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[2]

Q2: What is a recommended starting concentration for BMS-310705 to induce apoptosis?

A2: The optimal concentration of BMS-310705 is cell-line dependent. However, based on published studies, a concentration range of 0.05 µM to 0.5 µM is a good starting point for many cancer cell lines. For instance, in an early passage ovarian cancer cell culture, significant apoptosis was observed at 0.05 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: How long should I incubate my cells with BMS-310705?

A3: The incubation time required to observe apoptosis can vary. In one study, cytochrome c release was detected as early as 12 hours, with significant apoptosis observed at 24 hours after a 1-hour treatment with BMS-310705.[1][2] We recommend performing a time-course experiment (e.g., 12, 24, 48 hours) in conjunction with your dose-response experiment to determine the optimal treatment duration for your experimental system.

Q4: How can I confirm that BMS-310705 is inducing apoptosis in my cells?

A4: Apoptosis can be confirmed using a variety of assays. Common methods include:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of key caspases involved in apoptosis, such as caspase-3, -8, and -9.[4][5][6]

  • Western Blotting for Apoptotic Markers: This technique can be used to detect the cleavage of caspases (e.g., cleaved caspase-3) and their substrates (e.g., PARP), as well as the release of cytochrome c into the cytoplasm.[1]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No or low levels of apoptosis observed Drug concentration is too low.Perform a dose-response experiment with a wider range of concentrations.
Incubation time is too short.Perform a time-course experiment to determine the optimal incubation period.
Cell line is resistant to BMS-310705.Consider using a different cell line or a combination therapy approach.
Issues with the apoptosis detection assay.Use a positive control (e.g., staurosporine) to ensure the assay is working correctly.[7][8]
High background in apoptosis assay Reagent concentration is too high.Titrate antibodies or fluorescent probes to their optimal concentrations.
Inadequate washing steps.Increase the number and duration of wash steps.[9]
Spontaneous apoptosis in control cells.Ensure cells are healthy and not overgrown before starting the experiment.
Inconsistent results between experiments Variability in cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and media conditions.
Inaccurate pipetting.Calibrate pipettes regularly and ensure proper mixing of reagents.
Reagent degradation.Store all reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Reported Effective Concentrations of BMS-310705 for Apoptosis Induction

Cell LineEffective ConcentrationTime PointReference
Platinum/paclitaxel-refractory ovarian cancer cells0.05 µM24 hours[1][2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of BMS-310705 using a Dose-Response Curve and Annexin V/PI Staining

Objective: To identify the concentration of BMS-310705 that induces a significant level of apoptosis in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • BMS-310705 stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of BMS-310705 in complete culture medium. A suggested starting range is 0.01 µM to 10 µM.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve BMS-310705).

    • Remove the old medium from the cells and add the medium containing the different concentrations of BMS-310705.

    • Incubate the plate for a predetermined time (e.g., 24 hours).

  • Cell Harvesting:

    • Carefully collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

    • Wash the cells with cold PBS.

  • Annexin V/PI Staining:

    • Follow the manufacturer's protocol for the Annexin V-FITC/PI Apoptosis Detection Kit. This typically involves resuspending the cells in binding buffer and adding Annexin V-FITC and PI.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

  • Data Analysis:

    • Plot the percentage of apoptotic cells (early + late) against the concentration of BMS-310705 to generate a dose-response curve.

    • Determine the EC50 (half-maximal effective concentration) value, which represents the concentration of BMS-310705 that induces apoptosis in 50% of the cell population.

Protocol 2: Confirmation of Apoptosis by Western Blotting for Cleaved Caspase-3 and Cytochrome c Release

Objective: To confirm the activation of the mitochondrial apoptotic pathway by detecting cleaved caspase-3 and the release of cytochrome c into the cytoplasm.

Materials:

  • Cells treated with the determined optimal concentration of BMS-310705

  • Untreated control cells

  • Cytosolic and mitochondrial fractionation kit

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-cleaved caspase-3, anti-cytochrome c, anti-β-actin (loading control), anti-COX IV (mitochondrial loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cytosolic and Mitochondrial Fractionation (for Cytochrome c Release):

    • Follow the manufacturer's protocol for the fractionation kit to separate the cytosolic and mitochondrial fractions from both treated and untreated cells.[1][10]

  • Whole Cell Lysis (for Cleaved Caspase-3):

    • Lyse a separate set of treated and untreated cells with RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of all lysates and fractions using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • For cytochrome c, look for an increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of treated cells compared to control cells.

    • For cleaved caspase-3, look for the appearance of the cleaved caspase-3 band in the whole cell lysates of treated cells.

    • Use β-actin and COX IV as loading controls for the cytosolic/whole cell and mitochondrial fractions, respectively.

Visualizations

BMS310705_Signaling_Pathway BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Experimental_Workflow Start Start: Seed Cells Dose_Response Dose-Response Experiment (0.01 µM - 10 µM BMS-310705) Start->Dose_Response Time_Course Time-Course Experiment (12, 24, 48 hours) Start->Time_Course Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Dose_Response->Apoptosis_Assay Time_Course->Apoptosis_Assay Data_Analysis Data Analysis: Determine EC50 and Optimal Time Apoptosis_Assay->Data_Analysis Confirmation Confirmation of Apoptosis (Western Blot for Cleaved Caspase-3 and Cytochrome c Release) Data_Analysis->Confirmation End End: Optimized Concentration and Time Point Confirmation->End Troubleshooting_Tree Start Problem: No/Low Apoptosis Check_Positive_Control Is Positive Control Working? Start->Check_Positive_Control Assay_Issue Troubleshoot Apoptosis Assay: - Check reagents - Optimize staining Check_Positive_Control->Assay_Issue No Check_Concentration Is Concentration Optimal? Check_Positive_Control->Check_Concentration Yes Adjust_Concentration Perform Dose-Response with Wider Range Check_Concentration->Adjust_Concentration No Check_Time Is Incubation Time Sufficient? Check_Concentration->Check_Time Yes Adjust_Time Perform Time-Course Experiment Check_Time->Adjust_Time No Cell_Resistance Consider Cell Line Resistance Check_Time->Cell_Resistance Yes

References

preventing BMS 310705 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BMS-310705. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of BMS-310705 in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for BMS-310705 in solution?

A1: The primary degradation pathway for BMS-310705, an analog of epothilone B, is believed to be hydrolysis of its lactone ring. This is a common degradation route for epothilones. This reaction involves the opening of the macrocyclic ring structure, which leads to a loss of biological activity.

Q2: How does pH affect the stability of BMS-310705 in aqueous solutions?

A2: Based on studies of related epothilones, the stability of BMS-310705 is expected to be highly pH-dependent. For instance, epothilone D shows maximal stability in acidic conditions, specifically between pH 1.5 and 2.[1] Its degradation rate increases significantly at pH values above 9 and below 1.5.[1] Therefore, it is crucial to maintain an optimal pH to prevent degradation. For routine experiments, using a buffer in the slightly acidic to neutral range (pH 4-7) is recommended as a starting point, but stability should be verified under your specific experimental conditions.

Q3: What are the recommended solvents for preparing BMS-310705 stock solutions?

A3: BMS-310705 is known to be a water-soluble analog of epothilone B.[2] However, for preparing high-concentration stock solutions, organic solvents are often used. Dimethyl sulfoxide (DMSO) is a common choice. For working solutions in aqueous buffers, it is important to minimize the final concentration of organic solvents, as they can impact experimental results and potentially the stability of the compound.

Q4: How should I store my BMS-310705 stock solutions to prevent degradation?

A4: Proper storage is critical for maintaining the integrity of your BMS-310705 stock solutions. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Always protect the solutions from light.

Q5: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A5: Precipitation upon dilution into an aqueous buffer can occur if the aqueous solubility of BMS-310705 is exceeded. Although it is more water-soluble than other epothilones, high concentrations in aqueous media might still be problematic. If you observe precipitation, consider the following:

  • Decrease the final concentration: Your target concentration might be too high for the aqueous buffer.

  • Optimize the co-solvent concentration: A slightly higher percentage of a co-solvent like DMSO in the final solution might be necessary to maintain solubility. However, always run a vehicle control to ensure the solvent concentration does not affect your experiment.

  • Adjust the pH of the buffer: The solubility of BMS-310705 may be pH-dependent. Experimenting with different pH values might improve its solubility.

Q6: Are there any visual signs of BMS-310705 degradation I should look for?

A6: Visual signs of degradation can be subtle. A change in the color of the solution or the appearance of particulate matter can indicate degradation or precipitation. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods like HPLC to confirm the stability of your solution.

Troubleshooting Guide

This guide addresses common issues related to the stability of BMS-310705 in solution.

Issue Possible Cause Recommended Solution
Loss of biological activity in an experiment Degradation of BMS-310705 in the experimental medium.- Verify the pH of your experimental medium. Adjust to a slightly acidic to neutral pH if possible. - Perform a time-course experiment to assess the stability of BMS-310705 under your specific assay conditions. - Prepare fresh dilutions of BMS-310705 immediately before use.
Inconsistent experimental results Instability of BMS-310705 stock or working solutions.- Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Protect solutions from light and store at the recommended temperature. - Confirm the concentration and purity of the stock solution using an analytical method like HPLC.
Precipitation in aqueous solution Exceeding the aqueous solubility limit.- Lower the final concentration of BMS-310705. - Use a co-solvent and ensure it is compatible with your experimental system. - Test the solubility at different pH values.

Experimental Protocols

Protocol 1: Preparation and Storage of BMS-310705 Stock Solution
  • Preparation of Stock Solution (e.g., 10 mM in DMSO):

    • Allow the vial of solid BMS-310705 to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of BMS-310705 in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.

    • Vortex gently until the solid is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Assessment of BMS-310705 Stability in Aqueous Buffer

This protocol outlines a general procedure to assess the stability of BMS-310705 in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Test Solutions:

    • Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).

    • Dilute the BMS-310705 DMSO stock solution into each buffer to a final concentration suitable for your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.

  • Incubation:

    • Divide each solution into separate vials for different time points and temperatures.

    • Incubate the vials at the desired temperatures (e.g., room temperature and 37°C).

    • Protect the samples from light during incubation.

  • Sample Analysis by HPLC:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

    • Analyze the samples immediately by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable for such compounds. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid.

    • Monitor the peak area of the parent BMS-310705 compound at each time point.

  • Data Analysis:

    • Calculate the percentage of BMS-310705 remaining at each time point relative to the amount at time zero.

    • Plot the percentage of remaining BMS-310705 against time for each condition to determine the degradation rate.

Data Presentation

Table 1: Recommended Storage Conditions for BMS-310705 Solutions
Solution Type Solvent Concentration Storage Temperature Maximum Storage Duration
Stock SolutionDMSO1-10 mM-20°C1 month
Stock SolutionDMSO1-10 mM-80°C6 months
Working SolutionAqueous BufferµM range4°CPrepare fresh daily
Table 2: Factors Influencing BMS-310705 Stability in Solution
Factor Effect on Stability Recommendation
pH Highly influential; degradation increases at alkaline and strongly acidic pH.Maintain pH in the slightly acidic to neutral range (e.g., pH 4-7). Verify stability for your specific conditions.
Temperature Higher temperatures accelerate degradation.Store solutions at recommended low temperatures. Prepare working solutions fresh and use them promptly.
Light Potential for photodegradation.Protect all solutions from light by using amber vials or covering them with foil.
Solvent The type of solvent and presence of co-solvents can affect stability and solubility.Use high-purity, anhydrous solvents for stock solutions. Minimize the concentration of organic co-solvents in aqueous working solutions.
Freeze-Thaw Cycles Repeated cycles can introduce moisture and degrade the compound.Aliquot stock solutions into single-use vials.

Visualizations

degradation_pathway BMS310705 BMS-310705 (Active Lactone Ring) Hydrolyzed_Product Inactive Hydrolyzed Product (Open Ring) BMS310705->Hydrolyzed_Product Lactone Hydrolysis (pH, Temperature)

Caption: Primary degradation pathway of BMS-310705 in solution.

troubleshooting_workflow start Inconsistent or Poor Experimental Results check_stability Is BMS-310705 solution stability a potential issue? start->check_stability check_storage Review Storage Conditions: - Temperature? - Light exposure? - Freeze-thaw cycles? check_stability->check_storage Yes other_factors Investigate other experimental variables check_stability->other_factors No check_prep Review Solution Preparation: - Freshly prepared? - Correct solvent? - pH of buffer? check_storage->check_prep perform_stability_test Perform HPLC Stability Test (Protocol 2) check_prep->perform_stability_test resolve Issue Resolved perform_stability_test->resolve

Caption: Troubleshooting workflow for BMS-310705 stability issues.

References

BMS 310705 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Using BMS-310705 in Cellular Assays

This technical support center provides essential information, frequently asked questions (FAQs), and troubleshooting guides for researchers, scientists, and drug development professionals using BMS-310705 in cellular assays.

Initial Clarification on Mechanism of Action: It is a common misconception that BMS-310705 is a Protein Kinase C theta (PKCθ) inhibitor. Scientific literature consistently identifies BMS-310705 as a semi-synthetic analog of epothilone B, a potent microtubule-stabilizing agent .[1][2][3][4][5][6][7] Its primary mechanism of action is to bind to tubulin, enhance microtubule polymerization, and suppress microtubule dynamics.[1][4] This leads to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[4][8] This guide is therefore focused on the use of BMS-310705 as a microtubule-targeting agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of BMS-310705? A1: The primary molecular target of BMS-310705 is β-tubulin.[9] Like other epothilones, it binds to the tubulin polymer, stabilizing the microtubule structure and preventing the dynamic instability required for normal cellular function, particularly mitosis.[1][4]

Q2: How does the mechanism of BMS-310705 differ from taxanes like paclitaxel? A2: While both BMS-310705 and taxanes are microtubule stabilizers, they bind to tubulin in a similar but not identical manner.[1] A key advantage of epothilones like BMS-310705 is their effectiveness in paclitaxel-resistant tumor models, as they are often poor substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of taxane resistance.[3][9]

Q3: What are the expected phenotypic effects of BMS-310705 in proliferating cells? A3: In proliferating cells, treatment with BMS-310705 is expected to cause:

  • Cell Cycle Arrest: Accumulation of cells in the G2/M phase of the cell cycle.[4]

  • Apoptosis: Induction of programmed cell death, often via the mitochondrial pathway, involving the release of cytochrome c and activation of caspase-9 and caspase-3.[5][6]

  • Altered Cell Morphology: Formation of abnormal mitotic spindles and microtubule bundles within the cytoplasm.[10]

  • Cytotoxicity: Potent, dose-dependent reduction in cell viability.

Q4: What does "off-target effect" mean for a microtubule-stabilizing agent? A4: For a potent agent like BMS-310705, whose primary effect is profound, "off-target effects" in a cellular assay can refer to:

  • Exaggerated On-Target Effects: The high potency of microtubule stabilization can disrupt processes beyond mitosis, such as intracellular transport, cell signaling, and maintenance of cell shape, which may be misinterpreted as a separate off-target effect.

  • Cellular Stress Responses: Massive disruption of the cytoskeleton can trigger secondary stress pathways (e.g., JNK activation) that are consequences of the primary mechanism, not a direct interaction with another protein.[11]

  • Neurotoxicity: In neuronal cell models, microtubule stabilization can be detrimental, affecting neurite outgrowth and axonal transport, a known clinical side effect.[12][13]

Quantitative Data: Cytotoxicity of BMS-310705

The cytotoxic potency of BMS-310705 has been evaluated in various cancer cell lines. The following table summarizes representative data.

Cell LineCancer TypePotency MetricValueReference
OC-2Ovarian Cancer (Paclitaxel-refractory)% Survival Reduction85-90%[5]
KB-31Cervix CancerIC500.8 nM[11]
Multiple Human Neoplastic Cell LinesVariousCytotoxicityMore cytotoxic than epothilone D[11]

Visualizing Mechanisms and Workflows

Mechanism_of_Action cluster_0 Normal Microtubule Dynamics cluster_1 Action of BMS-310705 cluster_2 Cellular Consequences Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization GTP DynamicMT Dynamic Microtubule Polymerization->DynamicMT Depolymerization Depolymerization DynamicMT->Depolymerization GTP hydrolysis Depolymerization->Tubulin BMS310705 BMS-310705 StableMT Hyper-stabilized Microtubule BMS310705->StableMT Binds to β-tubulin in polymer StableMT->Block Dynamics Suppressed G2M_Arrest G2/M Phase Arrest StableMT->G2M_Arrest TransportDefects Intracellular Transport Defects StableMT->TransportDefects Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of BMS-310705 as a microtubule stabilizer.

Troubleshooting Guide

Problem 1: My cells die at much lower concentrations than expected or show extreme morphological changes immediately.

  • Possible Cause: BMS-310705 is exceptionally potent, with activity often in the low nanomolar range. Your "low" concentration may still be causing rapid and complete microtubule stabilization, leading to swift mitotic catastrophe and apoptosis.

  • Solution:

    • Perform a wide dose-response curve: Start from picomolar concentrations and perform serial dilutions (e.g., 10-fold) up to the micromolar range to identify the precise EC50 for your cell line and assay.

    • Shorten exposure time: For mechanistic studies, a short exposure (e.g., 1-6 hours) may be sufficient to observe effects on the microtubule network or cell cycle without inducing widespread cell death.

Problem 2: I am studying a non-mitotic process (e.g., cell migration, protein trafficking), and the inhibitor is causing unexpected effects.

  • Possible Cause: Microtubules are critical for many interphase processes, including directional cell movement, organelle positioning, and vesicular transport.[10] The stabilizing effect of BMS-310705 is not limited to mitosis and will severely impair these functions.

  • Solution:

    • Use sub-lethal concentrations: Carefully titrate the drug to a concentration that perturbs microtubule dynamics without causing cell cycle arrest or apoptosis. This is a narrow experimental window.

    • Validate with immunofluorescence: Stain for tubulin (see Protocol 1) to visually confirm that the concentration used is subtly altering the microtubule network as intended, rather than causing massive bundling.

    • Use alternative methods: Compare the inhibitor's effect with genetic approaches like siRNA knockdown of microtubule-associated proteins (MAPs) that regulate stability to see if the phenotypes align.

Problem 3: My Western blot shows changes in proteins unrelated to the cell cycle or apoptosis.

  • Possible Cause: The profound cellular stress from cytoskeleton collapse can activate various signaling pathways. For example, prolonged mitotic arrest is known to activate the Spindle Assembly Checkpoint (SAC), leading to changes in proteins like Mad2 and BubR1. Stress-activated protein kinases (e.g., JNK) can also be activated.

  • Solution:

    • Time-Course Experiment: Analyze protein expression at multiple time points. Early changes (0-6 hours) are more likely to be direct consequences, while later changes (12-48 hours) are likely secondary effects of cell cycle arrest and apoptosis.

    • Use Controls: Include a control compound that induces G2/M arrest through a different mechanism (e.g., a CDK1 inhibitor) to distinguish microtubule-specific effects from general cell cycle arrest effects.

Troubleshooting_Workflow Start Unexpected Result with BMS-310705 Check_Viability Is cytotoxicity higher than expected? Start->Check_Viability Dose_Response Action: Perform broad dose-response (pM to µM) and time-course. Check_Viability->Dose_Response Yes Check_Morphology Are non-mitotic processes affected? Check_Viability->Check_Morphology No Conclusion_OnTarget Conclusion: High-potency on-target effect. Dose_Response->Conclusion_OnTarget IF_Stain Action: Perform tubulin immunofluorescence at low doses. Check_Morphology->IF_Stain Yes Check_Signaling Are unexpected signaling pathways activated? Check_Morphology->Check_Signaling No Conclusion_Secondary Conclusion: Secondary effect of microtubule disruption. IF_Stain->Conclusion_Secondary WB_Timecourse Action: Western blot for stress/SAC markers at multiple time points. Check_Signaling->WB_Timecourse Yes WB_Timecourse->Conclusion_Secondary

Caption: Troubleshooting workflow for BMS-310705 experiments.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Microtubule Integrity

Objective: To visualize the effect of BMS-310705 on the cellular microtubule network.

Methodology:

  • Cell Seeding: Plate cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a range of BMS-310705 concentrations (e.g., 100 pM to 100 nM) and a vehicle control (DMSO) for the desired time (e.g., 6 hours).

  • Fixation: Gently wash cells with pre-warmed PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells three times with PBS. Block with 1% BSA in PBS for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody: Wash cells three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Counterstaining & Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once more and mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope. Look for evidence of microtubule bundling and increased polymer mass compared to the fine network in control cells.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the G2/M arrest induced by BMS-310705.

Methodology:

  • Seeding and Treatment: Plate cells in 6-well plates. The next day, treat with BMS-310705 (e.g., at the IC50 concentration) and a vehicle control for a relevant time period (e.g., 16-24 hours).

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, gently resuspend the pellet in 300 µL of cold PBS, and add 700 µL of ice-cold 100% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes at 37°C, protected from light. Analyze the DNA content using a flow cytometer. An increase in the cell population with 4N DNA content indicates G2/M arrest.

Experimental_Workflow Start Hypothesis: Phenotype is due to microtubule stabilization Experiment1 Experiment 1: Confirm Target Engagement Start->Experiment1 Protocol1 Protocol: Immunofluorescence for α-tubulin. Observe bundling. Experiment1->Protocol1 Experiment2 Experiment 2: Confirm Downstream Effect Experiment1->Experiment2 Protocol2 Protocol: Flow Cytometry for Cell Cycle. Observe G2/M arrest. Experiment2->Protocol2 Experiment3 Experiment 3: Use Orthogonal Control Experiment2->Experiment3 Protocol3 Protocol: Treat with a structurally different microtubule stabilizer (e.g., Paclitaxel). Experiment3->Protocol3 Conclusion Conclusion: Phenotype is a validated on-target effect. Experiment3->Conclusion

Caption: Experimental workflow for validating on-target effects.

References

Technical Support Center: BMS-310705 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line resistance to BMS-310705, a semisynthetic analog of epothilone B.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with BMS-310705, providing potential causes and solutions.

Issue 1: Decreased sensitivity or increased IC50 of your cell line to BMS-310705 over time.

  • Potential Cause 1: Development of acquired resistance.

    • Explanation: Continuous exposure to a cytotoxic agent can lead to the selection of a resistant cell population.

    • Suggested Action:

      • Confirm Resistance: Perform a dose-response assay to confirm the shift in the IC50 value compared to the parental cell line.

      • Investigate Mechanism: Proceed to the "Experimental Protocols" section to analyze potential resistance mechanisms, such as alterations in β-tubulin or expression of drug efflux pumps.

      • Cell Line Authentication: Ensure the cell line has not been contaminated or misidentified. Perform short tandem repeat (STR) profiling.

  • Potential Cause 2: Inconsistent experimental conditions.

    • Explanation: Variations in cell culture conditions, passage number, or reagent quality can affect drug sensitivity.

    • Suggested Action:

      • Standardize Protocols: Ensure consistent cell densities, media formulations, and incubation times.

      • Monitor Passage Number: Use cells within a defined low-passage number range for all experiments.

      • Reagent Quality Control: Aliquot and store BMS-310705 appropriately to avoid degradation. Test new batches of reagents before use.

Issue 2: Cross-resistance to other microtubule-stabilizing agents (e.g., paclitaxel) is observed.

  • Potential Cause: Upregulation of P-glycoprotein (P-gp) or other ABC transporters.

    • Explanation: While epothilones are known to be poor substrates for P-gp compared to taxanes, high levels of expression may still confer some resistance. Some studies suggest BMS-310705 may be a substrate for P-gp.[1]

    • Suggested Action:

      • Assess P-gp Expression: Use Western blotting or flow cytometry to compare P-gp levels in your resistant and parental cell lines.

      • Functional P-gp Assay: Perform a rhodamine 123 or calcein-AM efflux assay to determine if P-gp is actively transporting substrates out of the cells.

      • Use of P-gp Inhibitors: Treat resistant cells with a P-gp inhibitor (e.g., verapamil, tariquidar) in combination with BMS-310705 to see if sensitivity is restored.

Issue 3: No significant change in P-gp expression, but resistance persists.

  • Potential Cause: Alterations in the drug target, β-tubulin.

    • Explanation: Mutations in the β-tubulin gene or changes in the expression of different β-tubulin isotypes can prevent BMS-310705 from binding effectively to microtubules. This is a common mechanism of resistance to epothilones.[2][3][4]

    • Suggested Action:

      • Sequence β-tubulin Genes: Isolate RNA from resistant and parental cells, reverse transcribe to cDNA, and sequence the relevant β-tubulin genes (e.g., TUBB1) to identify potential mutations.

      • Analyze β-tubulin Isotype Expression: Use quantitative PCR or Western blotting to assess the expression levels of different β-tubulin isotypes (e.g., βI, βII, βIII, βIVb). A decrease in βIII-tubulin has been noted in some patupilone-resistant ovarian cancer cell lines.[2][5]

      • Immunofluorescence: Visualize the microtubule network in resistant and parental cells treated with BMS-310705 to observe differences in microtubule bundling and organization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-310705?

A1: BMS-310705, an analog of epothilone B, is a microtubule-stabilizing agent.[1] It binds to β-tubulin, promoting tubulin polymerization and stabilizing microtubules.[6] This disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

Q2: Are cell lines resistant to paclitaxel also resistant to BMS-310705?

A2: Not necessarily. Epothilones, including BMS-310705, are often effective in paclitaxel-resistant tumor models.[6][8] This is largely because they are poor substrates for the P-glycoprotein (P-gp) efflux pump, a common cause of paclitaxel resistance.[8][9] However, cross-resistance can occur, potentially through other mechanisms like specific β-tubulin mutations.

Q3: What are the known resistance mechanisms to epothilones like BMS-310705?

A3: The primary mechanisms of resistance to epothilones are:

  • Target Alterations: Mutations in the β-tubulin genes that reduce the drug's binding affinity.[2][3][4]

  • Changes in β-tubulin Isotype Expression: Altered expression levels of different β-tubulin isotypes can impact drug sensitivity.[2][5][10]

  • Drug Efflux: While less common than for taxanes, overexpression of efflux pumps like P-glycoprotein (P-gp) may contribute to resistance to some epothilones.[11]

  • Other Cellular Changes: Alterations in proteins that regulate microtubule dynamics (e.g., stathmin) or signaling pathways like PI3K/Akt/mTOR have been implicated in epothilone B resistance.[12][13]

Q4: Can resistance to BMS-310705 be reversed?

A4: Reversal of resistance depends on the underlying mechanism. If resistance is mediated by P-gp, co-treatment with a P-gp inhibitor may restore sensitivity. If resistance is due to β-tubulin mutations, it is generally not reversible with a single agent. In such cases, switching to a drug with a different mechanism of action may be necessary.

Q5: Are there any biomarkers that can predict sensitivity to BMS-310705?

A5: While research is ongoing, potential biomarkers for epothilone sensitivity include the expression levels of specific β-tubulin isotypes and the absence of mutations in the drug-binding site of β-tubulin.[2][5] Proteomic studies have also suggested that proteins like galectin-1 could serve as markers for resistance to microtubule stabilizing agents.[12]

Quantitative Data Summary

Table 1: IC50 Values of Epothilones in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant Cell LineResistant IC50 (nM)Fold ResistanceDrugReference
A2780 (Ovarian)5.2D4-9-31--Epothilone B[14]
A549 (Lung)-A549.EpoB40-~95Epothilone B[3]
A549 (Lung)-A549.EpoB480-~900Epothilone B[3]
Hey (Ovarian)-EpoB8--Epothilone B[12]
Hey (Ovarian)-Ixab80--Ixabepilone[12]
A2780 (Ovarian)-EPO3-7.5--Patupilone[2]
OVCAR-3 (Ovarian)-OVCAR-EPO10--Patupilone[2]

Note: Specific IC50 values for some resistant lines were not provided in the source material, only the fold resistance.

Table 2: β-Tubulin Mutations Identified in Epothilone-Resistant Cell Lines

Resistant Cell LineParental Cell Lineβ-Tubulin GeneMutationAmino Acid ChangeReference
A549.EpoB40A549TUBB1-Q292E[3]
A549.EpoB480A549TUBB1-V60F[3]
OVCAR-EPO10OVCAR-3TUBB1-R282Q[2]
EPO3-7.5A2780TUBB1-N298S[2]
-1A9TUBB-T274I[4]
-1A9TUBB-R282Q[4]

Experimental Protocols

Protocol 1: Generation of a BMS-310705-Resistant Cell Line

  • Initial Culture: Culture the parental cancer cell line in its recommended growth medium.

  • Initial Drug Exposure: Expose the cells to a low concentration of BMS-310705 (e.g., the IC20, the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of BMS-310705 in a stepwise manner. Allow the cells to adapt and resume normal growth at each concentration before the next increase.

  • Maintenance of Resistant Line: Once the desired level of resistance is achieved (e.g., 10-fold or higher IC50 compared to parental), maintain the resistant cell line in a medium containing a maintenance concentration of BMS-310705 to preserve the resistant phenotype.

  • Characterization: Periodically characterize the resistant cell line by determining its IC50 and comparing it to the parental line.

Protocol 2: Cell Viability (MTT) Assay to Determine IC50

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of BMS-310705 in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration (on a log scale) and use a non-linear regression model to calculate the IC50 value.

Protocol 3: Western Blot for β-Tubulin Isotype Expression

  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the β-tubulin isotypes of interest (e.g., anti-βI-tubulin, anti-βIII-tubulin) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities and normalize the expression of each β-tubulin isotype to the loading control.

Visualizations

G cluster_0 Troubleshooting Workflow for BMS-310705 Resistance start Decreased Sensitivity to BMS-310705 confirm_resistance Confirm IC50 Shift (Dose-Response Assay) start->confirm_resistance check_conditions Review Experimental Conditions (Passage #, Reagents) start->check_conditions resistance_confirmed Resistance Confirmed confirm_resistance->resistance_confirmed cross_resistance Test Cross-Resistance (e.g., Paclitaxel) resistance_confirmed->cross_resistance no_cross_resistance No Cross-Resistance resistance_confirmed->no_cross_resistance pgp_analysis Analyze P-gp Expression and Function cross_resistance->pgp_analysis tubulin_analysis Analyze β-Tubulin (Sequencing, Isotype Expression) no_cross_resistance->tubulin_analysis pgp_analysis->tubulin_analysis No P-gp change pgp_implicated P-gp Overexpression/ Activity Increased pgp_analysis->pgp_implicated tubulin_implicated β-Tubulin Alterations (Mutations, Isotype Shift) tubulin_analysis->tubulin_implicated G cluster_1 Potential Resistance Pathways to BMS-310705 cluster_2 Resistance Mechanisms BMS310705 BMS-310705 Microtubules β-Tubulin/ Microtubule Dynamics BMS310705->Microtubules stabilizes CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest disrupts Apoptosis Apoptosis CellCycleArrest->Apoptosis Pgp P-gp Efflux Pump (ABCB1) Pgp->BMS310705 effluxes TubulinMutations β-Tubulin Mutations TubulinMutations->Microtubules inhibits binding TubulinIsotypes β-Tubulin Isotype Shift TubulinIsotypes->Microtubules alters dynamics PI3K_Akt PI3K/Akt Pathway Activation PI3K_Akt->Apoptosis inhibits G cluster_3 Experimental Workflow: Western Blot for β-Tubulin Isotypes A 1. Protein Extraction (Parental & Resistant Cells) B 2. Protein Quantification (BCA/Bradford) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (Anti-β-tubulin isotypes, Anti-loading control) E->F G 7. Secondary Antibody Incubation F->G H 8. ECL Detection G->H I 9. Densitometry & Analysis H->I

References

Technical Support Center: Improving the In vivo Efficacy of BMS-310705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vivo efficacy of BMS-310705 in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BMS-310705?

A1: BMS-310705 is a semi-synthetic analog of epothilone B and functions as a microtubule-stabilizing agent.[1][2] By binding to β-tubulin, it promotes the polymerization of tubulin into stable microtubules, disrupting the dynamic instability necessary for proper mitotic spindle formation.[3] This leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[2]

Q2: What is the primary apoptotic pathway induced by BMS-310705?

A2: BMS-310705 primarily induces apoptosis through the mitochondrial-mediated pathway.[1][4][5] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then leads to the activation of caspase-9 and subsequently caspase-3, key executioner caspases in the apoptotic cascade.[1][4][5] No significant activation of the caspase-8 pathway has been observed.[4][5]

Q3: What are the key advantages of BMS-310705 in preclinical models?

A3: BMS-310705 has demonstrated superior anti-tumor activity in human tumor xenograft models when compared to paclitaxel and natural epothilones.[1][2] A significant advantage is its increased water solubility, which allows for a Cremophor-free formulation.[1][6] This is beneficial as it can reduce the incidence of hypersensitivity reactions often associated with Cremophor-based solvents.

Q4: What are the reported dose-limiting toxicities for BMS-310705 in clinical trials?

A4: In Phase I clinical trials, the primary dose-limiting toxicities observed with BMS-310705 were diarrhea and myelosuppression.[7][8] Other notable non-hematological toxicities included neurotoxicity (primarily paraesthesia), fatigue, and myalgia.[6]

Q5: Has the clinical development of BMS-310705 been continued?

A5: No, it appears that the clinical development of BMS-310705 has been discontinued, as there are no currently active clinical trials.[1][2]

Troubleshooting Guide

Issue 1: Suboptimal Anti-Tumor Efficacy in Vivo Xenograft Models
Potential Cause Troubleshooting Suggestion
Inadequate Dosing Review preclinical data for effective dose ranges. In nude mice, intravenous doses of 5 mg/kg have been used in pharmacokinetic studies.[9] For efficacy studies, consider a dose-finding experiment to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model.
Suboptimal Dosing Schedule In clinical trials, weekly and every-3-week schedules have been explored.[2] For preclinical models, consider schedules such as every 2 or 3 days to maintain adequate drug exposure.
Poor Bioavailability (Oral Administration) While BMS-310705 has some oral bioavailability, it can be variable.[9] For consistent results, intravenous administration is recommended. If oral administration is necessary, consider formulation with Cremophor, which has been shown to significantly increase exposure, possibly by inhibiting P-glycoprotein and/or CYP3A4.[9]
Tumor Model Resistance The chosen xenograft model may have intrinsic resistance to microtubule-stabilizing agents. This can be due to factors like overexpression of certain β-tubulin isotypes or drug efflux pumps. Consider screening a panel of cell lines in vitro for sensitivity to BMS-310705 before initiating in vivo studies.
Drug Formulation and Stability Although water-soluble, ensure complete dissolution before administration. Prepare fresh formulations for each injection to avoid potential degradation.
Issue 2: Managing In Vivo Toxicity
Observed Toxicity Troubleshooting Suggestion
Significant Weight Loss and General Morbidity This is a common sign of toxicity. Reduce the dose or decrease the frequency of administration. Ensure animals have easy access to food and water. Provide supportive care as needed, such as subcutaneous fluids for dehydration.
Neurotoxicity (e.g., gait abnormalities, limb weakness) Neurotoxicity is a known side effect of epothilones.[10] Monitor animals closely for any neurological signs. If observed, consider reducing the dose or discontinuing treatment. There is a potential for dose-dependent neurotoxic effects.[10]
Myelosuppression (indicated by neutropenia) If blood counts are being monitored, a decrease in neutrophils may be observed. This is a known dose-limiting toxicity.[7][8] Adjusting the dose and/or schedule may be necessary.

Quantitative Data

Table 1: Preclinical Pharmacokinetics of BMS-310705

SpeciesRouteDoseSystemic Clearance (mL/min/kg)Volume of Distribution (Vss; L/kg)Oral Bioavailability (%)Reference
MouseIV5 mg/kg15238N/A[9]
Oral15 mg/kgN/AN/A21[9]
RatIA2 mg/kg3954N/A[9]
Oral8 mg/kgN/AN/A34[9]
DogIV0.5 mg/kg25.74.7N/A[9]
Oral1 mg/kgN/AN/A40[9]

Table 2: Human Phase I Clinical Trial Dosing and Dose-Limiting Toxicities (DLTs)

Dosing ScheduleDose Range (mg/m²)Recommended Dose (mg/m²)DLTsReference
Days 1, 8, 15 (every 4 weeks)5 - 3015Diarrhea[6]
Days 1, 8 (every 3 weeks)5 - 3020Diarrhea[6]
Every 3 weeks30 - 7040Hyponatremia, Neutropenia[11]

Experimental Protocols

Detailed Methodology for a Generic In Vivo Xenograft Study

This protocol provides a general framework. Specific details should be optimized for your experimental goals.

  • Cell Culture: Culture your chosen human cancer cell line (e.g., HCT116, A2780) in the recommended medium and conditions until you have a sufficient number of cells for implantation.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old. Allow for a one-week acclimatization period.

  • Tumor Cell Implantation:

    • Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or PBS.

    • Inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment Initiation:

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • BMS-310705 Formulation and Administration:

    • Formulation: As BMS-310705 is water-soluble, it can be dissolved in sterile saline for injection. Prepare the formulation fresh before each use.

    • Administration: Administer BMS-310705 intravenously (IV) via the tail vein. The injection volume for mice is typically 5 mL/kg.[12]

  • Dosing Schedule: Based on preclinical and clinical data, a schedule of every 2-3 days can be a starting point for efficacy studies.

  • Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any signs of toxicity.

  • Study Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or based on other ethical considerations.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualizations

Signaling Pathway of BMS-310705

BMS310705_Pathway cluster_cell Cancer Cell BMS310705 BMS-310705 Tubulin α/β-Tubulin Dimers BMS310705->Tubulin Binds to β-tubulin StableMicrotubules Hyperstabilized Microtubules BMS310705->StableMicrotubules Promotes Polymerization & Inhibits Depolymerization Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Disruption StableMicrotubules->MitoticSpindle G2M G2/M Phase Arrest MitoticSpindle->G2M Mitochondrion Mitochondrion G2M->Mitochondrion Triggers Intrinsic Pathway CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mechanism of action of BMS-310705 leading to apoptosis.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment 5. Administer BMS-310705 (e.g., IV) & Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume, Body Weight & Toxicity treatment->monitoring endpoint 7. Study Endpoint Reached monitoring->endpoint analysis 8. Data Analysis (TGI) endpoint->analysis end End analysis->end

Caption: Workflow for a xenograft mouse model study.

Troubleshooting Logic for Low In Vivo Efficacy

troubleshooting_efficacy start Low In Vivo Efficacy Observed check_dose Is the dose optimal? start->check_dose check_schedule Is the schedule frequent enough? check_dose->check_schedule Yes increase_dose Action: Increase dose or perform MTD study check_dose->increase_dose No check_route Is the administration route appropriate? check_schedule->check_route Yes increase_freq Action: Increase dosing frequency check_schedule->increase_freq No check_model Is the tumor model sensitive? check_route->check_model Yes use_iv Action: Switch to IV administration check_route->use_iv No (if oral) test_new_model Action: Test in a different xenograft model check_model->test_new_model No end Re-evaluate Efficacy check_model->end Yes increase_dose->end increase_freq->end use_iv->end test_new_model->end

References

Technical Support Center: Managing Neurotoxicity of Epothilone Analogs In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the neurotoxicity of epothilone analogs in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of epothilone-induced neurotoxicity?

A1: The primary mechanism of neurotoxicity for epothilone analogs is their action as microtubule-stabilizing agents.[1][2] This stabilization disrupts the normal dynamics of microtubules, which are crucial for axonal transport.[2] The impairment of axonal transport of essential molecules, such as proteins and organelles, leads to distal axonal degeneration, primarily affecting sensory neurons. This process is often described as a "dying-back" axonopathy.[3]

Q2: Is the neurotoxicity of epothilone analogs dose-dependent?

A2: Yes, the neurotoxicity associated with epothilone analogs is dose-dependent.[2][3][4] Higher cumulative doses are generally associated with a greater incidence and severity of peripheral neuropathy.[2][3]

Q3: Are there differences in the neurotoxic profiles of various epothilone analogs?

A3: Yes, different epothilone analogs can exhibit varying neurotoxicity profiles. For instance, ixabepilone, sagopilone, and KOS-862 (Epothilone D) are known to have a higher incidence of peripheral neuropathy, whereas patupilone (epothilone B) is reported to have a milder neurotoxicity profile, with diarrhea and fatigue being more common dose-limiting toxicities.[5]

Q4: What are the most common signs of neurotoxicity to monitor in animal models?

A4: In rodent models, the most common signs of epothilone-induced neurotoxicity include:

  • Mechanical allodynia: A painful response to a normally non-painful stimulus, often assessed using von Frey filaments.

  • Thermal hyperalgesia: An increased sensitivity to painful heat stimuli, commonly measured with the hot plate test.

  • Reduced nerve conduction velocity (NCV): A decrease in the speed of electrical impulse propagation along the nerve, indicating nerve damage.

  • Decreased intraepidermal nerve fiber density (IENFD): A reduction in the number of small sensory nerve fibers in the skin, which can be quantified through skin biopsy analysis.

  • Changes in gait and motor coordination: These can be assessed using systems like the Catwalk XT.[6]

Q5: How can the neurotoxicity of epothilone analogs be managed in preclinical studies?

A5: The primary strategies for managing neurotoxicity in preclinical studies mirror those used in clinical settings, which are dose reduction and modification of the treatment schedule.[2] There is currently a lack of consistently effective neuroprotective agents to prevent or treat epothilone-induced peripheral neuropathy.[2][3]

Troubleshooting Guides

Issue 1: High variability in behavioral test results (e.g., von Frey, hot plate).
  • Possible Cause 1: Improper animal handling and habituation.

    • Solution: Ensure all animals are properly acclimated to the testing environment and handled gently and consistently by the same experimenter to minimize stress-induced variability. Allow for sufficient habituation periods before each test.

  • Possible Cause 2: Inconsistent application of stimuli.

    • Solution: For the von Frey test, apply filaments to the same region of the paw with consistent pressure and duration. For the hot plate test, ensure the plate temperature is accurately calibrated and uniform across the surface.

  • Possible Cause 3: Subjective scoring.

    • Solution: Whenever possible, use automated detection systems to minimize experimenter bias. If manual scoring is necessary, ensure the scorer is blinded to the treatment groups and follows a clear, predefined scoring rubric.

Issue 2: Difficulty in obtaining reliable Nerve Conduction Velocity (NCV) measurements.
  • Possible Cause 1: Suboptimal electrode placement.

    • Solution: Ensure stimulating and recording electrodes are placed accurately over the nerve trunk. Use a nerve locator to confirm placement if necessary. Maintain consistent inter-electrode distances across all animals.

  • Possible Cause 2: Low body temperature of the animal.

    • Solution: Maintain the animal's body temperature within a physiological range (e.g., 37°C for rodents) using a heating pad, as temperature can significantly affect NCV.

  • Possible Cause 3: Anesthetic effects.

    • Solution: Use a consistent anesthetic regimen and depth of anesthesia for all animals, as different anesthetics can have varying effects on nerve conduction.

Issue 3: Poor quality or inconsistent staining for Intraepidermal Nerve Fiber Density (IENFD).
  • Possible Cause 1: Inadequate tissue fixation.

    • Solution: Ensure the skin biopsy is promptly and adequately fixed in the appropriate fixative (e.g., PLP fixative) to preserve nerve fiber morphology.

  • Possible Cause 2: Suboptimal antibody penetration.

    • Solution: Use appropriate permeabilization steps in the staining protocol to allow the anti-PGP9.5 antibody to penetrate the tissue effectively.

  • Possible Cause 3: High background staining.

    • Solution: Include appropriate blocking steps and use high-quality antibodies at their optimal dilution to minimize non-specific binding.

Quantitative Data Summary

Table 1: In Vivo Dose-Response Data for Neurotoxicity of Epothilone Analogs

Epothilone AnalogAnimal ModelDosing RegimenObserved Neurotoxic EffectsReference
Epothilone BWistar and Fischer Rats0.25-1.5 mg/kg IV weekly for 4 weeksDose-dependent neurotoxicity observed at neurophysiological, behavioral, and pathological levels.[4]
Fludelone (a synthetic analog)Nude Mice (xenograft model)20 mg/kgNo significant toxicity to noncycling human CD34+ cells was observed.[7][8]
Patupilone (Epothilone B)Human Patients (Phase I)2.5 mg/m² (MTD)Diarrhea was the most common dose-limiting toxicity.[9]

Table 2: Management of Ixabepilone-Induced Peripheral Neuropathy in Human Clinical Trials

Grade of NeuropathyRecommended ActionExpected OutcomeReference
Grade 2 (lasting ≥7 days)20% dose reductionAllows for continuation of treatment after recovery.
Grade 3 (lasting <7 days)20% dose reductionAllows for continuation of treatment after recovery.
Disabling neuropathy or Grade 3 (lasting ≥7 days)Discontinue treatment-

Experimental Protocols

Protocol 1: Assessment of Mechanical Allodynia using Von Frey Filaments
  • Animal Habituation: Place the rodent in a test cage with a wire mesh floor and allow it to acclimate for at least 15-30 minutes before testing.

  • Filament Application: Apply a series of calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.

  • Response Observation: A positive response is defined as a brisk withdrawal or flinching of the paw upon filament application.

  • Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method.

Protocol 2: Assessment of Thermal Hyperalgesia using the Hot Plate Test
  • Apparatus: Use a hot plate apparatus with a surface temperature maintained at a constant, noxious temperature (e.g., 55 ± 0.5°C).

  • Animal Placement: Gently place the rodent on the hot plate surface.

  • Latency Measurement: Start a timer immediately upon placement and record the latency to the first sign of nociception (e.g., paw licking, jumping).

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, and the animal removed if no response is observed.

Protocol 3: Quantification of Intraepidermal Nerve Fiber Density (IENFD)
  • Skin Biopsy: Collect a 3-mm punch biopsy from the plantar surface of the hind paw.

  • Tissue Fixation and Processing: Fix the tissue in an appropriate fixative (e.g., 4% paraformaldehyde), cryoprotect in sucrose, and section on a cryostat.

  • Immunohistochemistry: Stain the sections with a primary antibody against Protein Gene Product 9.5 (PGP9.5), a pan-axonal marker.

  • Microscopy and Quantification: Visualize the stained sections using a fluorescence microscope and count the number of individual nerve fibers crossing the dermal-epidermal junction. Express the result as fibers per millimeter of epidermal length.

Protocol 4: Preparation and Administration of Epothilone Analogs for In Vivo Studies
  • Formulation: Due to the poor water solubility of many epothilone analogs, a suitable vehicle is required for in vivo administration. A common vehicle for intravenous (IV) administration is a mixture of Cremophor EL and ethanol, further diluted in saline or dextrose solution. For subcutaneous or intraperitoneal injections, a solution in DMSO and saline may be used. It is crucial to perform vehicle-only control experiments to account for any potential toxicity of the vehicle itself.

  • Administration: For IV administration, inject slowly into a tail vein. For subcutaneous injections, administer into the flank. For intraperitoneal injections, ensure proper technique to avoid injection into organs. The volume of injection should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice).

Visualizations

Experimental_Workflow start Start: In Vivo Study with Epothilone Analog treatment Administer Epothilone Analog (and Vehicle Control) start->treatment behavioral Behavioral Assessment (von Frey, Hot Plate) treatment->behavioral neurophys Neurophysiological Assessment (Nerve Conduction Velocity) treatment->neurophys histopath Histopathological Assessment (IENFD, Sciatic Nerve Morphology) treatment->histopath data Data Analysis and Interpretation behavioral->data neurophys->data histopath->data Troubleshooting_Logic issue Issue Inconsistent Behavioral Test Results cause1 Possible Cause Improper Animal Habituation issue:f1->cause1:f0 cause2 Possible Cause Inconsistent Stimulus Application issue:f1->cause2:f0 cause3 Possible Cause Experimenter Bias issue:f1->cause3:f0 solution1 Solution Standardize Acclimation and Handling Procedures cause1:f1->solution1:f0 solution2 Solution Calibrate Equipment and Standardize Application cause2:f1->solution2:f0 solution3 Solution Blinding of Experimenter and Use of Automated Systems cause3:f1->solution3:f0

References

stability of BMS 310705 under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-310705. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing BMS-310705 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful application of this potent microtubule-stabilizing agent.

Frequently Asked Questions (FAQs)

Q1: What is BMS-310705 and what is its mechanism of action?

A1: BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] Its primary mechanism of action is to bind to β-tubulin, promoting the polymerization of tubulin into stable microtubules.[3] This stabilization disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis. The disruption of microtubule dynamics leads to an arrest of the cell cycle at the G2/M phase and subsequently induces programmed cell death (apoptosis).[1][3]

Q2: What are the key advantages of BMS-310705 over other epothilones or taxanes?

A2: BMS-310705 was developed to improve upon the properties of natural epothilones. A key structural modification is the inclusion of an amino group on the methylthiazole side chain, which significantly increases its chemical stability and water solubility.[1][2] This enhanced water solubility allows for the preparation of aqueous formulations without the need for Cremophor, an excipient associated with hypersensitivity reactions.[4] Furthermore, epothilones, including BMS-310705, have shown efficacy against cancer cell lines that have developed resistance to taxanes.[3]

Q3: How should I store and handle BMS-310705?

A3: For long-term storage, it is recommended to store BMS-310705 as a solid at -20°C or below. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To maintain the integrity of the compound, it is crucial to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[5] While direct evidence for BMS-310705 is limited, it is good laboratory practice to protect solutions from light, as other microtubule-targeting agents can be light-sensitive.

Q4: Is there a Safety Data Sheet (SDS) available for BMS-310705?

A4: A specific Safety Data Sheet for BMS-310705 is not publicly available. However, based on the SDS for the parent compound, Epothilone B, it should be handled with extreme caution.[6] Epothilone B is classified as fatal if swallowed or in contact with skin, is suspected of causing genetic defects, and may damage fertility or the unborn child.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling BMS-310705. All work should be conducted in a certified chemical fume hood.

Stability of BMS-310705

While specific quantitative stability data for BMS-310705 is not publicly available, data from a closely related compound, Epothilone-D, can provide insights into its likely stability profile. The primary degradation pathway for epothilones is the hydrolysis of the lactone ring.[7]

Table 1: pH Stability Profile of Epothilone-D (as a proxy for BMS-310705)

pH RangeStabilityDegradation Rate
1.5 - 2.0Highest StabilityMinimal
4.0 - 9.0pH-independent stabilityLow
< 1.5Increased DegradationHigh
> 9.0Increased DegradationHigh

Data adapted from a study on Epothilone-D and should be considered as an estimation for BMS-310705.[7]

Table 2: Recommended Storage Conditions for BMS-310705 Stock Solutions

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.

Data from MedChemExpress product information.[5]

Experimental Protocols

Protocol 1: Preparation of BMS-310705 Stock Solution
  • Materials: BMS-310705 (solid), Dimethyl sulfoxide (DMSO, anhydrous).

  • Procedure:

    • Equilibrate the vial of solid BMS-310705 to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to fully dissolve the compound.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: In Vitro Cell-Based Assay (Apoptosis Induction)
  • Cell Line: Ovarian cancer cell line (e.g., OC-2) or other susceptible cancer cell lines.

  • Materials: BMS-310705 stock solution, complete cell culture medium, multi-well plates, apoptosis detection kit (e.g., Annexin V/PI staining).

  • Procedure:

    • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere and grow overnight.

    • Prepare serial dilutions of BMS-310705 in complete cell culture medium from the stock solution. A suggested starting concentration range is 0.01 µM to 0.5 µM.[1]

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of BMS-310705. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate the cells for the desired time period (e.g., 1 to 24 hours).[1]

    • After incubation, harvest the cells and stain for apoptosis using an Annexin V/PI staining kit according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Protocol 3: In Vitro Tubulin Polymerization Assay
  • Materials: Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer), BMS-310705, temperature-controlled microplate reader.

  • Procedure:

    • Prepare a working solution of BMS-310705 in polymerization buffer.

    • On ice, add the components of the tubulin polymerization assay to a pre-chilled 96-well plate as per the kit manufacturer's instructions. This typically includes the polymerization buffer, GTP, and purified tubulin.

    • Add the BMS-310705 working solution to the appropriate wells. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).

    • Place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60-90 minutes to monitor tubulin polymerization. An increase in absorbance indicates microtubule formation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results in cell-based assays 1. Repeated freeze-thaw cycles of BMS-310705 stock solution. 2. Inaccurate pipetting of the potent compound. 3. Cell line has developed resistance.1. Use fresh aliquots of the stock solution for each experiment. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Check the passage number of your cells and consider using a fresh stock.
Low or no activity in tubulin polymerization assay 1. Degraded BMS-310705. 2. Inactive tubulin protein. 3. Incorrect assay setup (e.g., temperature).1. Use a fresh aliquot of BMS-310705. 2. Ensure the tubulin has been stored correctly at -80°C and has not been freeze-thawed multiple times. 3. Confirm the plate reader is at 37°C.
Precipitation of BMS-310705 in aqueous media 1. Exceeding the solubility limit. 2. Interaction with components in the media.1. Although water-soluble, high concentrations may still precipitate. Try lowering the final concentration. 2. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line.

Visualizations

Signaling_Pathway BMS310705 BMS-310705 Tubulin β-Tubulin BMS310705->Tubulin Binds to Microtubules Stable Microtubules Tubulin->Microtubules Promotes Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Triggers Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of BMS-310705 inducing apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture Experiment Prep_Stock Prepare BMS-310705 Stock Solution (DMSO) Prep_Working Prepare Working Solutions in Media Prep_Stock->Prep_Working Treat_Cells Treat Cells with BMS-310705 Prep_Working->Treat_Cells Seed_Cells Seed Cells Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Harvest Harvest & Analyze Incubate->Harvest

Caption: General workflow for in vitro cell-based experiments.

References

Validation & Comparative

A Comparative Analysis of BMS-310705 and Paclitaxel in Multidrug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the microtubule-stabilizing agents BMS-310705 and paclitaxel, with a focus on their performance in multidrug-resistant (MDR) cancer cell lines. Experimental data, detailed methodologies, and visualizations of key cellular pathways are presented to offer a comprehensive analysis for research and drug development applications.

Executive Summary

BMS-310705, a semi-synthetic analog of epothilone B, has demonstrated superior antitumor activity compared to paclitaxel, particularly in cancer models that have developed resistance to taxanes.[1] Both agents function by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] However, a key distinction lies in their interaction with the P-glycoprotein (P-gp) efflux pump, a primary driver of multidrug resistance. Epothilones, including BMS-310705, are poor substrates for P-gp, allowing them to maintain their cytotoxic efficacy in cells that have developed resistance to paclitaxel through P-gp overexpression.[2]

Data Presentation

Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for BMS-310705 and paclitaxel in various cancer cell lines. It is important to note that direct comparisons are best made from studies where both compounds were tested concurrently under identical conditions.

Table 1: Cytotoxicity of BMS-310705 in a Human Cervical Cancer Cell Line

CompoundCell LineIC50 (nM)
BMS-310705KB-310.8[2]
Epothilone BKB-311.2[2]

Table 2: General Cytotoxicity of Paclitaxel in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) - 24h exposure
Various (8 lines)Mixed2.5 - 7.5[4]

Table 3: Cytotoxicity of Paclitaxel in Lung Cancer Cell Lines with Varying Exposure Times

Cell Line Type3h Exposure (Median IC50, µM)24h Exposure (Median IC50, µM)120h Exposure (Median IC50, µM)
Non-Small Cell Lung Cancer (NSCLC)>32[5]9.4[5]0.027[5]
Small Cell Lung Cancer (SCLC)>32[5]25[5]5.0[5]
Apoptosis Induction

In a study using an early passage cell culture model from a patient with platinum/paclitaxel-refractory ovarian cancer, BMS-310705 demonstrated a significant induction of apoptosis.[6]

Table 4: Apoptosis and Cell Survival in Platinum/Paclitaxel-Refractory Ovarian Cancer Cells

Treatment (0.05 µM)Apoptosis at 24hCell Survival
BMS-310705>25% of cells[6]Significantly lower than paclitaxel (P < 0.02)[6]
PaclitaxelNot specifiedBaseline for comparison[6]
Cell Cycle Arrest

Both BMS-310705 and paclitaxel are known to induce cell cycle arrest at the G2/M phase.

Table 5: Effect of Paclitaxel on Cell Cycle Distribution in PC-3 Prostate Cancer Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)55.230.514.3
Paclitaxel-Treated15.88.276.0

Data derived from a representative experiment and may vary based on experimental conditions.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • Drug Treatment: Treat the cells with a serial dilution of BMS-310705 or paclitaxel for a specified duration (e.g., 72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of BMS-310705 or paclitaxel. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS) and then resuspend them in 1X Binding Buffer.[10]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.[11]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with BMS-310705 or paclitaxel for the desired time, then harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a PI staining solution that includes RNase to prevent staining of double-stranded RNA.

  • Incubation: Incubate the cells in the staining solution at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_legend Legend cluster_pathway Mechanism of Action and Resistance BMS_310705 BMS-310705 Paclitaxel Paclitaxel Pathway_Component Pathway Component Outcome Cellular Outcome Drug_BMS BMS-310705 Microtubules Microtubule Stabilization Drug_BMS->Microtubules Pgp P-glycoprotein (P-gp) Efflux Pump Drug_BMS->Pgp is a poor substrate Drug_Paclitaxel Paclitaxel Drug_Paclitaxel->Microtubules Drug_Paclitaxel->Pgp is a substrate G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Pgp->Drug_Paclitaxel effluxes drug

Caption: Mechanism of action for BMS-310705 and paclitaxel, and the role of P-glycoprotein in paclitaxel resistance.

Start Seed Cells in 96-well plate Treat Add serial dilutions of drug Start->Treat Incubate_Drug Incubate for 72 hours Treat->Incubate_Drug Add_MTT Add MTT solution Incubate_Drug->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilizing agent Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Microtubule_Stabilization Microtubule Stabilization (BMS-310705 / Paclitaxel) Mitochondrial_Stress Mitochondrial Stress Microtubule_Stabilization->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apaf1 Apaf-1 Activation Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by BMS-310705 and paclitaxel.

References

A Comparative Guide to the Cytotoxicity of BMS-310705 and Ixabepilone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two epothilone B analogs, BMS-310705 and ixabepilone. Both compounds are potent microtubule-stabilizing agents that have been investigated for their anticancer activity. This document summarizes available quantitative cytotoxicity data, details common experimental protocols for assessing cytotoxicity, and provides diagrams to illustrate their mechanism of action and a typical experimental workflow.

Executive Summary

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for BMS-310705 and ixabepilone in various human cancer cell lines.

Disclaimer: The data presented below are compiled from different studies. Direct comparison of IC50 values should be made with caution, as experimental conditions such as cell line passage number, assay type, and incubation time can influence the results.

CompoundCancer Cell LineIC50 (nM)Reference
BMS-310705 KB-31 (Cervical Cancer)0.8[1]
OC-2 (Ovarian Cancer)Induces 85-90% cell survival reduction at 100-500 nM[2]
Ixabepilone Various (Broad Panel)Median IC50 of 2.9[3]
Breast Cancer Cell Lines (35 lines)1.4 - 45.7[4]
HCT116 (Colon Carcinoma)Potent cytotoxicity at 7.5 nM[5]

Mechanism of Action

Both BMS-310705 and ixabepilone share a common mechanism of action with other epothilones. They bind to the β-tubulin subunit of microtubules, which stabilizes the microtubule polymer. This interference with microtubule dynamics disrupts the normal formation and function of the mitotic spindle, a critical apparatus for cell division. The cell cycle is arrested at the G2/M phase, ultimately leading to programmed cell death (apoptosis).[6]

Mechanism_of_Action General Mechanism of Action of Epothilones cluster_drug Epothilone Analogs cluster_cell Cancer Cell BMS-310705 BMS-310705 Microtubules Microtubules BMS-310705->Microtubules Binds to β-tubulin and stabilizes Ixabepilone Ixabepilone Ixabepilone->Microtubules Binds to β-tubulin and stabilizes Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Essential for formation G2_M_Phase G2_M_Phase Mitotic_Spindle->G2_M_Phase Required for progression Apoptosis Apoptosis G2_M_Phase->Apoptosis Prolonged arrest leads to

Caption: General mechanism of action of epothilones.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to determine the cytotoxicity of compounds like BMS-310705 and ixabepilone.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., BMS-310705 or ixabepilone) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[7]

  • Washing: Discard the TCA solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[7] Air-dry the plates completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[9] Air-dry the plates.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of approximately 510 nm or 540 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control cells and determine the IC50 value.

MTS Assay

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.[10][11]

Protocol:

  • Cell Seeding: Prepare cell suspensions and seed them into a 96-well plate at a desired density.

  • Compound Treatment: Add the test compounds at various concentrations to the wells. Include wells with untreated cells as a control. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of the MTS reagent (containing an electron coupling reagent like PES) to each well.[11]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO2 atmosphere.[11] The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Experimental Workflow for Cytotoxicity Comparison

The following diagram outlines a typical workflow for comparing the cytotoxicity of two compounds.

Experimental_Workflow Cytotoxicity Comparison Workflow Cell_Line_Selection Select Cancer Cell Lines Cell_Culture Culture and Seed Cells in 96-well Plates Cell_Line_Selection->Cell_Culture Treatment Treat Cells with Compounds (and vehicle control) Cell_Culture->Treatment Compound_Preparation Prepare Serial Dilutions of BMS-310705 & Ixabepilone Compound_Preparation->Treatment Incubation Incubate for a Defined Period (e.g., 72 hours) Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., SRB or MTS) Incubation->Cytotoxicity_Assay Data_Acquisition Measure Absorbance (Plate Reader) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Calculate % Viability and IC50 Values Data_Acquisition->Data_Analysis Comparison Compare IC50 Values and Dose-Response Curves Data_Analysis->Comparison

Caption: A typical workflow for comparing cytotoxicity.

Conclusion

Both BMS-310705 and ixabepilone are highly potent cytotoxic agents that function by disrupting microtubule dynamics. The available data, although not from direct comparative studies, suggest that both compounds are active in the nanomolar range against various cancer cell lines. For a definitive comparison of their cytotoxic potential, a head-to-head study employing standardized protocols across a panel of relevant cancer cell lines would be necessary. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative studies.

References

A Comparative Guide: BMS-310705 vs. Epothilone B in Preclinical Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of BMS-310705 and its parent compound, epothilone B. Both are potent microtubule-stabilizing agents that have been evaluated as potential cancer therapeutics. While direct head-to-head comparative studies are limited, this document synthesizes available preclinical data to offer insights into their relative performance.

At a Glance: Key Differences

FeatureBMS-310705Epothilone B (Patupilone)
Chemical Nature Semi-synthetic, water-soluble analog of epothilone B[1][2]Natural product[3]
Formulation Water-soluble, allowing for a cremophore-free formulation[2]Requires solubilizing agents for administration
Preclinical Efficacy Demonstrated superior anti-tumor activity in human tumor xenografts compared to natural epothilone B[1]Potent in vivo anticancer activities in several human xenograft models
Clinical Development Underwent Phase I clinical trials; development appears to be discontinued[1][4]Has been evaluated in Phase II and III clinical trials

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Both BMS-310705 and epothilone B share a fundamental mechanism of action with the taxane class of drugs, but with important distinctions that can overcome certain types of drug resistance. They bind to the β-tubulin subunit of microtubules, which stabilizes them and prevents the dynamic instability required for proper mitotic spindle formation during cell division.[3] This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[3]

A key advantage of epothilones is their efficacy against multidrug-resistant (MDR) cancer cells, particularly those that overexpress P-glycoprotein (P-gp), an efflux pump that actively removes many chemotherapeutic agents from the cell.[3] Epothilones are poor substrates for P-gp, allowing them to accumulate in cancer cells and exert their cytotoxic effects.[3]

The apoptotic signaling cascade initiated by these compounds, particularly elucidated for BMS-310705, involves the mitochondrial-mediated pathway. This intrinsic pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to the dismantling of the cell.[1][5]

cluster_cell Cancer Cell BMS_310705_Epothilone_B BMS-310705 / Epothilone B Microtubules Microtubule Stabilization BMS_310705_Epothilone_B->Microtubules binds to β-tubulin G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion initiates intrinsic pathway Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathway of BMS-310705 and Epothilone B leading to apoptosis.

Quantitative Data: In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity of BMS-310705

Cell LineCancer TypeIC50Notes
OC-2Ovarian Cancer (paclitaxel/platinum-refractory)0.1-0.5 µMReduced cell survival by 85-90%[1]
NSCLC-3Non-Small Cell Lung CancerData not quantifiedApoptosis induction observed[1]
NSCLC-7Non-Small Cell Lung CancerData not quantifiedApoptosis induction observed[1]

Table 2: In Vitro Cytotoxicity of Epothilone B (Patupilone)

Cell LineCancer TypeIC50 (nM)
A549Lung Cancer0.53 ± 0.11[6]
HepG-2Liver Cancer6.3 µM
HCT-116Colon Cancer7.4 µM
PC-3Prostate Cancer7.4 µM
MCF-7Breast Cancer0.1 - 0.8
LS174TColon Cancer10.2 µM

Quantitative Data: In Vivo Efficacy in Human Tumor Xenografts

While a direct comparative study with quantitative data is not available, a key finding from preclinical studies is that BMS-310705 demonstrated superior anti-tumor activity compared to natural epothilone B in human tumor xenograft models.[1]

Table 3: In Vivo Efficacy of Epothilone B in A549 Human Lung Cancer Xenografts

Treatment GroupDose (mg/kg)Tumor Inhibition Rate (%)
Epothilone B1.078.6 - 84.2[6]
Epothilone B0.558.8 - 76.0[6]
Epothilone B0.2548.3 - 68.2[6]
Paclitaxel1556.0 - 85.7[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

A common method to determine the cytotoxic activity of compounds like BMS-310705 and epothilone B is the Sulforhodamine B (SRB) assay.

cluster_workflow In Vitro Cytotoxicity Assay Workflow start Seed cancer cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with serial dilutions of compound incubate1->treat incubate2 Incubate for 72h treat->incubate2 fix Fix cells with trichloroacetic acid incubate2->fix stain Stain with Sulforhodamine B fix->stain wash Wash with acetic acid stain->wash solubilize Solubilize bound dye wash->solubilize read Read absorbance at 515 nm solubilize->read analyze Calculate IC50 read->analyze

General workflow for an in vitro cytotoxicity assay.

Methodology:

  • Cell Plating: Cancer cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compound (e.g., BMS-310705 or epothilone B) and a vehicle control.

  • Incubation: The plates are incubated for a defined period, typically 72 hours.

  • Cell Fixation: After incubation, the cells are fixed to the plate, often using trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with Sulforhodamine B, a dye that binds to cellular proteins.

  • Washing: Unbound dye is removed by washing with a dilute acetic acid solution.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Reading: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The absorbance values are used to generate a dose-response curve, from which the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.

Human Tumor Xenograft Model (General Protocol)

In vivo efficacy is often assessed using human tumor xenograft models in immunocompromised mice.

Methodology:

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[7]

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[7]

  • Treatment Administration: The mice are then treated with the test compound (e.g., BMS-310705 or epothilone B) or a vehicle control via a specified route (e.g., intravenous, intraperitoneal) and schedule.[8]

  • Tumor Measurement: Tumor volume is measured periodically using calipers.[7][8]

  • Data Analysis: The tumor growth in the treated groups is compared to the control group to determine the extent of tumor growth inhibition.

Conclusion

References

A Comparative Analysis of BMS-310705 and Patupilone: Microtubule-Stabilizing Epothilone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the preclinical and clinical profiles of two promising epothilone B derivatives.

This guide provides a comprehensive comparison of BMS-310705 and patupilone (EPO906), two microtubule-stabilizing agents derived from epothilone B. Both compounds have been investigated as potent anticancer agents, sharing a common mechanism of action but exhibiting distinct chemical, pharmacokinetic, and clinical characteristics. This analysis is based on a review of published preclinical and clinical data to support further research and development in this area.

Mechanism of Action: Targeting Microtubule Dynamics

Both BMS-310705 and patupilone exert their cytotoxic effects by interfering with the normal function of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][2] These agents bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their subsequent depolymerization.[2] This stabilization of microtubules leads to the formation of nonfunctional microtubule bundles, disruption of the mitotic spindle, and ultimately, cell cycle arrest at the G2-M phase, triggering apoptosis (programmed cell death).[2][3]

While both drugs share this fundamental mechanism, patupilone is noted to have a different β-tubulin-binding site than taxanes and is not significantly affected by common tumor resistance mechanisms such as the overexpression of the P-glycoprotein (P-gp) efflux pump.[4][5]

G cluster_0 Normal Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences Tubulin αβ-Tubulin Dimers MT Microtubules (Dynamic Polymers) Tubulin->MT Polymerization MT->Tubulin Depolymerization StabilizedMT Hyperstabilized Microtubules Drugs BMS-310705 Patupilone Drugs->MT Binds to β-tubulin Inhibits Depolymerization MitoticArrest Mitotic Spindle Disruption & G2/M Arrest StabilizedMT->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Mechanism of action for BMS-310705 and patupilone.

Chemical Properties and Formulation

BMS-310705 is a semi-synthetic analog of epothilone B, specifically designed for improved physicochemical properties.[3] A key structural modification is the substitution of a hydroxyl group with an amino group on the methylthiazole side chain, which confers increased chemical stability and, notably, greater water solubility.[3][6] This enhanced solubility allows for a cremophore-free formulation, potentially avoiding hypersensitivity reactions associated with solvents used for other poorly soluble drugs like paclitaxel.[6][7]

Patupilone is the natural form of epothilone B, a 16-membered macrolide produced by the myxobacterium Sorangium cellulosum.[1][8] Its formulation has been a subject of clinical investigation to ensure stability and delivery.

Preclinical Efficacy: In Vitro Cytotoxicity

Both compounds have demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. Patupilone, in particular, has shown exceptionally low IC50 values, often in the low nanomolar to picomolar range.[9][10] A significant advantage of the epothilone class, including patupilone, is their retained activity against cancer cells that have developed resistance to taxanes, often through the overexpression of P-glycoprotein.[11][12]

BMS-310705 has also shown potent cytotoxicity, reportedly being more cytotoxic than epothilone D in several human tumor cell lines.[3] For instance, in OC-2 ovarian cancer cells refractory to paclitaxel and platinum, BMS-310705 (0.1-0.5 μM) reduced cell survival by 85-90%.[3]

Compound Cell Line Cancer Type IC50 (nM) Reference
Patupilone HCT116Colon0.8[9]
KB-31Cervical3[9]
MCF-7Breast3.5[9]
RPMI 8226Multiple Myeloma1-10[9]
SNU-449 (P-gp+)Hepatocellular1.14[11]
SK-N-SHNeuroblastoma1.9[13]
BMS-310705 KB-31Cervical0.8[14]

Pharmacokinetic Profiles

Pharmacokinetic studies have been conducted for both agents in preclinical models and in human clinical trials. BMS-310705 is characterized by rapid clearance and extensive distribution in mice, rats, and dogs.[15] Patupilone's pharmacokinetics have also been well-characterized, with physiologically based pharmacokinetic (PBPK) models developed to predict its disposition in cancer patients.[16]

Parameter BMS-310705 Patupilone
Species Mice, Rats, Dogs Rats, Humans
Systemic Clearance High in mice (152 ml/min/kg), rats (39 ml/min/kg), and dogs (25.7 ml/min/kg)[15]Well-described by PBPK models[16]
Volume of Distribution (Vss) 38 L/kg (mice), 54 L/kg (rats), 4.7 L/kg (dogs)[15]Predicted within twofold of observed values in humans[16]
Oral Bioavailability 21% (mice), 34% (rats), 40% (dogs)[15]Not a primary route of administration in major trials.
Human Half-life (t½) Short half-life[7]Approx. 12 hours (unpublished data cited in a 2007 study)[17]
Human Clearance (Cl) 17 L/h/m²[3]Predicted within twofold of observed values in humans[16]

Clinical Trial Overview and Safety

Both BMS-310705 and patupilone have undergone Phase I clinical trials, with patupilone's development extending to Phase III.[8][15][18] These trials have established the safety profiles and recommended doses for various schedules. A key distinction lies in their dose-limiting toxicities (DLTs).

  • BMS-310705: The DLT has been identified as myelosuppression.[6] In a Phase I study, other common toxicities included neurotoxicity (paraesthesia), asthenia, and myalgia.[7] The recommended doses were 15 mg/m² for a weekly schedule on days 1, 8, and 15 every 4 weeks, and 20 mg/m² for a weekly schedule on days 1 and 8 every 3 weeks.[7]

  • Patupilone: The primary DLT is diarrhea.[6] Other frequent adverse events include fatigue, nausea, and mild peripheral neuropathy.[17] Patupilone has been investigated in numerous trials for various cancers, including ovarian, colorectal, and prostate cancer, though a large Phase III trial in ovarian cancer did not meet its primary endpoint of overall survival advantage over the comparator.[19][20][21]

Feature BMS-310705 Patupilone
Highest Development Phase Phase I/II[7][22]Phase III[18][21]
Dose-Limiting Toxicity (DLT) Myelosuppression[6]Diarrhea[6]
Other Common Toxicities Neurotoxicity, asthenia, myalgia[7]Fatigue, nausea, peripheral neuropathy[17][20]
Clinical Responses Partial responses observed in ovarian, bladder, breast, and gastric cancers; Complete response in one NSCLC patient[3]Responses observed in platinum-sensitive ovarian cancer; minimal activity in castration-resistant prostate cancer[17][20]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate these compounds.

In Vitro Cytotoxicity Assay

A common method to determine the IC50 (half-maximal inhibitory concentration) of a compound is the Sulforhodamine B (SRB) or MTT assay.

G cluster_workflow Typical In Vitro Cytotoxicity Workflow start Seed cancer cells in 96-well plates incubate1 Incubate for 24h (allow attachment) start->incubate1 treat Add varying concentrations of BMS-310705 or Patupilone incubate1->treat incubate2 Incubate for 72h treat->incubate2 fix Fix cells (e.g., with TCA) incubate2->fix stain Stain with dye (e.g., Sulforhodamine B) fix->stain measure Measure absorbance (proportional to cell mass) stain->measure calculate Calculate IC50 values measure->calculate

Caption: Workflow for a typical in vitro cytotoxicity assay.

  • Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.

  • Drug Treatment: The cells are then treated with a range of concentrations of BMS-310705 or patupilone.

  • Incubation: The plates are incubated for a set period, typically 72 hours, to allow the drugs to exert their effects.

  • Cell Viability Measurement: After incubation, cell viability is assessed. For the SRB assay, cells are fixed, stained, and the incorporated dye is solubilized. The absorbance, which is proportional to the number of living cells, is then read using a plate reader.

  • Data Analysis: The absorbance data is used to generate a dose-response curve, from which the IC50 value is calculated.

Preclinical Pharmacokinetic Study in Rodents[15]
  • Animal Model: Female nude mice or male Sprague-Dawley rats are used.[15]

  • Drug Administration: BMS-310705 is administered as a single dose either intravenously (e.g., 5 mg/kg in mice) or orally (e.g., 15 mg/kg in mice).[15]

  • Sample Collection: Blood samples are collected at various time points post-administration via methods like tail vein or cardiac puncture.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters like clearance (Cl), volume of distribution (Vss), half-life (t½), and oral bioavailability (F%).

Conclusion

BMS-310705 and patupilone are potent epothilone B derivatives that function as microtubule stabilizers. Patupilone has been more extensively studied clinically, demonstrating significant antitumor activity but also a dose-limiting toxicity of diarrhea that has complicated its development. BMS-310705, a water-soluble analog, was designed to improve upon the formulation and pharmacokinetic properties of natural epothilones. Its development, however, appears to have been discontinued.[3] While myelosuppression was its DLT, its improved solubility represents a rational approach to drug design. The comparative data suggests that while both compounds are highly potent, subtle structural modifications can significantly alter their clinical and pharmacokinetic profiles, offering valuable insights for the future design of microtubule-targeting agents.

References

Validating BMS-310705 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of BMS-310705, a potent microtubule-stabilizing agent. We present objective comparisons with alternative compounds, supported by experimental data, and offer detailed protocols for key validation assays.

Introduction to BMS-310705 and its Mechanism of Action

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-targeting agents.[1][2][3] Its primary cellular target is tubulin, the fundamental protein subunit of microtubules. BMS-310705 binds to tubulin and promotes its polymerization into stable microtubules.[2] This stabilization disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, most notably mitotic spindle formation during cell division. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis, or programmed cell death, through the mitochondrial-mediated pathway.[1][4][5]

Comparison with Alternative Microtubule-Targeting Agents

The performance of BMS-310705 can be benchmarked against other well-characterized microtubule-stabilizing agents, such as paclitaxel and other epothilone analogs like ixabepilone. Epothilones, including BMS-310705, have shown potential advantages over taxanes like paclitaxel, including activity in taxane-resistant tumor models.[4]

Quantitative Data Summary

The following table summarizes the comparative efficacy of BMS-310705 and alternative compounds in key cellular assays.

CompoundCell LineAssayKey FindingReference
BMS-310705 Platinum/paclitaxel-refractory ovarian cancer cell cultureSurvival AssaySignificantly lower survival (P < 0.02) at 0.05 µM compared to paclitaxel.[1]
BMS-310705 Platinum/paclitaxel-refractory ovarian cancer cell cultureApoptosis Assay>25% of cells apoptotic at 24 hours.[1]
BMS-310705 Platinum/paclitaxel-refractory ovarian cancer cell cultureCaspase ActivityIncreased caspase-9 and -3 activity, indicating mitochondrial pathway activation.[1]
Paclitaxel Platinum/paclitaxel-refractory ovarian cancer cell cultureSurvival AssayLess effective at reducing survival at 0.05 µM compared to BMS-310705.[1]
Ixabepilone Paclitaxel-resistant human tumor xenograftsAntitumor ActivitySuperior antitumor activity compared to paclitaxel.[5][6]
Patupilone (Epothilone B) Various cancer cell linesCytotoxicity (IC50)3- to 20-fold higher in vitro cytotoxic potency compared with paclitaxel.[4]

Key Experimental Assays for Target Engagement Validation

Validating the engagement of BMS-310705 with its cellular target, tubulin, involves a multi-faceted approach combining biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin. An increase in the rate and extent of polymerization confirms the microtubule-stabilizing activity of the compound.

Immunofluorescence Staining of Microtubules

This cell-based imaging technique allows for the direct visualization of the microtubule network within cells. Treatment with a microtubule-stabilizing agent like BMS-310705 will result in a distinct phenotype characterized by the formation of dense microtubule bundles and an overall increase in microtubule polymer mass.

Cell Cycle Analysis

Disruption of the mitotic spindle by microtubule-stabilizing agents leads to a cell cycle arrest at the G2/M phase. This can be quantified by flow cytometry of cells stained with a DNA-intercalating dye like propidium iodide.

Apoptosis Assays

Prolonged G2/M arrest induced by microtubule-stabilizing agents triggers apoptosis. The activation of the apoptotic cascade can be confirmed by measuring the activity of key executioner caspases, such as caspase-3 and caspase-9.

Experimental Protocols

Immunofluorescence Staining of Microtubules

This protocol details the steps for visualizing the effect of BMS-310705 on the microtubule cytoskeleton in cultured mammalian cells.[7][8][9][10]

Materials:

  • Mammalian cell line (e.g., HeLa, A549)

  • Sterile glass coverslips

  • Cell culture medium

  • BMS-310705, Paclitaxel (positive control), DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween 20)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-conjugated anti-mouse IgG

  • Nuclear stain: DAPI

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate to achieve 50-70% confluency at the time of treatment.

  • Compound Treatment: Treat cells with desired concentrations of BMS-310705, paclitaxel, or DMSO for the intended duration (e.g., 24 hours).

  • Fixation: Gently wash cells with PBS and fix with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-α-tubulin primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS, stain nuclei with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the quantification of G2/M cell cycle arrest induced by BMS-310705.[11][12][13][14]

Materials:

  • Cancer cell line

  • Cell culture medium

  • BMS-310705, DMSO (vehicle control)

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of BMS-310705 or DMSO for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells from each sample.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase-3/9 Activity Assay

This protocol outlines the measurement of caspase activity to confirm apoptosis induction.[1]

Materials:

  • Treated and untreated cell lysates

  • Assay buffer

  • Fluorogenic caspase-3 substrate (e.g., DEVD-AFC)

  • Fluorogenic caspase-9 substrate (e.g., LEHD-AFC)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Lysis: After treatment with BMS-310705, harvest and lyse the cells to obtain total protein extracts.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the assay buffer and the specific fluorogenic caspase substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore.

  • Data Analysis: The fluorescence intensity is proportional to the caspase activity in the sample. Compare the activity in treated samples to the untreated control.

Visualizing Pathways and Workflows

Signaling Pathway of BMS-310705 Action

BMS-310705_Signaling_Pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction BMS310705 BMS-310705 Tubulin α/β-Tubulin Dimers BMS310705->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Promotes Stabilization Microtubule Stabilization Microtubules->Stabilization Spindle_Disruption Mitotic Spindle Disruption Stabilization->Spindle_Disruption G2M_Arrest G2/M Phase Arrest Spindle_Disruption->G2M_Arrest Mitochondrial_Pathway Mitochondrial Pathway Activation G2M_Arrest->Mitochondrial_Pathway Caspase9 Caspase-9 Activation Mitochondrial_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling cascade initiated by BMS-310705.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_workflow BMS-310705 Target Validation Workflow cluster_assays Parallel Assays start Start: Treat cells with BMS-310705 Assay1 Immunofluorescence: Visualize Microtubule Bundling start->Assay1 Assay2 Flow Cytometry: Quantify G2/M Arrest start->Assay2 Assay3 Caspase Assay: Measure Apoptosis Induction start->Assay3 end Conclusion: Confirm Target Engagement Assay1->end Assay2->end Assay3->end

Caption: Workflow for validating BMS-310705 target engagement.

Logical Comparison of Microtubule Stabilizers

Compound_Comparison cluster_compounds Microtubule Stabilizing Agents cluster_properties Comparative Properties BMS310705 BMS-310705 (Epothilone) Target Target: β-Tubulin BMS310705->Target MOA Mechanism: Microtubule Stabilization BMS310705->MOA Resistance Activity in Taxane- Resistant Cells BMS310705->Resistance High Paclitaxel Paclitaxel (Taxane) Paclitaxel->Target Paclitaxel->MOA Paclitaxel->Resistance Low Ixabepilone Ixabepilone (Epothilone) Ixabepilone->Target Ixabepilone->MOA Ixabepilone->Resistance High

Caption: Comparison of BMS-310705 with other agents.

References

A Side-by-Side Comparison of Epothilone Analogs for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epothilones, a class of microtubule-stabilizing agents, have emerged as a promising alternative to taxanes in cancer therapy, demonstrating efficacy against multidrug-resistant tumors.[1][2] This guide provides a detailed side-by-side comparison of key epothilone analogs, focusing on their preclinical performance. We present quantitative data on their cytotoxic and in vivo activities, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Performance Data of Epothilone Analogs

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of prominent epothilone analogs, providing a basis for their comparative assessment.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values presented below were determined against various human cancer cell lines, showcasing the cytotoxic potential of different epothilone analogs. Lower IC50 values indicate higher potency.

Epothilone AnalogCancer Cell LineIC50 (nM)Reference
Fludelone (Flu) RPMI 8226 (Multiple Myeloma)6.0[2][3]
CAG (Multiple Myeloma)12.5[2][3]
H929 (Multiple Myeloma)8.2[2][3]
MOLP-5 (Multiple Myeloma)14.4[2][3]
MM.1S (Multiple Myeloma)10.1[2][3]
dEpoB RPMI 8226 (Multiple Myeloma)37.0[2][3]
CAG (Multiple Myeloma)65.2[2][3]
H929 (Multiple Myeloma)42.8[2][3]
MOLP-5 (Multiple Myeloma)68.6[2][3]
MM.1S (Multiple Myeloma)55.4[2][3]
Patupilone (EpoB) MCF-7 (Breast Carcinoma)0.1 - 0.8[4]
HCT (Colon Carcinoma)0.1 - 0.8[4]
Hepatocellular Carcinoma0.1 - 0.8[4]
Lung Carcinoma0.1 - 0.8[4]
Ovarian Carcinoma0.1 - 0.8[4]
Prostate Carcinoma0.1 - 0.8[4]
Ixabepilone MDCK (Parental)90[5]
MDCK-MDR1 (P-gp overexpressing)>2000[5]
In Vivo Efficacy in Xenograft Models

The antitumor activity of epothilone analogs has been evaluated in vivo using human tumor xenograft models in mice. The data below highlights the tumor growth inhibition and survival benefits conferred by these compounds.

Epothilone AnalogXenograft ModelDosing RegimenKey OutcomesReference
Fludelone (Flu) RPMI 8226 (Subcutaneous Multiple Myeloma)20 mg/kg, every 2 days for 5 dosesTumor disappearance with no relapse after 100 days.[3][6]
CAG (Disseminated Multiple Myeloma)Not specifiedSignificantly decreased tumor burden and prolonged overall survival compared to dEpoB.[3][6]
A549/taxol100 (Taxol-resistant Lung Cancer)Not specified80% tumor growth suppression.[7]
MCF-7/Adr (Adriamycin-resistant Breast Cancer)25 mg/kg, every 2 days for 4 doses (6-h i.v. infusion)98.2% tumor growth suppression.[7]
dEpoB CCRF-CEM/paclitaxel (Paclitaxel-resistant T-cell Leukemia)Not specifiedCurative effect.[8]
MCF-7/Adr (Adriamycin-resistant Breast Cancer)Not specifiedMarkedly suppressed tumor growth.[8]
iso-fludelone A549/taxol100 (Taxol-resistant Lung Cancer)Not specified80% tumor growth suppression.[7]
MCF-7/Adr (Adriamycin-resistant Breast Cancer)15 mg/kg, every 7 days for 2 doses (6-h i.v. infusion)100% tumor growth suppression.[7]
dehydelone A549/taxol100 (Taxol-resistant Lung Cancer)Not specified72% tumor growth suppression.[7]
iso-dehydelone A549/taxol100 (Taxol-resistant Lung Cancer)Not specified57% tumor growth suppression.[7]

Signaling Pathways and Mechanism of Action

Epothilones exert their anticancer effects primarily by stabilizing microtubules, which disrupts the normal process of cell division and leads to programmed cell death, or apoptosis.[8] The following diagrams illustrate the key signaling pathways involved.

Epothilone_Mechanism_of_Action Epothilone Epothilone Analog Tubulin β-Tubulin Epothilone->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Polymerization MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Figure 1. Primary mechanism of action of epothilone analogs.

Resistance to epothilones can be associated with the activation of survival pathways, such as the PI3K/AKT/mTOR pathway.[9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival & Resistance mTOR->CellSurvival Promotes Epothilone Epothilone Treatment Epothilone->CellSurvival Inhibits

Figure 2. The PI3K/AKT/mTOR survival pathway and its relation to epothilone resistance.

Some epothilone analogs, such as UTD2, have also been shown to affect signaling pathways regulated by Rac1 GTPase, which are crucial for cell motility and survival.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[11][12][13][14]

SRB_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Epothilone Analogs (serial dilutions) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Fix Fix cells with cold Trichloroacetic Acid (TCA) Incubate2->Fix Wash1 Wash with water Fix->Wash1 Stain Stain with 0.4% SRB in 1% Acetic Acid Wash1->Stain Wash2 Wash with 1% Acetic Acid to remove unbound dye Stain->Wash2 Solubilize Solubilize bound dye with 10 mM Tris base Wash2->Solubilize Read Measure Absorbance at 510-565 nm Solubilize->Read Tubulin_Polymerization_Assay Prepare Prepare reaction mix: Purified Tubulin, GTP, Polymerization Buffer AddCompound Add Epothilone Analog or Control (Paclitaxel) Prepare->AddCompound Incubate Incubate at 37°C in a spectrophotometer AddCompound->Incubate Measure Monitor turbidity (absorbance) at 340 nm over time Incubate->Measure Analyze Analyze polymerization curves Measure->Analyze Cell_Cycle_Analysis_Workflow Start Culture and treat cells with Epothilone Analog Harvest Harvest and wash cells Start->Harvest Fix Fix cells in cold 70% Ethanol Harvest->Fix Wash Wash with PBS Fix->Wash TreatRNAse Treat with RNase A Wash->TreatRNAse Stain Stain with Propidium Iodide (PI) TreatRNAse->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Western_Blot_Workflow Start Prepare cell lysates from treated and control cells Quantify Protein Quantification (e.g., BCA assay) Start->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer proteins to a membrane (e.g., PVDF) Separate->Transfer Block Block non-specific binding sites Transfer->Block PrimaryAb Incubate with primary antibody (e.g., anti-cleaved caspase-3) Block->PrimaryAb Wash1 Wash membrane PrimaryAb->Wash1 SecondaryAb Incubate with HRP-conjugated secondary antibody Wash1->SecondaryAb Wash2 Wash membrane SecondaryAb->Wash2 Detect Detect signal using chemiluminescence Wash2->Detect

References

Navigating Taxane Resistance: A Comparative Analysis of BMS-310705

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming taxane resistance is a critical challenge in oncology. This guide provides a comparative analysis of BMS-310705, a semi-synthetic analog of epothilone B, and taxanes, focusing on their cross-resistance profiles. By examining their mechanisms of action, preclinical efficacy, and the molecular underpinnings of resistance, this document aims to provide a comprehensive resource for understanding the potential of epothilone analogs in taxane-refractory settings.

BMS-310705 emerged as a promising microtubule-stabilizing agent with a mechanism of action similar to taxanes like paclitaxel and docetaxel. Both drug classes bind to β-tubulin, promoting microtubule polymerization and stability, which ultimately leads to cell cycle arrest and apoptosis. However, key structural differences between BMS-310705 and taxanes contribute to its activity in cancer models that have developed resistance to taxanes.

Comparative Efficacy in Preclinical Models

While extensive clinical data for BMS-310705 is limited due to the discontinuation of its development, preclinical studies have demonstrated its potential in overcoming taxane resistance.

DrugCell LineResistance MechanismEfficacy MetricResultCitation
BMS-310705 OC-2 (Ovarian Cancer)Paclitaxel-refractoryCell Survival Reduction85-90% reduction at 0.1-0.5 µM[1]
BMS-310705 Platinum/Paclitaxel Refractory Ascites ModelClinically refractoryCell SurvivalSignificantly lower survival vs. paclitaxel at 0.05 µM
Epothilones (general) VariousTaxane-sensitive and -resistantIn vitro potencyIncreased potency compared to taxanes[2]
Patupilone (Epothilone B) VariousNot specifiedIn vitro cytotoxic potency3- to 20-fold higher than paclitaxel[2]

These findings suggest that BMS-310705 and other epothilones can circumvent common taxane resistance mechanisms.

Mechanisms of Cross-Resistance and Evasion

The primary mechanisms of taxane resistance involve the overexpression of the drug efflux pump P-glycoprotein (P-gp) and mutations in the β-tubulin gene, which alters the drug binding site. Epothilones, including BMS-310705, have been shown to be poor substrates for P-gp, allowing them to accumulate in resistant cells at cytotoxic concentrations.[2] Furthermore, their distinct binding mode to β-tubulin can render them effective even when certain taxane-binding site mutations are present.

Experimental Protocols

The following are generalized protocols for key experiments used to assess cross-resistance between microtubule-targeting agents.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of BMS-310705 and a taxane (e.g., paclitaxel) for a specified duration (e.g., 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial reductases of viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the drug concentration that inhibits cell growth by 50%).

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Plating and Drug Treatment: Follow the same procedure as the MTT assay.

  • Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Stabilization and Measurement: Incubate the plate at room temperature to stabilize the luminescent signal and then measure the luminescence using a luminometer.

  • Data Analysis: Determine the IC50 values as described for the MTT assay.

Clonogenic Survival Assay

This assay assesses the long-term ability of single cells to proliferate and form colonies after drug treatment.

  • Cell Treatment: Treat cells in culture flasks or plates with the desired drug concentrations for a specified time.

  • Cell Plating: After treatment, harvest the cells, count them, and plate a known number of cells into new culture dishes.

  • Colony Formation: Incubate the plates for 1-3 weeks to allow for colony formation.

  • Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of BMS-310705 and taxanes, as well as the primary mechanisms of taxane resistance.

Microtubule_Stabilization_Pathway Mechanism of Action of BMS-310705 and Taxanes cluster_0 Cellular Environment cluster_1 Cellular Processes BMS_310705 BMS-310705 Tubulin_Dimers α/β-Tubulin Dimers BMS_310705->Tubulin_Dimers Binds to β-tubulin Taxanes Taxanes (e.g., Paclitaxel) Taxanes->Tubulin_Dimers Binds to β-tubulin Polymerization Microtubule Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Stabilization Microtubule Stabilization Microtubule->Stabilization Polymerization->Microtubule Depolymerization_Inhibition Inhibition of Depolymerization Stabilization->Depolymerization_Inhibition Mitotic_Spindle_Disruption Mitotic Spindle Disruption Depolymerization_Inhibition->Mitotic_Spindle_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of BMS-310705 and Taxanes.

Taxane_Resistance_Mechanisms Mechanisms of Taxane Resistance and Evasion by BMS-310705 cluster_0 Taxane Action and Resistance cluster_1 BMS-310705 Evasion of Resistance Taxanes Taxanes Pgp_Efflux P-glycoprotein (P-gp) Efflux Pump Taxanes->Pgp_Efflux is a substrate for Beta_Tubulin_Mutation β-Tubulin Mutation Taxanes->Beta_Tubulin_Mutation binding affected by Reduced_Efficacy Reduced Intracellular Concentration & Drug Binding Pgp_Efflux->Reduced_Efficacy causes Beta_Tubulin_Mutation->Reduced_Efficacy causes Taxane_Resistance Taxane Resistance Reduced_Efficacy->Taxane_Resistance BMS_310705 BMS-310705 Poor_Pgp_Substrate Poor Substrate for P-gp BMS_310705->Poor_Pgp_Substrate is a Alternative_Binding Alternative β-Tubulin Binding BMS_310705->Alternative_Binding has Maintained_Efficacy Maintained Intracellular Concentration & Drug Binding Poor_Pgp_Substrate->Maintained_Efficacy leads to Alternative_Binding->Maintained_Efficacy allows for Overcomes_Resistance Overcomes Taxane Resistance Maintained_Efficacy->Overcomes_Resistance

Caption: Mechanisms of Taxane Resistance and Evasion by BMS-310705.

Experimental_Workflow Experimental Workflow for Assessing Cross-Resistance Cell_Culture Culture Taxane-Sensitive & Taxane-Resistant Cell Lines Drug_Treatment Treat with Serial Dilutions of BMS-310705 and Taxanes Cell_Culture->Drug_Treatment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Drug_Treatment->Cytotoxicity_Assay Data_Analysis Analyze Data to Determine IC50 Values Cytotoxicity_Assay->Data_Analysis Compare_IC50 Compare IC50 Values to Assess Degree of Cross-Resistance Data_Analysis->Compare_IC50

Caption: Experimental Workflow for Assessing Cross-Resistance.

References

Comparative Analysis of BMS-310705's Effects on Tubulin Isotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMS-310705, a promising microtubule-stabilizing agent, and its differential effects on various tubulin isotypes. This document synthesizes available experimental data to offer insights into its mechanism of action and potential advantages over other microtubule-targeting drugs like paclitaxel.

BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents that have shown significant promise in preclinical and clinical studies.[1] Like other epothilones and taxanes, BMS-310705 binds to the β-subunit of tubulin, promoting microtubule polymerization and stability.[2][3] This interference with microtubule dynamics leads to cell cycle arrest and apoptosis, forming the basis of its anticancer activity.[3] A key area of interest for researchers is the differential interaction of these agents with various tubulin isotypes, which can influence drug efficacy and resistance mechanisms.

Executive Summary of Comparative Effects

While direct quantitative data for BMS-310705's interaction with individual tubulin isotypes is limited, extensive research on its parent compound, epothilone B, provides valuable insights. The data suggests that epothilones may have a more favorable profile than taxanes in overcoming resistance mechanisms associated with the overexpression of specific β-tubulin isotypes, particularly βIII-tubulin.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the activity of epothilone B (as a proxy for BMS-310705) and paclitaxel.

DrugTargetBinding Affinity (Ki)Reference
Epothilone Bαβ-tubulin heterodimer0.71 µM[2]
Epothilone ATubulin Polymer1.4 µM (Hanes analysis), 0.6 µM (Dixon analysis)[4]
Epothilone BTubulin Polymer0.7 µM (Hanes analysis), 0.4 µM (Dixon analysis)[4]
PaclitaxelTubulin PolymerCompetitive with epothilones[5]

Table 1: Comparative Binding Affinities for Tubulin. This table presents the binding affinities of epothilones to tubulin. Note that epothilones act as competitive inhibitors of paclitaxel binding, indicating they share an overlapping binding site.

Cell Lineβ-Tubulin Isotype KnockdownEpothilone B IC50 (nM)Paclitaxel IC50 (nM)Fold Change in Sensitivity (Epothilone B)Reference
NCI-H460Control (siRNA)~1.5~2.5-[6]
NCI-H460βII-tubulinNo significant changeNot reportedNo significant change[6]
NCI-H460βIII-tubulin~0.5Not reported~3-fold increase[6]
NCI-H460βIVb-tubulin~3.0Not reported~2-fold decrease[6]
Calu-6Control (siRNA)~2.0Not reported-[6]
Calu-6βIII-tubulin~0.8Not reported~2.5-fold increase[6]

Table 2: Effect of β-Tubulin Isotype Knockdown on Cellular Sensitivity to Epothilone B. This table summarizes the impact of silencing specific β-tubulin isotypes on the cytotoxic efficacy of epothilone B in non-small cell lung cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to evaluate the differential effects of microtubule-targeting agents on tubulin isotypes.

Purification of Tubulin Isotypes

The purification of specific tubulin isotypes is a prerequisite for in vitro comparative assays. A common method involves cycles of polymerization and depolymerization from a source rich in the desired isotype, followed by chromatographic separation.

Protocol: Purification of Tubulin from Cultured Cells [1]

  • Cell Culture and Lysis: Grow a large batch of the desired cell line (e.g., HEK293 cells for a mix of isotypes, or a specific cell line known to express a particular isotype at high levels). Harvest the cells and lyse them in a suitable buffer (e.g., BRB80 buffer supplemented with protease inhibitors).

  • Clarification: Centrifuge the cell lysate at high speed to remove cellular debris and obtain a clear supernatant.

  • First Polymerization: Add GTP and glycerol to the supernatant and incubate at 37°C to induce microtubule polymerization.

  • Pelleting: Centrifuge the polymerized microtubules at high speed to form a pellet.

  • Depolymerization: Resuspend the microtubule pellet in a cold buffer to induce depolymerization back into tubulin dimers.

  • Clarification: Centrifuge the depolymerized tubulin solution at high speed in the cold to pellet any aggregates.

  • Chromatography (Optional): For higher purity and isotype separation, the tubulin solution can be subjected to ion-exchange chromatography.

  • Storage: The purified tubulin is flash-frozen in liquid nitrogen and stored at -80°C.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the rate and extent of microtubule formation from purified tubulin.

Protocol: Turbidity-Based Tubulin Polymerization Assay

  • Reagent Preparation: Prepare purified tubulin (either a mix of isotypes or a specific purified isotype) at a concentration of 1-2 mg/mL in a polymerization buffer (e.g., BRB80 with GTP). Prepare serial dilutions of the test compound (e.g., BMS-310705) and a control compound (e.g., paclitaxel or a vehicle control).

  • Assay Setup: In a 96-well plate, add the test compound dilutions to the wells.

  • Initiation of Polymerization: Add the cold tubulin solution to each well. Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to microtubule polymerization.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. From these curves, parameters such as the maximum rate of polymerization (Vmax) and the final steady-state polymer mass can be determined. The IC50 value for inhibition of polymerization can be calculated for inhibitory compounds.

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic effects of the compound on cancer cells with varying tubulin isotype expression profiles.

Protocol: Clonogenic Survival Assay [6]

  • Cell Seeding: Seed cancer cells (e.g., NCI-H460) at a low density in 6-well plates.

  • siRNA Transfection (for knockdown experiments): Transfect the cells with siRNAs targeting specific β-tubulin isotypes or a non-targeting control siRNA.

  • Drug Treatment: After a recovery period, treat the cells with a range of concentrations of the test compound (e.g., BMS-310705) for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days to form colonies.

  • Staining and Quantification: Fix and stain the colonies with crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows relevant to the action of BMS-310705.

BMS310705 BMS-310705 Tubulin αβ-Tubulin Dimers BMS310705->Tubulin Binds to β-tubulin Stabilization Microtubule Stabilization BMS310705->Stabilization Microtubules Microtubules Tubulin->Microtubules Polymerization Stabilization->Microtubules Dynamics Suppression of Microtubule Dynamics Stabilization->Dynamics MitoticArrest Mitotic Arrest (G2/M Phase) Dynamics->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action for BMS-310705.

start Start purify Purify Tubulin Isotypes start->purify assay In Vitro Polymerization Assay purify->assay data Measure OD340 over time assay->data analysis Analyze Polymerization Kinetics (Vmax, IC50) data->analysis end End analysis->end

Caption: Workflow for in vitro tubulin polymerization assay.

start Start cells Seed Cancer Cells start->cells knockdown siRNA Knockdown of β-tubulin isotypes cells->knockdown treat Treat with BMS-310705 knockdown->treat incubate Incubate for Colony Formation treat->incubate stain Stain and Count Colonies incubate->stain analyze Calculate Surviving Fraction stain->analyze end End analyze->end

Caption: Experimental workflow for clonogenic survival assay.

References

A Head-to-Head Showdown: BMS-310705 Versus Other Microtubule Inhibitors in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the microtubule inhibitor BMS-310705 against other agents in its class, supported by available preclinical experimental data. While the clinical development of BMS-310705 was discontinued, an examination of its preclinical performance offers valuable insights into the nuanced landscape of microtubule-targeting cancer therapeutics.

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that share a similar mechanism of action with the widely used taxanes, such as paclitaxel and docetaxel.[1][2] A key advantage of the BMS-310705 formulation is its water solubility, which obviates the need for premedication to prevent hypersensitivity reactions associated with solvents like Cremophor EL used in some other microtubule inhibitor preparations.[3] This guide delves into the comparative efficacy and underlying mechanisms of BMS-310705, presenting a clear picture of its standing in the field of microtubule-targeted therapies.

Quantitative Comparison of Cytotoxicity

One study reported that in a cell culture model derived from a patient with ovarian cancer clinically refractory to platinum and paclitaxel, treatment with 0.05 µM BMS-310705 resulted in significantly lower cell survival compared to paclitaxel.[4] Furthermore, in human tumor xenograft models, BMS-310705 demonstrated superior anti-tumor activity when compared to paclitaxel, natural epothilone B, and natural epothilone D.[1]

Another member of the epothilone class, ixabepilone (BMS-247550), has been more extensively studied and provides a valuable benchmark for the potency of this class of compounds.

Cell LineCancer TypeIxabepilone IC50 (nM)Paclitaxel IC50 (nM)
A2780Ovarian Carcinoma--
HCT116Colon Carcinoma--
HCT116/VM46Multidrug-Resistant Colon Carcinoma16 (IC90)-
A2780TaxPaclitaxel-Resistant Ovarian Carcinoma12.3 (IC90)-
Pat-21Paclitaxel-Resistant Breast Carcinoma--
M5076Murine Fibrosarcoma--

Note: Specific IC50 values for BMS-310705 in a comparative table are not available in the reviewed literature. The table above showcases the potency of a related epothilone, ixabepilone, for comparative context.

In Vivo Antitumor Activity

Preclinical in vivo studies using animal models are crucial for evaluating the therapeutic potential of a drug candidate. Reports indicate that BMS-310705 exhibited a broad spectrum of potent antitumor activity in murine xenograft tumor models.[5] As mentioned previously, in human tumor xenografts, BMS-310705 was shown to have superior anti-tumor activity compared to paclitaxel and other natural epothilones.[1]

For instance, in a paclitaxel-resistant human breast carcinoma xenograft model (Pat-21), ixabepilone, a close analog of BMS-310705, demonstrated significant antitumor activity.[6] While specific quantitative data for BMS-310705 in similar models is not detailed in the available literature, the performance of ixabepilone suggests the potential efficacy of this class of compounds in drug-resistant settings.

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

BMS-310705, like other epothilones and taxanes, functions by binding to β-tubulin, a key component of microtubules. This binding event stabilizes the microtubules, preventing their dynamic instability which is essential for various cellular processes, most critically, for the formation and function of the mitotic spindle during cell division.[7][8] The disruption of microtubule dynamics leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[7]

The apoptotic signaling cascade initiated by BMS-310705 has been shown to proceed through the mitochondrial-mediated (intrinsic) pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the dismantling of the cell.[1][4]

Signaling Pathway of BMS-310705-Induced Apoptosis

BMS310705_Apoptosis_Pathway BMS310705 BMS-310705 Tubulin β-Tubulin BMS310705->Tubulin Microtubule Microtubule Stabilization Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Determine IC50 values Tubulin_Polymerization Tubulin Polymerization Assay Confirm direct effect on microtubules Cytotoxicity->Tubulin_Polymerization Apoptosis_Assay Apoptosis Assays (e.g., Western Blot) Elucidate mechanism of cell death Tubulin_Polymerization->Apoptosis_Assay Xenograft Tumor Xenograft Models Assess anti-tumor efficacy in vivo Apoptosis_Assay->Xenograft

References

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for BMS-310705

Author: BenchChem Technical Support Team. Date: December 2025

As your trusted partner in laboratory safety and chemical management, we provide this essential guide for the proper handling and disposal of BMS-310705, an investigational epothilone B analog. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Disclaimer: This document provides general guidance for research laboratory settings. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's specific Environmental Health & Safety (EHS) protocols. If an SDS is unavailable, treat the compound as hazardous.

Immediate Safety & Handling

Before beginning any work that involves the generation of BMS-310705 waste, ensure the following safety measures are in place:

  • Engineering Controls: All handling of BMS-310705, especially in powdered form or when preparing solutions, must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of aerosols or dust.

  • Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory.

    • Gloves: Wear two pairs of nitrile gloves, changing the outer pair immediately upon contamination.

    • Eye Protection: Chemical splash goggles are required at all times.

    • Lab Coat: A buttoned, long-sleeved lab coat must be worn. Consider a disposable gown for procedures with a high risk of splashing.

  • Spill Kit: Ensure a spill kit equipped for cytotoxic compounds is readily accessible.

Waste Segregation & Disposal Workflow

Proper segregation of waste at the point of generation is the most critical step in the disposal process. The following diagram outlines the decision-making workflow for managing BMS-310705 waste streams.

G start Waste Generation (BMS-310705) is_sharp Is it a sharp? (Needle, Scalpel, Contaminated Glass) start->is_sharp sharps_bin Dispose in Puncture-Resistant Sharps Container is_sharp->sharps_bin Yes is_liquid Is it liquid waste? is_sharp->is_liquid No final_disposal Arrange for Pickup by Institutional EHS sharps_bin->final_disposal liquid_waste Aqueous or Organic? Segregate into appropriate, clearly labeled hazardous liquid waste container. is_liquid->liquid_waste Yes solid_waste Solid Waste (Gloves, Tubes, Wipes) is_liquid->solid_waste No liquid_waste->final_disposal package_solid Package in Yellow Chemotherapy Waste Bag inside a labeled, rigid container. solid_waste->package_solid package_solid->final_disposal

Caption: Waste Disposal Workflow for BMS-310705.

Quantitative Data: Waste Classification

The method of disposal may depend on the concentration and nature of the waste. The table below provides a general framework for classifying BMS-310705 waste streams.

Waste TypeConcentration / StateRecommended ContainerDisposal Path
Aqueous Liquid Waste > 1 mg/LLabeled, sealed, non-reactive container (e.g., HDPE)Hazardous Chemical Waste
Organic Liquid Waste Any concentrationLabeled, sealed, solvent-safe containerHazardous Chemical Waste
Solid Waste (Grossly Contaminated) Visible powder, >1% by weightDouble-bagged in yellow chemo waste bags, placed in a rigid, sealed containerHazardous (Cytotoxic) Waste
Solid Waste (Trace Contaminated) Gloves, wipes, plasticwareYellow chemotherapy waste bag within a rigid, sealed containerHazardous (Cytotoxic) Waste
Sharps Any contaminationPuncture-proof, labeled sharps containerSharps / Biohazardous Waste

Experimental Protocol: Deactivation of BMS-310705 in Solution

For specific experimental workflows, chemical deactivation may be required before the waste is collected. The following is a sample protocol for deactivating BMS-310705 in a DMSO or aqueous buffer solution.

Objective: To chemically degrade BMS-310705 into less potent byproducts prior to bulk disposal.

Materials:

  • BMS-310705 waste solution.

  • 10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • 12 M Hydrochloric Acid (HCl) for neutralization.

  • pH indicator strips or calibrated pH meter.

  • Appropriate hazardous waste container.

  • Stir plate and stir bar.

Methodology:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn. Place the vessel containing the BMS-310705 waste solution on a stir plate.

  • Basification: While stirring, slowly add 10 M NaOH to the solution to raise the pH to >12. The ester and lactone functionalities in epothilone structures are susceptible to base-catalyzed hydrolysis.

  • Reaction: Allow the solution to stir at room temperature for a minimum of 12 hours to ensure complete hydrolysis. Keep the container loosely capped to avoid pressure buildup.

  • Neutralization: After the incubation period, slowly and carefully add 12 M HCl to neutralize the solution to a pH between 6.0 and 8.0. Monitor the pH frequently. Be cautious as the neutralization reaction is exothermic.

  • Disposal: Transfer the neutralized, deactivated solution to a clearly labeled hazardous aqueous waste container.

  • Documentation: Record the deactivation procedure, including volumes, reagents, and final pH, in your laboratory notebook and on the hazardous waste tag.

Institutional Safety & Compliance Framework

Proper disposal is a multi-faceted responsibility that connects the researcher to institutional and federal regulations. Understanding this logical relationship is key to maintaining a culture of safety.

G cluster_0 Researcher's Responsibilities cluster_1 Institutional Oversight cluster_2 Regulatory Framework researcher Researcher handling Safe Handling (PPE, Fume Hood) researcher->handling segregation Waste Segregation researcher->segregation documentation Documentation researcher->documentation pickup Waste Collection segregation->pickup requests documentation->pickup enables ehs EHS Department ehs->researcher guides sds SDS Provision ehs->sds training Training Programs ehs->training ehs->pickup training->researcher informs regulations External Regulations (EPA, DOT) pickup->regulations complies with

Caption: Logical Relationship in Chemical Waste Management.

Personal protective equipment for handling BMS 310705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of BMS-310705, a potent semi-synthetic analog of epothilone B. Given its cytotoxic nature, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. BMS-310705 is known to be more cytotoxic than its parent compound, epothilone B, and is a water-soluble derivative, which may influence its handling and disposal procedures.[1]

Hazard Identification and Physicochemical Properties

While a specific Safety Data Sheet (SDS) for BMS-310705 is not publicly available, the SDS for its parent compound, Epothilone B, serves as a crucial reference for its hazardous properties. BMS-310705 should be handled with the same, if not greater, precautions as Epothilone B.

Table 1: Physicochemical and Toxicological Data

PropertyValue (Epothilone B - as a proxy for BMS-310705)Reference
Molecular Formula C₂₇H₄₁NO₆S
Molecular Weight 507.68 g/mol
Appearance White to off-white powder[2]
Solubility Soluble in DMSO (≥102mg/mL), Ethanol (≥102mg/mL). Poor water solubility.[3]
Storage Store at -20°C. Reported to be light sensitive. Store in the dark under desiccating conditions.
Stability Stable under recommended storage conditions.
Known Hazards Cytotoxic. May be carcinogenic, mutagenic, and teratogenic.[4]

Note: Data for Epothilone B is used as a conservative proxy in the absence of specific data for BMS-310705. Given that BMS-310705 is a water-soluble derivative, its solubility in aqueous solutions will differ from Epothilone B.[1][5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to cytotoxic agents like BMS-310705. The following PPE is mandatory when handling this compound in any form (solid or in solution).

Table 2: Required Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption.[7][8]
Gown Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. Gown should fasten in the back.Protects skin and personal clothing from contamination.[7]
Eye Protection Safety glasses with side shields or a full-face shield.Protects eyes from splashes of liquids or airborne particles.[9]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a containment device to prevent inhalation.Minimizes the risk of inhaling aerosolized powder.[9]
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the handling area.[7]

Safe Handling and Operational Plan

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure risk.

Preparation and Weighing
  • Designated Area: All handling of BMS-310705 powder must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.

  • Decontamination of Surfaces: Before starting, decontaminate the work surface with an appropriate cleaning agent.

  • Weighing: Use a dedicated and calibrated analytical balance inside the containment device. Weigh the compound on a disposable weigh boat.

  • Solution Preparation: If preparing a solution, add the solvent to the vial containing the powder slowly to avoid aerosolization.

Experimental Use
  • Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" warning label.

  • Transport: When transporting solutions, use sealed, secondary containers to prevent spills.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory where BMS-310705 is handled.[10]

  • Hand Hygiene: Wash hands thoroughly with soap and water before and after handling the compound, even if gloves were worn.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Decontaminate Handling Area don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Compound in Containment Hood don_ppe->weigh dissolve Prepare Solution weigh->dissolve labeling Label All Containers dissolve->labeling experiment Conduct Experiment labeling->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of BMS-310705.

Spill Management

Immediate and appropriate response to a spill is critical to prevent widespread contamination.

Spill Kit

A dedicated cytotoxic spill kit must be readily available in all areas where BMS-310705 is handled. The kit should contain:

  • Appropriate PPE (as listed in Table 2)

  • Absorbent pads

  • Chemotherapy-rated sharps container

  • Plastic scraper

  • Designated cytotoxic waste bags

  • Warning signs to cordon off the area

Spill Cleanup Procedure
  • Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Cordon off the spill area with warning signs.

  • Don PPE: Put on the full PPE from the spill kit.

  • Containment:

    • Liquid Spill: Gently cover the spill with absorbent pads, working from the outside in to avoid spreading.

    • Powder Spill: Carefully cover the spill with damp absorbent pads to prevent the powder from becoming airborne.

  • Cleanup:

    • Use the plastic scraper to collect the absorbed material and place it in a cytotoxic waste bag.

    • Clean the spill area three times with a detergent solution, followed by a final rinse with water.[11]

  • Disposal: Place all contaminated materials, including used PPE, into the cytotoxic waste bag. Seal the bag and place it in a designated cytotoxic waste container.

Spill_Response spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate don_ppe Don Spill Kit PPE evacuate->don_ppe contain Contain Spill (Absorbent Pads) don_ppe->contain cleanup Clean Area (Detergent & Water) contain->cleanup dispose Dispose of Contaminated Waste cleanup->dispose report Report Incident dispose->report

Caption: Emergency procedure for a BMS-310705 spill.

Decontamination and Disposal Plan

Proper decontamination and disposal are essential to prevent environmental contamination and secondary exposure.

Decontamination
  • Work Surfaces: At the end of each work session, thoroughly decontaminate all work surfaces and equipment with a suitable detergent.[12][13] Studies have shown that a combination of cleaning agents may be necessary for effective removal of various cytotoxic drugs.[14][15]

  • Reusable Equipment: Any reusable equipment that comes into contact with BMS-310705 must be decontaminated before being used for other purposes.

Waste Disposal

All waste contaminated with BMS-310705 is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Table 3: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (gloves, gowns, absorbent pads, empty vials, etc.) must be placed in clearly labeled, leak-proof, puncture-resistant cytotoxic waste containers (often purple or yellow).[16]
Liquid Waste Unused solutions of BMS-310705 should not be poured down the drain. They must be collected in a designated, sealed, and labeled cytotoxic liquid waste container.
Sharps Needles, syringes, and other contaminated sharps must be placed in a chemotherapy-rated sharps container.
Final Disposal All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[17][18][19][20]

By implementing these comprehensive safety and handling procedures, researchers and laboratory personnel can significantly mitigate the risks associated with the handling of the potent cytotoxic agent, BMS-310705, fostering a safe and productive research environment.

References

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